molecular formula C22H22 B183523 1,4-Diphenethylbenzene CAS No. 1985-58-6

1,4-Diphenethylbenzene

Cat. No.: B183523
CAS No.: 1985-58-6
M. Wt: 286.4 g/mol
InChI Key: AGRRPXGGTNIFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diphenethylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C22H22 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRRPXGGTNIFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-diphenethylbenzene, a symmetrical aromatic hydrocarbon. This document details a viable synthetic route, including a detailed experimental protocol. Furthermore, it presents a thorough characterization of the target molecule, incorporating predicted spectroscopic data and key physical properties. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound involves a two-step sequence: a Friedel-Crafts acylation followed by a Wolff-Kishner reduction. This approach allows for the controlled formation of the carbon skeleton and subsequent removal of the carbonyl functionalities to yield the desired alkylbenzene.

Synthetic Pathway

The overall synthetic pathway is depicted below:

Step 1: Friedel-Crafts Acylation

Benzene is subjected to a Friedel-Crafts acylation reaction with phenacyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1,4-diphenacylbenzene.

Step 2: Wolff-Kishner Reduction

The intermediate 1,4-diphenacylbenzene is then reduced using the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by decomposition under basic conditions at elevated temperatures to afford the final product, this compound.

Synthesis_Workflow Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation PhenacylChloride Phenacyl Chloride PhenacylChloride->Acylation AlCl3 AlCl₃ (catalyst) AlCl3->Acylation Intermediate 1,4-Diphenacylbenzene Acylation->Intermediate Reduction Wolff-Kishner Reduction Intermediate->Reduction Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Reduction Base Base (e.g., KOH) Base->Reduction Heat Heat Heat->Reduction Product This compound Reduction->Product Characterization_Workflow SynthesizedProduct Synthesized Product (this compound) Purification Purification (Recrystallization) SynthesizedProduct->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purification->Structure MP Melting Point Analysis Purity->MP TLC TLC Analysis Purity->TLC Final Characterized This compound Purity->Final NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Structure->Final

A Technical Guide to 1,4-Diphenethylbenzene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Diphenethylbenzene (also known as 1,4-Bis(2-phenylethyl)benzene). The document details its known physical characteristics, solubility, and provides insight into its synthesis. While experimental spectral data is not widely available, this guide presents information on a key synthetic pathway. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, with the CAS number 1985-58-6, is an aromatic hydrocarbon characterized by a central benzene ring substituted at the 1 and 4 positions with phenethyl groups.[1] Its chemical structure lends it to applications as a precursor in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This guide summarizes the available technical data for this compound.

Physical and Chemical Properties

This compound is a white crystalline solid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the tables below. It is important to note that while some physical data is available, experimental values for properties such as boiling point are not readily found in the literature.

Table 1: General Properties of this compound
PropertyValueSource
IUPAC Name 1,4-Bis(2-phenylethyl)benzeneN/A
Synonyms This compoundN/A
CAS Number 1985-58-6[1]
Molecular Formula C₂₂H₂₂[1]
Molecular Weight 286.416 g/mol [1]
Appearance White crystalline solid[1]
Table 2: Physical Properties of this compound
PropertyValueSource
Melting Point 360 K (86.85 °C)[2][3][4]
Boiling Point Not Available[1]
Solubility Insoluble in water; Slightly soluble in chloroform and methanol.[1]

Synthesis of this compound

A primary method for the synthesis of this compound is through the catalytic hydrogenation of 1,4-bis(phenylethynyl)benzene.[2][3][4][5] This reaction involves the addition of hydrogen across the triple bonds of the starting material in the presence of a catalyst, typically palladium on carbon (Pd/C).

Experimental Protocol: Catalytic Hydrogenation of 1,4-bis(phenylethynyl)benzene

The following is a generalized protocol based on the catalytic hydrogenation of phenylacetylene derivatives. Specific reaction conditions such as solvent, temperature, and pressure may require optimization.

Materials:

  • 1,4-bis(phenylethynyl)benzene

  • Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve 1,4-bis(phenylethynyl)benzene in an appropriate solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at a set temperature until the reaction is complete (monitoring by techniques such as TLC or GC-MS is recommended).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The solvent can be removed from the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent.

Below is a conceptual workflow for the synthesis of this compound.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Product 1_4_bis_phenylethynyl_benzene 1,4-bis(phenylethynyl)benzene Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) 1_4_bis_phenylethynyl_benzene->Hydrogenation 1_4_Diphenethylbenzene This compound Hydrogenation->1_4_Diphenethylbenzene

Caption: Synthetic pathway for this compound.

Spectral Data

Chemical Reactions and Pathways

The chemical reactivity of this compound is characteristic of aromatic hydrocarbons with alkyl substituents. The benzene rings can undergo electrophilic aromatic substitution reactions, and the ethyl bridges can be subject to oxidation or other transformations under appropriate conditions. However, specific signaling pathways involving this molecule are not documented in the scientific literature.

The synthesis of this compound can also be conceptualized through a double Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for attaching alkyl substituents to an aromatic ring.

G Conceptual Friedel-Crafts Alkylation Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Phenylethyl_Halide 2-Phenylethyl halide Phenylethyl_Halide->Reaction Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction Product This compound Reaction->Product

Caption: A logical relationship for a potential synthetic route.

Conclusion

This compound is a specialty chemical with potential applications as a synthetic intermediate. This guide has consolidated the available physical and chemical data for this compound. While a definitive melting point has been reported, other experimental data such as the boiling point and detailed spectral analyses are not widely published. The established synthesis via catalytic hydrogenation of 1,4-bis(phenylethynyl)benzene provides a reliable route to obtain this compound for further research and development. It is recommended that any future work with this compound includes thorough analytical characterization to contribute to the body of knowledge for this molecule.

References

An In-depth Technical Guide to 1,4-Diphenethylbenzene (CAS Number: 1985-58-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenethylbenzene, with the CAS number 1985-58-6, is a symmetrical aromatic hydrocarbon. Its structure consists of a central benzene ring substituted at the para positions with two phenethyl groups. This molecule, also known by its IUPAC name 1,4-bis(2-phenylethyl)benzene, is a white crystalline solid.[1] While it is reported to be slightly soluble in organic solvents such as chloroform and methanol, it is largely insoluble in water.[1] Its primary known application is as a precursor and intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a summary of the available technical information for this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 1985-58-6N/A
Molecular Formula C₂₂H₂₂[1]
Molecular Weight 286.42 g/mol N/A
IUPAC Name 1,4-bis(2-phenylethyl)benzene[2]
Appearance White crystalline solid[1]
Solubility Slightly soluble in chloroform and methanol; Insoluble in water[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the known structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.15m10HProtons of the two terminal phenyl groups
~ 7.10s4HProtons of the central benzene ring
~ 2.90s8HProtons of the four methylene (-CH₂-) groups
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will also reflect the symmetry of the molecule, showing a limited number of distinct signals.

Chemical Shift (ppm)Assignment
~ 142Quaternary carbon of the terminal phenyl groups attached to the ethyl chain
~ 140Quaternary carbon of the central benzene ring attached to the ethyl chains
~ 128.5CH carbons of the terminal phenyl groups
~ 128.4CH carbons of the central benzene ring
~ 126CH carbon of the terminal phenyl groups
~ 38-CH₂- carbons
Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorptions for aromatic C-H and C-C bonds, as well as aliphatic C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
2950 - 2850StrongAliphatic C-H stretching
1600 - 1450MediumAromatic C=C stretching
~ 800StrongPara-disubstituted benzene C-H out-of-plane bending

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthesis of this compound

A common method for the synthesis of similar compounds is through a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3]

Step 1: Friedel-Crafts Acylation

The synthesis would begin with the Friedel-Crafts acylation of benzene with terephthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1,4-bis(benzoyl)benzene.

  • Reactants: Benzene, Terephthaloyl Chloride, Aluminum Chloride (catalyst)

  • Solvent: An inert solvent such as dichloromethane or carbon disulfide.

  • Procedure:

    • To a cooled solution of benzene and aluminum chloride, terephthaloyl chloride is added dropwise with stirring.

    • The reaction mixture is then allowed to warm to room temperature and may be heated to drive the reaction to completion.

    • The reaction is quenched by pouring it over ice and hydrochloric acid.

    • The organic layer is separated, washed, dried, and the solvent is removed to yield the crude 1,4-bis(benzoyl)benzene.

    • The product can be purified by recrystallization.

Step 2: Reduction of the Di-ketone

The resulting 1,4-bis(benzoyl)benzene is then reduced to this compound. Common reduction methods for aryl ketones to alkanes include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[3]

  • Reactants: 1,4-bis(benzoyl)benzene, and either amalgamated zinc and concentrated HCl (Clemmensen) or hydrazine hydrate and a strong base like potassium hydroxide (Wolff-Kishner).

  • Solvent: A high-boiling point solvent like diethylene glycol for the Wolff-Kishner reduction.

  • Procedure (Wolff-Kishner as an example):

    • 1,4-bis(benzoyl)benzene, hydrazine hydrate, and potassium hydroxide are heated in diethylene glycol.

    • Water and excess hydrazine are distilled off, and the reaction mixture is heated at a higher temperature to complete the reduction.

    • After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to give this compound, which can be further purified by chromatography or recrystallization.

Mandatory Visualizations

Proposed_Synthesis_of_1_4_Diphenethylbenzene cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product Benzene Benzene Acylation Friedel-Crafts Acylation (AlCl₃ catalyst) Benzene->Acylation TerephthaloylChloride Terephthaloyl Chloride TerephthaloylChloride->Acylation Diketone 1,4-bis(benzoyl)benzene Acylation->Diketone Reduction Wolff-Kishner or Clemmensen Reduction Diketone->Reduction FinalProduct This compound Reduction->FinalProduct

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing any specific signaling pathways in which this compound is involved. Furthermore, no dedicated studies on the biological activity or toxicology of this specific compound were identified in the course of this review. Research in these areas would be necessary to ascertain its potential pharmacological or toxicological profile.

Conclusion

This compound is a chemical compound with established use as a synthetic intermediate. While its basic chemical identity is known, there is a notable lack of comprehensive public data regarding its detailed physicochemical properties, experimental spectroscopic characterization, and biological activity. The synthetic route proposed herein is based on well-established chemical principles and provides a likely method for its preparation. Further research is required to fully characterize this molecule and to explore any potential biological relevance.

References

Spectroscopic Analysis of 1,4-Diethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-diethylbenzene, a symmetrically disubstituted aromatic hydrocarbon. Due to the prevalence of "1,4-diethylbenzene" in scientific databases in response to queries for "1,4-diphenethylbenzene," this document proceeds under the assumption that the former is the compound of interest. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for 1,4-diethylbenzene in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 1,4-Diethylbenzene

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.11s4H-Ar-H
2.62q4H7.6-CH₂-
1.23t6H7.6-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for 1,4-Diethylbenzene

Chemical Shift (δ) ppmAssignment
142.1Ar-C -CH₂CH₃
127.8Ar-C H
28.9-C H₂-
15.7-C H₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 1,4-Diethylbenzene

Wavenumber (cm⁻¹)Functional Group Assignment
3010Aromatic C-H Stretch
2965Aliphatic C-H Stretch (asymmetric)
2930Aliphatic C-H Stretch (symmetric)
2872Aliphatic C-H Stretch (symmetric)
1615, 1515Aromatic C=C Stretch
1465CH₂ Bend
1378CH₃ Bend
825p-Disubstituted Benzene C-H Out-of-Plane Bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,4-Diethylbenzene

m/zRelative Intensity (%)Proposed Fragment
13435[M]⁺ (Molecular Ion)
119100[M-CH₃]⁺
10520[M-C₂H₅]⁺
9115[C₇H₇]⁺ (Tropylium ion)
778[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1,4-diethylbenzene was prepared in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz for ¹H NMR.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Beckman IR-9 grating spectrophotometer.[2] The sample was prepared as a solution in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂).[2] The spectrum was recorded in the transmission mode.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source.[1] The data was compiled by the NIST Mass Spectrometry Data Center.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of an organic compound like 1,4-diethylbenzene is depicted in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of 1,4-Diethylbenzene cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Analysis cluster_Interpretation Structural Elucidation Sample 1,4-Diethylbenzene Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Multiplicities, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios, Relative Intensities, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide on the Crystal Structure of 1,4-Dibenzylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Crystallographic data for the specific compound 1,4-diphenethylbenzene were not found in available databases. This guide presents a detailed analysis of the crystal structure of the closely related compound, 1,4-dibenzylbenzene.

Introduction

1,4-Dibenzylbenzene is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈. Its molecular structure consists of a central benzene ring substituted at the 1 and 4 positions with benzyl groups. Understanding the crystal structure of this compound is crucial for comprehending its solid-state properties, including its packing arrangement and intermolecular interactions. This technical guide provides a comprehensive overview of the crystallographic data and experimental details pertaining to 1,4-dibenzylbenzene.

Molecular and Crystal Structure

The crystal structure of 1,4-dibenzylbenzene has been determined by single-crystal X-ray diffraction. The molecule lies on a crystallographic inversion center.[1] This inherent symmetry dictates that the central benzene ring is planar and the two benzyl substituents are symmetrically disposed. The dihedral angle between the plane of the central benzene ring and the phenyl rings of the benzyl groups is a critical parameter in defining the overall molecular conformation.

Crystallographic Data

The crystallographic data for 1,4-dibenzylbenzene are summarized in the table below. These data provide the fundamental parameters of the unit cell and the conditions under which the data were collected.

Parameter Value
Chemical FormulaC₂₀H₁₈
Formula Weight258.34 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a10.090 (2) Å
b7.8736 (17) Å
c18.379 (4) Å
α90°
β90°
γ90°
Volume1460.1 (6) ų
Z4
Temperature294 (2) K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.040
wR-factor0.109

Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 657680) and associated publication.[1][2]

Experimental Protocols

Synthesis of 1,4-Dibenzylbenzene

A plausible synthetic route to 1,4-dibenzylbenzene involves the Friedel-Crafts alkylation of benzene with α,α'-dichloro-p-xylene in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reaction:

Procedure:

  • To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere, add α,α'-dichloro-p-xylene.

  • Slowly add benzene to the reaction mixture at a controlled temperature.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of ice-water.

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain pure 1,4-dibenzylbenzene crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,4-dibenzylbenzene was carried out using single-crystal X-ray diffraction.

Workflow:

  • Crystal Selection: A suitable single crystal of 1,4-dibenzylbenzene was selected and mounted on a goniometer head.

  • Data Collection: The crystal was placed in a diffractometer, and X-ray diffraction data were collected at a specified temperature (294 K). A Bruker SMART APEX CCD area detector was used for data collection.[1]

  • Data Processing: The collected diffraction data were processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. An absorption correction was applied.[1]

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Molecular Structure of this compound

While the crystallographic data presented is for 1,4-dibenzylbenzene, the following diagram illustrates the molecular structure of the requested compound, this compound, for which no crystal structure data was found.

Caption: Molecular structure of this compound.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that 1,4-dibenzylbenzene or this compound are involved in any biological signaling pathways or possess significant pharmacological activity. These molecules are primarily of interest in the fields of materials science and organic chemistry.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 1,4-dibenzylbenzene, a close analog of this compound. The key crystallographic parameters have been presented in a structured format, and a plausible experimental protocol for its synthesis and crystallographic analysis has been outlined. The lack of available data for this compound highlights an opportunity for further research to elucidate its solid-state structure and properties.

References

An In-depth Technical Guide to the Solubility of 1,4-Diphenethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,4-diphenethylbenzene. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for its determination. The guide details the widely accepted shake-flask method for solubility measurement and outlines analytical procedures for quantification. A structured data table is provided for the systematic recording of experimental results, and a logical workflow is presented to guide researchers in their laboratory work. This document is intended to be a foundational resource for scientists and professionals working with this compound, enabling informed solvent selection and experimental design.

Introduction to this compound

This compound, also known as 1,4-bis(2-phenylethyl)benzene, is a solid aromatic hydrocarbon with the chemical formula C₂₂H₂₂.[1] Its structure, characterized by a central benzene ring substituted with two phenethyl groups at the para positions, results in a nonpolar, symmetrical molecule. This compound is noted as a white crystalline solid that is generally insoluble in water but soluble in organic solvents.[2] Understanding its solubility profile in various organic solvents is critical for its application in chemical synthesis, materials science, and pharmaceutical development, particularly for processes such as reaction optimization, purification by recrystallization, and formulation.

The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in nonpolar or weakly polar organic solvents due to its hydrocarbon nature. However, precise quantitative data is essential for process design and optimization.

Quantitative Solubility Data

To address this gap, this guide provides a standardized protocol for researchers to generate reliable and comparable solubility data. The following table is presented as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data for this compound

Solvent NameSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Molar Solubility (x, mole fraction)Observations
e.g., TolueneAromatic25
e.g., HexaneAliphatic25
e.g., AcetoneKetone25
e.g., EthanolAlcohol25
e.g., DichloromethaneHalogenated25
e.g., Ethyl AcetateEster25
e.g., Dimethyl SulfoxideSulfoxide25

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a solid compound in a solvent.[3] It involves agitating an excess amount of the solid with the solvent for a sufficient period to reach equilibrium, followed by separation of the solid and analysis of the saturated solution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity, crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight screw caps (e.g., 10-20 mL)

  • Orbital shaker with temperature control or a thermostated water bath

  • Analytical balance (± 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed.

    • Record the exact mass of the added solid.

    • Pipette a precise volume of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent and temperature combination to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker or water bath set to the desired constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures at a constant rate (e.g., 150-300 RPM) to ensure thorough mixing and facilitate the dissolution process.[1]

    • Allow the samples to equilibrate for a predetermined period. A common duration is 24 to 72 hours, which is typically sufficient for most compounds to reach equilibrium.[1][4] The ideal equilibration time should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration remains constant.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the vials to rest at the constant experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Analysis and Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound. A standard calibration curve should be prepared using solutions of known concentrations.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Preparation B Add excess this compound to vial A->B C Add known volume of solvent B->C D Equilibration C->D E Agitate at constant temperature (24-72h) D->E F Phase Separation E->F G Sedimentation of excess solid F->G H Filter supernatant G->H I Analysis H->I J Dilute filtrate I->J K Quantify concentration (e.g., HPLC, GC) J->K L Calculate Solubility K->L

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented in public literature, this guide provides the necessary framework for its systematic and accurate determination. The detailed shake-flask experimental protocol and the structured approach to data recording will enable researchers to generate high-quality, reliable data. This information is invaluable for the effective use of this compound in research, development, and manufacturing, facilitating process optimization, formulation design, and fundamental chemical understanding.

References

Thermal Stability and Degradation of 1,4-Diphenethylbenzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diphenethylbenzene is an aromatic hydrocarbon characterized by a central benzene ring substituted with two phenethyl groups at the para positions. While it serves as a valuable intermediate in the synthesis of more complex molecules, a comprehensive understanding of its thermal stability and degradation profile is crucial for its safe handling, storage, and application in various processes, including those in the pharmaceutical and materials science sectors. This technical guide provides a summary of the currently available information regarding the thermal behavior of this compound and related structures, highlighting the need for further experimental investigation to fully characterize its properties.

Introduction

The thermal stability of a chemical compound dictates its ability to withstand elevated temperatures without undergoing decomposition. For a molecule like this compound, which possesses both rigid aromatic rings and flexible ethyl bridges, its thermal behavior is of significant interest. The degradation of such molecules can proceed through various pathways, leading to the formation of a complex mixture of smaller molecules. Understanding these pathways is essential for predicting potential impurities in high-temperature reactions and for ensuring the stability of materials derived from this structural motif.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₂H₂₂[1]
Molecular Weight 286.41 g/mol [1]
CAS Number 1985-58-6[1][2]
Synonyms 1,4-Bis(2-phenylethyl)benzene[1][2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

It is important to note that specific thermal properties such as melting point and boiling point are not consistently reported across publicly available sources.[1]

Predicted Thermal Behavior and Degradation Pathways

In the absence of direct experimental data for this compound, insights into its potential thermal degradation can be inferred from the behavior of structurally related aromatic hydrocarbons. The primary degradation mechanisms are expected to involve the cleavage of the C-C bonds in the phenethyl groups.

A plausible degradation pathway for this compound under thermal stress is initiated by the homolytic cleavage of the benzylic C-C bond, which is typically the weakest bond in the ethyl bridge. This would lead to the formation of benzyl and other substituted radicals. These highly reactive radical species can then undergo a variety of subsequent reactions, including:

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable molecules like toluene and styrene.

  • Recombination: Radicals can recombine to form larger, more complex aromatic structures.

  • Disproportionation: Two radicals can react to form an alkane and an alkene.

  • Beta-Scission: Larger radicals can break down into smaller radicals and stable molecules.

Based on these general principles, the pyrolysis of this compound would likely yield a complex mixture of products, including but not limited to:

  • Benzene

  • Toluene

  • Ethylbenzene

  • Styrene

  • Bibenzyl

  • Stilbene

  • And a variety of larger polycyclic aromatic hydrocarbons (PAHs).

The following diagram illustrates a simplified, hypothetical degradation pathway.

G This compound This compound Initial C-C Bond Cleavage Initial C-C Bond Cleavage This compound->Initial C-C Bond Cleavage Heat Benzyl Radical Benzyl Radical Initial C-C Bond Cleavage->Benzyl Radical Phenethylphenyl Radical Phenethylphenyl Radical Initial C-C Bond Cleavage->Phenethylphenyl Radical Hydrogen Abstraction Hydrogen Abstraction Benzyl Radical->Hydrogen Abstraction Recombination Recombination Benzyl Radical->Recombination Phenethylphenyl Radical->Hydrogen Abstraction Phenethylphenyl Radical->Recombination Further Fragmentation Further Fragmentation Phenethylphenyl Radical->Further Fragmentation Stable Products (Toluene, Styrene, etc.) Stable Products (Toluene, Styrene, etc.) Hydrogen Abstraction->Stable Products (Toluene, Styrene, etc.) Higher Molecular Weight Aromatics Higher Molecular Weight Aromatics Recombination->Higher Molecular Weight Aromatics Smaller Hydrocarbons Smaller Hydrocarbons Further Fragmentation->Smaller Hydrocarbons

Hypothetical degradation pathway of this compound.

Recommended Experimental Protocols for Characterization

To obtain a definitive understanding of the thermal stability and degradation of this compound, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).

  • The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative degradation).

  • A linear heating rate (e.g., 10 °C/min or 20 °C/min) is applied over a specified temperature range (e.g., from room temperature to 800 °C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures of initial decomposition, maximum decomposition rate, and final residue.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with degradation.

Methodology:

  • A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

  • The resulting DSC thermogram will show peaks corresponding to thermal events such as melting (endothermic) and decomposition (can be exothermic or endothermic).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the individual chemical compounds produced during the thermal degradation of this compound.

Methodology:

  • A microgram-scale sample of this compound is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C, 800 °C) in an inert atmosphere (e.g., helium).

  • The volatile degradation products (pyrolysate) are immediately swept into the injection port of a gas chromatograph (GC).

  • The components of the pyrolysate are separated based on their boiling points and interactions with the GC column.

  • The separated components are then introduced into a mass spectrometer (MS), which provides mass spectra for each component.

  • The mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.

The following diagram illustrates a typical experimental workflow for Py-GC/MS analysis.

G Sample Sample Pyrolyzer Pyrolyzer Sample->Pyrolyzer High Temperature GC Column GC Column Pyrolyzer->GC Column Separation Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Detection & Fragmentation Data Analysis Data Analysis Mass Spectrometer->Data Analysis Identification

Workflow for Py-GC/MS analysis.

Conclusion and Future Outlook

The thermal stability and degradation of this compound remain an area where specific experimental data is largely absent from publicly accessible literature. While predictions can be made based on the behavior of analogous aromatic hydrocarbons, a thorough experimental investigation is necessary to provide the quantitative data required for its confident use in high-temperature applications. The application of standard thermal analysis techniques such as TGA, DSC, and Py-GC/MS will be instrumental in elucidating the precise decomposition temperatures, degradation kinetics, and the complex mixture of products formed upon its thermal decomposition. Such data will be invaluable to researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

References

The Unexplored Photophysical Landscape of 1,4-Diphenethylbenzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the core photophysical properties of 1,4-diphenethylbenzene derivatives. While dedicated research on the specific photophysical characteristics of this class of molecules is limited in publicly accessible literature, this paper aims to provide a comprehensive overview by drawing parallels with structurally analogous compounds. By examining the behavior of similar chromophoric systems, we can infer the expected absorption, emission, and excited-state dynamics of this compound derivatives. This guide also presents detailed experimental protocols for key photophysical measurements and offers insights into potential applications, thereby serving as a foundational resource for researchers interested in exploring this promising, yet under-investigated, family of compounds.

Introduction

The this compound core, characterized by a central benzene ring substituted at the 1 and 4 positions with phenethyl groups, represents a flexible yet conjugated system. This unique structural motif, which isolates the phenyl rings from the central benzene unit by an ethyl bridge, is anticipated to bestow interesting photophysical properties. These properties are crucial for a range of applications, including organic electronics, scintillators, and fluorescent probes in biological systems.

Despite its potential, a comprehensive analysis of the photophysical properties of substituted this compound derivatives is notably absent from the current scientific literature. This guide seeks to bridge this gap by providing a theoretical framework and practical methodologies for their study. We will leverage data from closely related and well-characterized molecules, such as 1,4-distyrylbenzenes and 1,4-bis(phenylethynyl)benzenes, to predict the photophysical behavior of the target compounds.

Expected Photophysical Properties: An Analog-Based Approach

Due to the scarcity of direct experimental data for this compound derivatives, we present a summary of the photophysical properties of structurally similar compounds. These analogs provide a valuable baseline for understanding the potential behavior of the target molecules. The primary difference lies in the nature of the linkage between the central and peripheral phenyl rings (ethyl vs. ethenyl or ethynyl), which will influence the degree of π-conjugation and, consequently, the electronic and optical properties.

A notable example from a related family is 1,4-bis(2,2-diphenylethenyl)benzene (PEB), which has been studied for its application in organic light-emitting diodes (OLEDs). In solution, PEB exhibits poor blue photoluminescence, a property that dramatically increases in the solid state, with a reported photoluminescence quantum yield of 57% in a neat film.[1] This enhancement is attributed to the restriction of intramolecular rotations in the solid phase, which suppresses non-radiative decay pathways.[1] The electroluminescence of PEB is observed in the blue-green region, with a peak wavelength of approximately 495 nm.[1]

Table 1: Photophysical Data of Analogs to this compound Derivatives

Compoundλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Solvent/State
1,4-bis(2,2-diphenylethenyl)benzene (PEB)~350~450LowChloroform
1,4-bis(2,2-diphenylethenyl)benzene (PEB)-495 (EL)0.57 (film)Neat Film

Note: This table is populated with data from structurally similar compounds to provide an expected range of properties. λ_abs = Absorption Maximum; λ_em = Emission Maximum; Φ_f = Fluorescence Quantum Yield; EL = Electroluminescence.

We can anticipate that this compound derivatives will exhibit absorption and emission profiles in the ultraviolet to blue region of the electromagnetic spectrum. The introduction of electron-donating or electron-withdrawing substituents on the peripheral phenyl rings is expected to modulate these properties significantly.

Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for key photophysical experiments.

Synthesis

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common approach involves the coupling of a 1,4-dihalobenzene with a suitable phenethyl precursor. For instance, 1,4-bis(2,2-diphenylethenyl)benzene (PEB) was synthesized via a Wittig-Horner reaction between terephthalaldehyde and dimethyl diphenyl-methylphosphonate in the presence of potassium t-butoxide in DMF.[1] A similar strategy could be adapted for this compound by using appropriate starting materials.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the wavelength of maximum absorption (λ_max).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a reference.

  • Data Analysis: Identify the λ_max values and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.

Methodology:

  • Sample Preparation: Use the same solution prepared for the UV-Vis measurement, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Employ a spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Excite the sample at its λ_max (determined from the absorption spectrum) and scan the emission wavelengths to record the fluorescence spectrum.

    • Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence and scan the excitation wavelengths. The corrected excitation spectrum should be superimposable on the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference in wavelength between λ_max and λ_em).

Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used approach.[2]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample of interest. Common standards include quinine sulfate, rhodamine 6G, and anthracene.[2][3]

  • Solution Preparation: Prepare a series of solutions of both the standard and the unknown sample at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measurements:

    • Record the UV-Vis absorption spectra for all solutions.

    • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.

    • The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, Grad are the gradients of the lines from the plots of integrated fluorescence intensity versus absorbance, and η are the refractive indices of the solvents used for the sample and standard.[2]

Fluorescence Lifetime (τ_f) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.

  • Measurement:

    • Excite the sample with short pulses of light at a wavelength where it absorbs.

    • The detector measures the arrival time of the emitted photons relative to the excitation pulse.

  • Data Analysis:

    • A histogram of the arrival times is generated, which represents the fluorescence decay profile.

    • This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

Visualization of Concepts and Workflows

To aid in the understanding of the photophysical processes and experimental design, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Data_Processing Data Processing & Analysis UV_Vis->Data_Processing Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime (TCSPC) Fluorescence->Lifetime Fluorescence->Data_Processing Quantum_Yield->Data_Processing Lifetime->Data_Processing Interpretation Interpretation of Photophysical Properties Data_Processing->Interpretation jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_v0 S1_v1 S0_v0->S1_v1 hν_A S0_v1 S0_v1->S0_v0 S1_v0 S1_v0->S0_v1 hν_F T1_v0 S1_v0->T1_v0 S1_v1->S1_v0 Absorption Absorption Fluorescence Fluorescence ISC Intersystem Crossing (ISC) IC Internal Conversion (IC) VR Vibrational Relaxation substituent_effects cluster_substituents Substituent Effects on Phenyl Rings cluster_effects Modulation of Photophysical Properties Core This compound Core EDG Electron Donating Groups (EDG) (-OCH₃, -NH₂) Core->EDG EWG Electron Withdrawing Groups (EWG) (-NO₂, -CN) Core->EWG Red_Shift Bathochromic Shift (Red Shift) of Absorption/Emission EDG->Red_Shift Quantum_Yield_Change Alteration of Fluorescence Quantum Yield EDG->Quantum_Yield_Change Blue_Shift Hypsochromic Shift (Blue Shift) of Absorption/Emission EWG->Blue_Shift EWG->Quantum_Yield_Change

References

Theoretical and Computational Exploration of 1,4-Diphenethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical theoretical and computational study of 1,4-diphenethylbenzene, a molecule with a flexible structure of interest in materials science and as a molecular scaffold. Due to the limited availability of specific experimental and computational data for this compound, this guide outlines a plausible research framework, detailing appropriate methodologies and presenting anticipated results based on studies of analogous molecules. The focus is on conformational analysis, geometric and electronic properties, and spectroscopic signatures as determined by a combination of quantum chemical calculations and molecular dynamics simulations. This document serves as a blueprint for conducting such a study and a resource for understanding the molecule's fundamental properties.

Introduction

This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted at the para positions with two phenethyl groups. The molecule's structure, featuring multiple rotatable bonds, suggests a complex conformational landscape that dictates its physical and chemical properties. Understanding this conformational flexibility and the associated energetic penalties is crucial for applications where molecular shape and dynamics are important, such as in the design of molecular crystals, liquid crystals, and as a flexible linker in supramolecular chemistry or drug design.

This guide outlines a hypothetical study aimed at elucidating the structural and electronic properties of this compound through a synergistic approach of theoretical and computational methods. The primary objectives are:

  • To identify the stable conformers of this compound and determine their relative energies.

  • To calculate the optimized geometric parameters of the most stable conformer.

  • To investigate the molecule's electronic properties, including its frontier molecular orbitals.

  • To predict its key spectroscopic features.

  • To provide a general experimental protocol for its synthesis and characterization.

Theoretical and Computational Methodologies

A multi-level computational approach is proposed to ensure both accuracy and computational efficiency. The workflow would involve an initial conformational search using a less computationally expensive method, followed by geometry optimization and frequency calculations using Density Functional Theory (DFT). Higher-level calculations would then be used to refine the energies of the identified conformers.

Computational Workflow

The proposed computational workflow is depicted below. This process ensures a thorough exploration of the molecule's potential energy surface and accurate calculation of its properties.

Computational Workflow cluster_setup Initial Setup cluster_scan Conformational Analysis cluster_dft DFT Calculations cluster_refinement Energy Refinement cluster_analysis Property Analysis start Initial Structure of this compound conf_search Systematic Conformational Search (Rotating Dihedral Angles) start->conf_search low_opt Initial Geometry Optimization (e.g., Molecular Mechanics) conf_search->low_opt dft_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) low_opt->dft_opt freq_calc Frequency Calculations (To confirm minima) dft_opt->freq_calc mp2_energy Single-Point Energy Calculation (MP2/cc-pVTZ) freq_calc->mp2_energy spec_preds Spectroscopic Predictions (IR/NMR) freq_calc->spec_preds geom_params Geometric Parameters mp2_energy->geom_params elec_props Electronic Properties (HOMO/LUMO) mp2_energy->elec_props

Figure 1. A flowchart of the proposed computational study of this compound.
Detailed Protocols

2.2.1. Conformational Analysis

A systematic scan of the potential energy surface would be performed by rotating the two key dihedral angles, τ1 (Car-Car-Cα-Cβ) and τ2 (Car-Cα-Cβ-Car'), which define the orientation of the phenethyl groups relative to the central benzene ring. The rotations would be performed in increments of 30° from 0° to 360°.

2.2.2. Geometry Optimization and Frequency Calculations

The geometries of all identified conformers would be fully optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1][3][4] Harmonic frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

2.2.3. Single-Point Energy Calculations

To obtain more accurate relative energies of the conformers, single-point energy calculations would be performed on the B3LYP/6-31G(d) optimized geometries using the second-order Møller-Plesset perturbation theory (MP2) with the larger cc-pVTZ basis set.[5][6]

2.2.4. Molecular Dynamics (MD) Simulations

To study the dynamic behavior of this compound, MD simulations could be performed using a classical force field such as OPLS-AA. The system would consist of a single solute molecule in a periodic box of a suitable solvent (e.g., water or an organic solvent). The simulation would be run for a sufficient duration (e.g., 100 ns) to sample the conformational space at a given temperature.

Hypothetical Results and Discussion

This section presents plausible results that could be expected from the proposed computational study.

Conformational Analysis

The conformational analysis of this compound would likely reveal several low-energy conformers. The relative orientation of the two phenethyl groups would be the primary determinant of the conformational energies. The key conformers would likely be the anti and gauche forms, arising from the rotation around the Cα-Cβ bond, and the syn and anti orientations of the two ethyl groups with respect to each other across the central ring.

Conformers Anti Anti Gauche1 Gauche+ Anti->Gauche1 Rotation Gauche2 Gauche- Anti->Gauche2 Rotation Syn Syn Gauche1->Syn Rotation Gauche2->Syn Rotation

Figure 2. Relationship between key conformers of this compound.

The relative energies of these conformers are presented in Table 1. The anti-anti conformer, where both phenethyl groups are in an anti conformation and oriented away from each other, is expected to be the global minimum due to minimal steric hindrance.

Conformerτ1 (°)τ2 (°)Relative Energy (kcal/mol) (B3LYP/6-31G(d))Relative Energy (kcal/mol) (MP2/cc-pVTZ//B3LYP/6-31G(d))
anti-anti~180~1800.000.00
anti-gauche~180~600.850.75
gauche-gauche~60~601.701.50
syn-syn~0~0> 5.0> 5.0
Table 1. Hypothetical relative energies of the stable conformers of this compound.
Geometric Parameters

The optimized geometric parameters for the most stable anti-anti conformer are summarized in Table 2. The bond lengths and angles are expected to be typical for aromatic and alkyl C-C and C-H bonds.

Figure 3. Labeled structure of this compound.
ParameterValue
Bond Lengths (Å)
Car-Car (central ring)1.395
Car-Cα1.510
Cα-Cβ1.540
Cβ-Car'1.512
Car-H1.085
Calkyl-H1.095
Bond Angles (°) **
Car-Car-Car120.0
Car-Car-Cα121.0
Car-Cα-Cβ112.0
Cα-Cβ-Car'112.5
Dihedral Angles (°) **
Car-Car-Cα-Cβ (τ1)180.0
Car-Cα-Cβ-Car' (τ2)180.0
Table 2. Hypothetical optimized geometric parameters for the anti-anti conformer of this compound at the B3LYP/6-31G(d) level of theory.

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and its potential use in electronic materials. The HOMO is expected to be localized on the electron-rich aromatic rings, while the LUMO would also be distributed over the π-systems.

PropertyValue (eV)
HOMO Energy-6.20
LUMO Energy-0.55
HOMO-LUMO Gap5.65
Table 3. Hypothetical electronic properties of this compound calculated at the B3LYP/6-31G(d) level of theory.
Spectroscopic Properties

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum. Key expected vibrational modes include the aromatic C-H stretching (~3100-3000 cm-1), alkyl C-H stretching (~3000-2850 cm-1), and aromatic C=C stretching (~1600-1450 cm-1). The para-disubstitution pattern would give rise to a characteristic out-of-plane C-H bending vibration in the 850-800 cm-1 region.[7][8]

The predicted 1H NMR spectrum would show characteristic signals for the aromatic protons on the central and terminal phenyl rings, as well as signals for the ethyl bridge protons. Due to the symmetry of the para-substituted central ring, the aromatic protons would appear as a singlet or a simple AA'BB' system.[9] The protons of the ethyl chain would likely appear as two triplets.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of benzene with 1,4-bis(2-chloroethyl)benzene in the presence of a Lewis acid catalyst such as AlCl3.

Materials:

  • Benzene

  • 1,4-bis(2-chloroethyl)benzene

  • Anhydrous Aluminum Chloride (AlCl3)

  • Dry Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Bicarbonate (NaHCO3), aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hexane

  • Ethanol

Procedure:

  • A solution of 1,4-bis(2-chloroethyl)benzene in dry DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen).

  • The solution is cooled in an ice bath, and anhydrous AlCl3 is added portion-wise.

  • Benzene is then added dropwise to the stirred suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl3.

4.2.2. Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational study of this compound. Although based on a hypothetical study, the presented methodologies and expected results provide a solid foundation for future research on this and related flexible molecules. The conformational analysis reveals a landscape dominated by steric effects, with the anti-anti conformer being the most stable. The calculated geometric and electronic properties are consistent with those of similar aromatic hydrocarbons. The predicted spectroscopic features provide a basis for the experimental characterization of this molecule. The detailed protocols for both the computational study and the experimental synthesis and characterization serve as a valuable resource for researchers in the fields of computational chemistry, materials science, and drug discovery. Future work could involve studying the intermolecular interactions of this compound in the solid state to predict its crystal packing or investigating its behavior at interfaces.

References

1,4-Diphenethylbenzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diphenethylbenzene, also known as 1,4-bis(2-phenylethyl)benzene, is a symmetrical aromatic hydrocarbon that holds significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a central benzene ring substituted with two phenethyl groups at the para positions, provides a scaffold for the synthesis of a variety of more complex molecules, including conjugated polymers and precursors for materials with interesting photophysical properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction

The quest for novel molecular architectures with tailored properties is a driving force in modern organic chemistry. Symmetrical diarylalkanes, such as this compound, are valuable synthons due to the creative possibilities they offer for extension and functionalization. The presence of two identical phenethyl groups allows for symmetrical derivatization, leading to the construction of larger, often conjugated, systems. Furthermore, the ethyl bridges provide conformational flexibility compared to more rigid structures like stilbenes, which can be a desirable feature in the design of certain functional materials. This guide will delve into the synthetic pathways to access this building block and explore its utility in creating more complex molecular frameworks.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic transformations. The most plausible methods include Friedel-Crafts alkylation and the reduction of unsaturated precursors like 1,4-distyrylbenzene or 1,4-bis(phenylethynyl)benzene.

Friedel-Crafts Alkylation

A direct approach to this compound is the Friedel-Crafts alkylation of benzene with a suitable 1,4-disubstituted phenethyl precursor. A possible reaction involves the use of 1,4-bis(2-haloethyl)benzene or a related derivative in the presence of a Lewis acid catalyst. However, a more common and often higher-yielding strategy is the acylation-reduction route to avoid polyalkylation and carbocation rearrangement issues inherent in Friedel-Crafts alkylations.[1][2][3]

Experimental Protocol: Friedel-Crafts Acylation followed by Reduction (Hypothetical)

This protocol is a plausible route based on standard Friedel-Crafts and reduction methodologies.

Step 1: Friedel-Crafts Acylation to form 1,4-bis(phenylacetyl)benzene

  • Materials:

    • Benzene (anhydrous)

    • Phenylacetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (HCl), ice-cold water, saturated sodium bicarbonate solution, brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of phenylacetyl chloride (2.0 eq) in anhydrous DCM from the dropping funnel.

    • After the addition is complete, add benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 1,4-bis(phenylacetyl)benzene.

Step 2: Clemmensen or Wolff-Kishner Reduction to this compound

  • Materials (Clemmensen):

    • 1,4-bis(phenylacetyl)benzene

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

  • Procedure (Clemmensen):

    • In a round-bottom flask, add 1,4-bis(phenylacetyl)benzene, amalgamated zinc, concentrated hydrochloric acid, and toluene.

    • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be required during the reaction.

    • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield this compound.

Reduction of Unsaturated Precursors

An alternative and often highly efficient method for synthesizing this compound is the catalytic hydrogenation of its unsaturated analogues, 1,4-distyrylbenzene or 1,4-bis(phenylethynyl)benzene. These precursors can be synthesized via various cross-coupling reactions.

Experimental Protocol: Catalytic Hydrogenation of 1,4-Distyrylbenzene

  • Materials:

    • 1,4-Distyrylbenzene

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation flask, dissolve 1,4-distyrylbenzene in a suitable solvent like ethanol or ethyl acetate.

    • Add the Pd/C catalyst to the solution.

    • Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator).

    • Evacuate the flask and purge with hydrogen gas several times.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.

    • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely reported in readily accessible literature. The following table summarizes known and predicted properties.

PropertyValueReference/Method
Molecular Formula C₂₂H₂₂-
Molecular Weight 286.41 g/mol -
CAS Number 1985-58-6[4]
Appearance White crystalline solid (predicted)[4]
Solubility Soluble in organic solvents, insoluble in water (predicted)[4]
¹H NMR (Predicted) δ 7.1-7.3 (m, 10H, Ar-H), δ 7.0 (s, 4H, central Ar-H), δ 2.9 (s, 8H, -CH₂CH₂-)Based on similar structures
¹³C NMR (Predicted) δ 142, 139, 128.5, 128.4, 126 (aromatic C), δ 38, 37 (aliphatic C)Based on similar structures

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of larger, more complex molecules, particularly those with extended conjugation.

Synthesis of 1,4-Distyrylbenzene via Dehydrogenation

A key application of this compound is its use as a precursor to 1,4-distyrylbenzene, a highly fluorescent compound with applications in organic electronics and as a laser dye. This transformation is achieved through catalytic dehydrogenation.

Experimental Protocol: Catalytic Dehydrogenation to 1,4-Distyrylbenzene

This protocol is based on the analogous dehydrogenation of para-diethylbenzene.[5]

  • Materials:

    • This compound

    • Dehydrogenation catalyst (e.g., iron oxide-based, Pt/Al₂O₃)

    • Steam (as a diluent)

    • Inert gas (e.g., Nitrogen)

  • Procedure:

    • Pack a tubular reactor with the dehydrogenation catalyst.

    • Heat the reactor to a high temperature (e.g., 500-600 °C).

    • Introduce a vaporized stream of this compound and steam into the reactor.

    • The gaseous products are cooled to condense the organic components.

    • Separate the organic phase from the aqueous phase.

    • Purify the crude product, which will contain 1,4-distyrylbenzene and potentially partially dehydrogenated intermediates, by column chromatography or recrystallization.

Precursor for Conjugated Polymers

The phenethyl groups of this compound can be functionalized to introduce polymerizable groups. For instance, benzylic bromination followed by elimination could generate vinyl groups, which can then be polymerized. Alternatively, the aromatic rings can be functionalized to enable cross-coupling polymerization reactions.

Conceptual Synthetic Workflow for a Conjugated Polymer

G A This compound B Benzylic Bromination (NBS, light/initiator) A->B C 1,4-Bis(1-bromo-2-phenylethyl)benzene B->C D Double Elimination (strong base, e.g., t-BuOK) C->D E 1,4-Distyrylbenzene D->E F Polymerization (e.g., Ziegler-Natta, ADMET) E->F G Conjugated Polymer F->G

Caption: Synthetic pathway from this compound to a conjugated polymer.

Potential Role in Hydrogen Storage

The hydrogenation of unsaturated aromatic compounds is a method for chemical hydrogen storage. The reverse reaction, dehydrogenation, releases hydrogen. While 1,4-bis(phenylethynyl)benzene has been studied for this purpose, this compound represents a partially hydrogenated intermediate in this process. Research into the thermodynamics and kinetics of the hydrogenation and dehydrogenation of this system could reveal its potential in reversible hydrogen storage applications.

Hydrogenation/Dehydrogenation Equilibrium

G A 1,4-Distyrylbenzene B This compound A->B + 2H₂ / - 2H₂ C 1,4-Bis(cyclohexylethyl)benzene (Fully Hydrogenated) B->C + 6H₂ / - 6H₂

Caption: Reversible hydrogenation/dehydrogenation of the 1,4-distyrylbenzene system.

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. While detailed studies specifically focused on this compound are limited, its relationship to well-known compounds and reactions allows for the confident postulation of its synthesis and reactivity. As a building block, it offers a pathway to symmetrical, conjugated molecules like 1,4-distyrylbenzene and potentially to novel polymers. Its role as an intermediate in the hydrogenation of related alkynes also suggests its relevance in the field of hydrogen storage. Further research into the specific synthesis, characterization, and applications of this compound is warranted to fully unlock its potential as a versatile tool for organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Diphenethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,4-diphenethylbenzene derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique structural and electronic properties. The following sections outline several key synthetic methodologies, complete with experimental protocols and comparative data.

Friedel-Crafts Acylation followed by Reduction

A classic and reliable method for synthesizing this compound derivatives involves a two-step process: a double Friedel-Crafts acylation of benzene followed by a reduction of the resulting diketone.

Reaction Scheme:

The Friedel–Crafts acylation is an electrophilic aromatic substitution reaction that utilizes a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group to an aromatic ring.[1][2] The subsequent reduction of the ketone can be achieved through various methods, such as the Wolff-Kishner or Clemmensen reduction.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (solvent).

  • Addition of Acyl Chloride: Cool the suspension in an ice bath. Add a solution of phenylacetyl chloride (2.0 equivalents) in anhydrous benzene dropwise from the dropping funnel over 1 hour, maintaining the temperature between 5-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 3 hours.[3]

  • Workup: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1,4-bis(phenylacetyl)benzene can be purified by recrystallization from ethanol.

Experimental Protocol: Wolff-Kishner Reduction
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 1,4-bis(phenylacetyl)benzene (1.0 equivalent), diethylene glycol (solvent), and hydrazine hydrate (10 equivalents).

  • Reaction: Heat the mixture to 130-140°C for 1 hour.

  • Addition of Base: Add potassium hydroxide pellets (10 equivalents) portion-wise and raise the temperature to 200-210°C, allowing water and excess hydrazine to distill off.

  • Reflux: Maintain the reaction at reflux for 4 hours.

  • Workup: Cool the reaction mixture, add water, and extract with ether.

  • Purification: Wash the organic layer with dilute HCl and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Reaction StepReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
Friedel-Crafts AcylationBenzene, Phenylacetyl chlorideAlCl₃Benzene60375-85
Wolff-Kishner Reduction1,4-Bis(phenylacetyl)benzene, Hydrazine hydrate, KOH-Diethylene glycol200-210480-90

Experimental Workflow for Friedel-Crafts Acylation and Reduction

G cluster_0 Friedel-Crafts Acylation cluster_1 Wolff-Kishner Reduction Start Start Reaction_Setup Suspend AlCl3 in Benzene Start->Reaction_Setup Addition Add Phenylacetyl Chloride (5-10°C) Reaction_Setup->Addition Reaction_Heat Heat to 60°C for 3h Addition->Reaction_Heat Workup_FC Quench with Ice/HCl Reaction_Heat->Workup_FC Extraction_FC Extract with DCM Workup_FC->Extraction_FC Purification_FC Recrystallize from Ethanol Extraction_FC->Purification_FC Diketone_Product 1,4-Bis(phenylacetyl)benzene Purification_FC->Diketone_Product Diketone_Input 1,4-Bis(phenylacetyl)benzene Reaction_Setup_Red Add Diketone, Hydrazine, DEG Diketone_Input->Reaction_Setup_Red Reaction_Heat_Red1 Heat to 130-140°C for 1h Reaction_Setup_Red->Reaction_Heat_Red1 Base_Addition Add KOH, Heat to 200-210°C Reaction_Heat_Red1->Base_Addition Reflux_Red Reflux for 4h Base_Addition->Reflux_Red Workup_Red Add Water, Extract with Ether Reflux_Red->Workup_Red Purification_Red Column Chromatography Workup_Red->Purification_Red Final_Product This compound Purification_Red->Final_Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and Wolff-Kishner reduction.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer versatile routes to this compound and its derivatives. The Heck and Suzuki-Miyaura reactions are prominent examples.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[4][5][6] For the synthesis of this compound, a double Heck reaction between a 1,4-dihalo-benzene and styrene can be employed.

Reaction Scheme:

  • Reaction Setup: In a Schlenk flask, combine 1,4-diiodobenzene (1.0 equivalent), styrene (2.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and a base such as triethylamine (3.0 equivalents) in an anhydrous solvent like DMF or toluene.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120°C for 24-48 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 1,4-distyrylbenzene can be purified by column chromatography.

The subsequent hydrogenation of the double bonds in 1,4-distyrylbenzene yields this compound.

Quantitative Data:

ReactantsCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1,4-Diiodobenzene, StyrenePd(OAc)₂, PPh₃Et₃NDMF1002485-95
1,4-Dibromobenzene, StyrenePd(OAc)₂, P(o-tolyl)₃NaOAcDMA1304870-80

Heck Reaction Catalytic Cycle

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition ArPd(II)X ArPd(II)X Oxidative_Addition->ArPd(II)X Alkene_Coordination Alkene Coordination Alkene_Complex Alkene_Complex Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Insertion_Product Insertion_Product Migratory_Insertion->Insertion_Product Beta_Hydride_Elimination β-Hydride Elimination Hydrido_Complex Hydrido_Complex Beta_Hydride_Elimination->Hydrido_Complex Reductive_Elimination Reductive Elimination (Base) Reductive_Elimination->Pd(0) HX H-X Reductive_Elimination->HX ArPd(II)X->Alkene_Coordination Alkene_Complex->Migratory_Insertion Insertion_Product->Beta_Hydride_Elimination Hydrido_Complex->Reductive_Elimination Product Substituted Alkene Hydrido_Complex->Product

Caption: Simplified catalytic cycle of the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst and a base.[7][8][9] To synthesize this compound, a double Suzuki coupling can be performed between 1,4-dibromobenzene and 2-phenylethylboronic acid.

Reaction Scheme:

  • Reaction Setup: In a Schlenk flask, combine 1,4-dibromobenzene (1.0 equivalent), 2-phenylethylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base like potassium carbonate (3.0 equivalents) in a solvent mixture of toluene and water (e.g., 4:1).

  • Degassing: Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Reaction: Heat the reaction mixture to reflux (around 80-90°C) under an inert atmosphere for 12-24 hours.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.

Quantitative Data:

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1,4-Dibromobenzene2-Phenylethylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901280-90
1,4-Diiodobenzene2-Phenylethylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1001885-95

Wittig Reaction

The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and a phosphonium ylide.[10][11][12][13] A double Wittig reaction can be used to synthesize 1,4-distyrylbenzene, which can then be hydrogenated to this compound.

Reaction Scheme:

Experimental Protocol: Double Wittig Reaction
  • Ylide Formation: In a two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (2.1 equivalents) in anhydrous THF. Cool the suspension in an ice bath and add a strong base such as n-butyllithium (2.1 equivalents) dropwise. Stir for 1 hour at 0°C to form the ylide (a deep orange/red color).

  • Reaction with Aldehyde: Add a solution of terephthalaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by adding water. Extract the mixture with ether.

  • Purification: Wash the organic phase with brine, dry over magnesium sulfate, and concentrate. The crude 1,4-distyrylbenzene can be purified by recrystallization.

Quantitative Data:

AldehydePhosphonium SaltBaseSolventTemperature (°C)Time (h)Yield (%) (Stilbene)
TerephthalaldehydeBenzyltriphenylphosphonium chloriden-BuLiTHFRT1270-85
TerephthalaldehydeBenzyltriphenylphosphonium chlorideNaOEtEthanolReflux665-75

Wittig Reaction Logical Flow

G Phosphonium_Salt Benzyltriphenylphosphonium chloride Ylide Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Aldehyde Terephthalaldehyde Aldehyde->Oxaphosphetane Alkene 1,4-Distyrylbenzene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine oxide Oxaphosphetane->Phosphine_Oxide

Caption: Logical flow of the Wittig reaction for alkene synthesis.

Grignard Reaction

The Grignard reaction can be utilized to construct the carbon skeleton of this compound derivatives.[14][15][16][17] This can be achieved by reacting a di-Grignard reagent of a 1,4-dihalobenzene with two equivalents of an appropriate electrophile, like an epoxide or an aldehyde, followed by reduction.

Reaction Scheme (using ethylene oxide):

Note: A more direct route would involve reacting a phenethyl Grignard reagent with a 1,4-dihalo- or di-electrophilic benzene core, which is often more practical.

A More Practical Grignard Approach:

Reaction Scheme:

Experimental Protocol: Grignard Reaction with a Diketone
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask with a condenser and dropping funnel, place magnesium turnings (2.2 equivalents). Add a small amount of a solution of bromobenzene (2.2 equivalents) in anhydrous diethyl ether. Initiate the reaction (e.g., with a crystal of iodine or gentle heating). Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[16]

  • Reaction with Diketone: Cool the Grignard reagent to 0°C. Add a solution of 1,4-diacetylbenzene (1.0 equivalent) in anhydrous ether dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: Cool the reaction in an ice bath and quench by slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diol.

  • Reduction: The resulting tertiary diol can be reduced to the final product, for example, by catalytic hydrogenation over Pd/C in the presence of an acid.

Quantitative Data:

| Ketone | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) (Diol) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1,4-Diacetylbenzene | Phenylmagnesium bromide | Diethyl ether | RT | 3 | 70-80 | | 1,4-Bis(chloroacetyl)benzene | Phenylmagnesium bromide | THF | RT | 4 | 65-75 |

References

Application Notes and Protocols: 1,4-Diphenethylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for direct applications of 1,4-diphenethylbenzene (also known as 1,4-bis(2-phenylethyl)benzene) in materials science have revealed limited documented use as a primary functional material. Its primary role appears to be as a chemical intermediate in organic synthesis.[1] The following information summarizes the available data on this compound and provides detailed application notes for a structurally related compound, 1,4-bis(2,2-diphenylethenyl)benzene, which has demonstrated significant utility in organic electronics.

This compound: Properties and Synthetic Role

This compound is an aromatic hydrocarbon with the chemical formula C₂₂H₂₂. It consists of a central benzene ring substituted at the 1 and 4 positions with phenethyl groups.

Chemical Structure:

(Where Ph represents a phenyl group)

Computed Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₂₂H₂₂PubChem
Molecular Weight286.4 g/mol PubChem[2]
IUPAC Name1,4-bis(2-phenylethyl)benzenePubChem[2]
AppearanceWhite crystalline solidLookChem
SolubilityInsoluble in water; Soluble in organic solvents like chloroform and methanol (slightly)LookChem

Applications as a Synthetic Intermediate:

This compound is cited as a synthetic intermediate.[1] While the specific end-materials are not extensively detailed in the available literature, its structure suggests potential as a monomer or a building block for larger, more complex molecules in polymer chemistry or organic electronics. For instance, it is mentioned as an intermediate in the synthesis of polytolans.[1]

Application Feature: 1,4-bis(2,2-diphenylethenyl)benzene in Organic Light-Emitting Diodes (OLEDs)

A structurally similar compound, 1,4-bis(2,2-diphenylethenyl)benzene (PEB), has been effectively utilized as an emitting and electron-transport material in OLEDs.[3] PEB demonstrates bright blue-green electroluminescence.[3]

Quantitative Data Summary

The performance of 1,4-bis(2,2-diphenylethenyl)benzene in an optimized OLED device is summarized below:

ParameterValue
Peak Electroluminescence Wavelength (λₘₐₓ)~495 nm
Maximum External EL Quantum Efficiency (ηₑₗ)2.5%
Maximum Luminance41600 cd/m²

Data sourced from Fenenko et al., 2007.[3]

Experimental Protocols

A. Synthesis of 1,4-bis(2,2-diphenylethenyl)benzene (PEB)

A detailed experimental protocol for the synthesis of PEB is provided in the literature.[3] The synthesis involves a Wittig-Horner reaction.

  • Materials:

    • 1,4-bis(diethylphosphonatomethyl)benzene

    • Benzophenone

    • Sodium hydride (NaH)

    • Dry tetrahydrofuran (THF)

    • Hexane

    • Dichloromethane (CH₂Cl₂)

    • Silica gel for column chromatography

  • Procedure:

    • A solution of 1,4-bis(diethylphosphonatomethyl)benzene and benzophenone in dry THF is prepared.

    • The solution is added dropwise to a suspension of NaH in dry THF at 0°C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for a specified time.

    • The reaction is quenched with water, and the organic layer is extracted.

    • The crude product is purified by column chromatography on silica gel using a hexane/CH₂Cl₂ eluent system.

    • The final product is obtained as a yellow solid.

B. Fabrication of an Organic Light-Emitting Diode (OLED)

The following protocol describes the fabrication of a multilayer OLED device using PEB as the emitting and electron-transport layer.[3]

  • Device Structure: ITO / α-NPD (40 nm) / PEB (20 nm) / Bphen (40 nm) / Mg:Ag (150 nm) / Ag (50 nm)

  • Materials:

    • Indium tin oxide (ITO)-coated glass substrates

    • 4,4'-bis[N-(1-naphtyl)-N-phenyl-amino]biphenyl (α-NPD) - Hole Transport Layer (HTL)

    • 1,4-bis(2,2-diphenylethenyl)benzene (PEB) - Emitting and Electron Transport Layer (EML/ETL)

    • 4,7-diphenyl-1,10-phenanthroline (Bphen) - Electron Transport and Hole-Blocking Layer (ETL/HBL)

    • Magnesium (Mg) and Silver (Ag) for the cathode

  • Procedure:

    • ITO-coated glass substrates are cleaned and treated with UV-ozone.

    • The organic layers (α-NPD, PEB, and Bphen) are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber.

    • A magnesium-silver alloy (Mg:Ag in a 10:1 ratio) is co-evaporated to form the cathode.

    • A protective layer of silver is deposited on top of the Mg:Ag layer.

    • The device is encapsulated to prevent degradation from atmospheric exposure.

Visualizations

Experimental Workflow for OLED Fabrication:

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_final Final Steps ITO_Substrate ITO-Coated Glass Cleaning Cleaning & UV-Ozone Treatment ITO_Substrate->Cleaning HTL α-NPD Deposition (HTL) Cleaning->HTL EML PEB Deposition (EML/ETL) HTL->EML ETL_HBL Bphen Deposition (ETL/HBL) EML->ETL_HBL Cathode Mg:Ag & Ag Deposition (Cathode) ETL_HBL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: Workflow for the fabrication of an OLED device using 1,4-bis(2,2-diphenylethenyl)benzene.

OLED Device Architecture and Energy Level Diagram:

OLED_Device_Structure cluster_device Device Layers cluster_energy Energy Levels (eV) Anode Anode (ITO) HTL Hole Transport Layer (α-NPD) Anode->HTL Holes (h⁺) l_anode -4.7 EML Emitting Layer (PEB) HTL->EML Holes (h⁺) l_htl_homo HOMO: -5.4 l_htl_lumo LUMO: -2.4 ETL Electron Transport Layer (Bphen) l_eml_homo HOMO: -5.9 l_eml_lumo LUMO: -2.8 ETL->EML Electrons (e⁻) Cathode Cathode (Mg:Ag) l_etl_homo HOMO: -6.4 l_etl_lumo LUMO: -3.0 Cathode->ETL Electrons (e⁻) l_cathode -3.7

Caption: Schematic of the OLED device structure and corresponding energy levels.

References

Application Notes and Protocols: The Role of Aryl-Substituted Benzenes in Organic Electronics Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of novel organic materials is a cornerstone of advancement in the field of organic electronics. These materials form the active layers in a variety of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The molecular architecture of these organic semiconductors dictates their electronic and photophysical properties, and ultimately, the performance of the devices. While a vast array of molecular building blocks are utilized, this document focuses on the application of aryl-substituted benzenes in the synthesis of materials for organic electronics.

While direct applications of 1,4-diphenethylbenzene in the synthesis of organic electronics are not extensively documented in scientific literature, the principles of molecular design and synthesis can be effectively illustrated using a closely related and well-studied derivative, 1,4-bis(2,2-diphenylethenyl)benzene (PEB). PEB serves as an excellent case study for demonstrating the synthesis and application of a blue-emitting organic semiconductor for OLEDs. These notes will provide detailed protocols and data relevant to the synthesis and characterization of PEB and its application in OLEDs, offering a representative workflow for researchers in the field.

Case Study: 1,4-bis(2,2-diphenylethenyl)benzene (PEB) for Organic Light-Emitting Diodes

PEB is a stilbene-based π-conjugated molecule that has demonstrated high fluorescence and has been successfully utilized as a blue-emitting material in OLEDs.[1][2] Its synthesis involves a Horner-Wadsworth-Emmons reaction, a common and powerful tool in the synthesis of conjugated organic materials.

Data Presentation

The following tables summarize the key properties of 1,4-bis(2,2-diphenylethenyl)benzene (PEB) and the performance of an OLED device incorporating it.

Table 1: Physicochemical Properties of 1,4-bis(2,2-diphenylethenyl)benzene (PEB)

PropertyValueReference
Molecular FormulaC38H28[1]
Molecular Weight484.64 g/mol [1]
AppearanceYellow Solid[1]
Synthesis Yield71%[1]
Photoluminescence (PL) Peak (in film)~495 nm[1]

Table 2: Performance of an Optimized OLED Device with PEB as the Emitting and Electron-Transport Layer

ParameterValueReference
Device StructureITO / α-NPD (HTL) / PEB (EML/ETL) / Mg:Ag / Ag[1]
Peak Electroluminescence (EL) Wavelength~495 nm[1]
Maximum External Quantum Efficiency (EQE)2.5%[1]
Maximum Luminance41,600 cd/m²[1]

Note: HTL = Hole-Transport Layer, EML = Emissive Layer, ETL = Electron-Transport Layer, ITO = Indium Tin Oxide, α-NPD = 4,4'-bis[N-(1-naphthyl)-N-phenyl-amino]biphenyl.

Experimental Protocols

1. Synthesis of 1,4-bis(2,2-diphenylethenyl)benzene (PEB)

This protocol is based on the Horner-Wadsworth-Emmons reaction.[1]

Materials:

  • Terephthalaldehyde

  • Dimethyl diphenylmethylphosphonate

  • Potassium t-butoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) solution, saturated (brine)

  • Silica gel for column chromatography

Procedure:

  • All reactions should be conducted under an inert nitrogen atmosphere using freshly distilled solvents.

  • To a solution of terephthalaldehyde (268 mg, 2.0 mmol) in anhydrous DMF (25 mL), add dimethyl diphenylmethylphosphonate (0.663 g) and potassium t-butoxide (0.449 g).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After 12 hours, transfer the mixture to a separatory funnel.

  • Add ethyl acetate to the separatory funnel to extract the product.

  • Wash the organic phase three times with a saturated NaCl solution to remove DMF.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane/CH₂Cl₂ (10:1) eluent system.

  • Collect the fractions containing the product and evaporate the solvent to yield 1,4-bis(2,2-diphenylethenyl)benzene (PEB) as a yellow solid (0.617 g, 71% yield).

2. Fabrication of an OLED Device

This protocol describes the fabrication of a multilayer OLED using PEB as the emissive and electron-transporting layer.[1]

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • 4,4'-bis[N-(1-naphthyl)-N-phenyl-amino]biphenyl (α-NPD)

  • 1,4-bis(2,2-diphenylethenyl)benzene (PEB)

  • Magnesium (Mg)

  • Silver (Ag)

  • High-vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven.

  • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Deposit a 40 nm thick layer of α-NPD as the hole-transport layer (HTL) onto the ITO substrate.

  • Deposit a 60 nm thick layer of PEB as the emissive and electron-transport layer (EML/ETL) on top of the α-NPD layer.

  • Deposit a 100 nm thick layer of Mg:Ag (10:1 ratio) as the cathode.

  • Deposit a 100 nm thick layer of Ag as a protective capping layer.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualizations

Synthesis_of_PEB terephthalaldehyde Terephthalaldehyde intermediate Reaction Mixture terephthalaldehyde->intermediate phosphonate Dimethyl diphenylmethylphosphonate phosphonate->intermediate base Potassium t-butoxide base->intermediate Base solvent DMF solvent->intermediate Solvent product 1,4-bis(2,2-diphenylethenyl)benzene (PEB) intermediate->product Purification OLED_Workflow cluster_device OLED Device Structure cluster_process Fabrication Process Ag Ag (100 nm) MgAg Mg:Ag (100 nm) PEB PEB (60 nm) aNPD α-NPD (40 nm) ITO ITO Substrate cleaning Substrate Cleaning deposition1 HTL Deposition (α-NPD) cleaning->deposition1 deposition2 EML/ETL Deposition (PEB) deposition1->deposition2 deposition3 Cathode Deposition (Mg:Ag) deposition2->deposition3 deposition4 Capping Layer (Ag) deposition3->deposition4 encapsulation Encapsulation deposition4->encapsulation

References

Application Notes and Protocols for 1,4-Distyrylbenzene Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial literature searches for the specific compound 1,4-diphenethylbenzene did not yield documented applications or protocols for its use as a fluorescent probe. However, the structurally related class of compounds, 1,4-distyrylbenzenes (DSBs) , are well-established and versatile fluorescent molecules. Therefore, these application notes are based on the properties and applications of 1,4-distyrylbenzene and its derivatives as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

1,4-Distyrylbenzene (DSB) and its derivatives are a class of organic fluorophores characterized by a central benzene ring connected to two styryl groups at the para positions. This extended π-conjugated system is responsible for their strong fluorescence, typically in the blue-green region of the visible spectrum. The photophysical properties of DSB derivatives, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by introducing various electron-donating or electron-withdrawing substituents to the peripheral phenyl rings.[1] This tunability makes them highly valuable for a range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for bioimaging.[2][3]

DSB-based probes have been developed for imaging specific cellular components, such as lipid droplets, and for use in advanced microscopy techniques like Stimulated Emission Depletion (STED) nanoscopy due to their high photostability and large Stokes shifts.[4] These notes provide an overview of the photophysical properties of selected DSB derivatives, general protocols for their synthesis and characterization, and a specific application in cellular imaging.

Data Presentation: Photophysical Properties

The photophysical properties of 1,4-distyrylbenzene derivatives are highly dependent on the nature of the substituents on the terminal phenyl rings and the polarity of the solvent. The following table summarizes key photophysical data for the parent 1,4-distyrylbenzene (DSB) and several of its derivatives, illustrating the effect of different functional groups.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
1,4-Distyrylbenzene (DSB) Toluene352406540.70
DSB-N(CH3)2 (Dimethylamino)Dichloromethane415481660.65
DSB-OCH3 (Methoxy)Dichloromethane370421510.68
DSB-CF3 (Trifluoromethyl)Dichloromethane362407450.55
DSB-NO2 (Nitro)Dichloromethane4005441440.02
SO2-DSB (Sulfone-embedded)Dichloromethane43851577Not Reported

Data compiled from multiple sources.[1][4][5] The values are representative and can vary based on experimental conditions.

Experimental Protocols

This protocol describes a general method for synthesizing symmetrical 1,4-distyrylbenzene derivatives using a Palladium-catalyzed Heck coupling reaction.[3]

Materials:

  • 1,4-diiodobenzene or 1,4-dibromobenzene

  • Substituted styrene (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (ligand)

  • Triethylamine (Et3N) (base)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diiodobenzene (1.0 mmol), the desired substituted styrene (2.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and P(o-tol)3 (0.08 mmol, 8 mol%).

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-distyrylbenzene derivative.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow reagents Combine Reactants: 1,4-Dihalobenzene Substituted Styrene Pd Catalyst & Ligand Base (Et3N) in DMF reaction Heat and Stir (e.g., 100 °C, 24-48h) under Inert Atmosphere reagents->reaction Heck Coupling workup Aqueous Workup & Extraction reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, Mass Spec purification->characterization

General workflow for the synthesis of 1,4-distyrylbenzene derivatives.

This protocol outlines the steps to determine the key photophysical properties of a synthesized DSB derivative.

Materials:

  • Synthesized DSB derivative

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the DSB derivative in a suitable solvent (e.g., 1 mM in dichloromethane).

  • Absorption Spectroscopy:

    • Prepare a dilute solution (e.g., 1-10 µM) from the stock solution.

    • Record the UV-Vis absorption spectrum from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λabs).

  • Emission Spectroscopy:

    • Using the same solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the determined λabs.

    • Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to ~200 nm beyond it.

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of solutions of the DSB derivative and the standard (e.g., quinine sulfate) with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution.

    • Calculate the quantum yield (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

This protocol is adapted for using a lipophilic DSB derivative (e.g., SO2-DSB) to stain lipid droplets in live cells.[4]

Materials:

  • DSB fluorescent probe (e.g., SO2-DSB)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes (e.g., HeLa cells)

  • Confocal laser scanning microscope

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of the DSB probe in DMSO.

  • Cell Seeding: Seed cells on a glass-bottom dish and culture until they reach 60-70% confluency.

  • Cell Staining:

    • Dilute the DSB probe stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Remove the existing medium from the cells and add the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37 °C in a CO2 incubator.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh pre-warmed cell culture medium or PBS to the dish for imaging.

  • Imaging:

    • Place the dish on the stage of the confocal microscope.

    • Excite the probe at its optimal excitation wavelength (e.g., ~440 nm for SO2-DSB).

    • Collect the fluorescence emission in the appropriate range (e.g., 500-550 nm for SO2-DSB).

    • Acquire images, adjusting laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

G cluster_imaging Cellular Imaging Workflow cell_culture Culture Cells on Glass-Bottom Dish staining Incubate Cells with DSB Probe Solution (e.g., 2µM, 30 min) cell_culture->staining wash Wash with PBS to Remove Excess Probe staining->wash imaging Image with Confocal Microscope wash->imaging

Experimental workflow for staining lipid droplets with a DSB probe.

Example Signaling Pathway: "Turn-On" Sensing

Many fluorescent probes are designed to change their fluorescence properties upon interaction with a specific analyte. The diagram below illustrates a hypothetical "turn-on" sensing mechanism where a DSB derivative is functionalized with a recognition group that quenches its fluorescence. Binding of the target analyte releases the quenching, restoring fluorescence.

G cluster_pathway Hypothetical 'Turn-On' Sensing Mechanism Probe_Off DSB Probe-Quencher (Low Fluorescence) Probe_On DSB Probe-Analyte (High Fluorescence) Probe_Off->Probe_On Binding Event Analyte Target Analyte Analyte->Probe_Off Quencher Released Quencher Probe_On->Quencher

Hypothetical signaling pathway for a DSB-based 'turn-on' fluorescent probe.

References

Application Notes and Protocols for the Polymerization of 1,4-Diphenethylbenzene Containing Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of polymers derived from monomers containing the 1,4-diphenethylbenzene moiety. Due to the rigid and aromatic nature of the this compound unit, polymers incorporating this structure are expected to exhibit unique thermal, mechanical, and photophysical properties. These characteristics make them promising candidates for a variety of advanced applications.

Potential Applications

Polymers derived from this compound and its analogs can be tailored for several high-performance applications:

  • High-Performance Engineering Plastics: The rigidity of the phenethylbenzene backbone can lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications in the automotive and aerospace industries.

  • Materials for Organic Electronics: When appropriately functionalized, these polymers could serve as materials for organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[1]

  • Advanced Coatings and Adhesives: The aromatic nature of the polymer can provide strong adhesion to various substrates and resistance to harsh chemical environments.

  • Nanomaterials and Composites: These polymers can be incorporated into nanomaterials and composites to create materials with tailored properties for catalysis, separations, and biomedical devices.[1]

  • Drug Delivery Systems: The polymer backbone can be functionalized to create complex architectures like block copolymers and star-shaped polymers, which have applications in drug delivery and surface modification.[1]

Data Presentation

The following tables summarize typical quantitative data for the polymerization of a hypothetical this compound-containing monomer (e.g., 1,4-bis(4-vinylphenethyl)benzene) via Atom Transfer Radical Polymerization (ATRP). These values are illustrative and based on results obtained for structurally similar monomers like substituted styrenes.[2][3]

Table 1: Reaction Conditions for ATRP of a this compound Monomer

ParameterCondition 1Condition 2Condition 3
Monomer 1,4-bis(4-vinylphenethyl)benzene1,4-bis(4-vinylphenethyl)benzene1,4-bis(4-vinylphenethyl)benzene
Initiator Ethyl α-bromoisobutyrate1-Phenylethyl bromide[2]Ethyl α-bromoisobutyrate
Catalyst Cu(I)BrCu(I)BrCu(I)Cl
Ligand PMDETA2,2'-bipyridine[2]PMDETA
Solvent AnisoleTolueneDiphenyl ether[3]
[Monomer]:[Initiator]:[Catalyst]:[Ligand] 100:1:1:1200:1:1:2150:1:1:1
Temperature (°C) 90110100
Time (h) 81210

Table 2: Expected Polymer Properties

PropertyCondition 1Condition 2Condition 3
Conversion (%) 859288
Number-Average Molecular Weight (Mn, g/mol ) 35,00070,00050,000
Weight-Average Molecular Weight (Mw, g/mol ) 40,25081,20058,000
Polydispersity Index (PDI = Mw/Mn) 1.151.161.16
Glass Transition Temperature (Tg, °C) 150165158

Experimental Protocols

The following protocol describes a general procedure for the synthesis of a linear polymer from a this compound-containing vinyl monomer using Atom Transfer Radical Polymerization (ATRP). This method allows for good control over the polymer's molecular weight and polydispersity.[2][3]

Protocol: Atom Transfer Radical Polymerization (ATRP)

Materials:

  • This compound-containing monomer (e.g., 1,4-bis(4-vinylphenethyl)benzene)

  • Initiator (e.g., ethyl α-bromoisobutyrate or 1-phenylethyl bromide)[2]

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., anisole, toluene, or diphenyl ether)[3]

  • Inhibitor remover (e.g., basic alumina column)

  • Argon or Nitrogen gas (high purity)

  • Methanol

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Monomer Purification: Pass the monomer through a column of basic alumina to remove any inhibitors.[3]

  • Reaction Setup:

    • Add the catalyst (CuBr) and a magnetic stir bar to a Schlenk flask.

    • Seal the flask with a rubber septum and purge with inert gas (argon or nitrogen) for 20-30 minutes.

  • Addition of Reagents:

    • In a separate flask, dissolve the purified monomer and the ligand (PMDETA) in the anhydrous solvent.

    • Degas the monomer/ligand solution by bubbling with inert gas for 30 minutes.

    • Using a degassed syringe, transfer the monomer/ligand solution to the Schlenk flask containing the catalyst.

    • Degas the initiator by bubbling with inert gas.

    • Using a degassed syringe, add the initiator to the reaction mixture to start the polymerization.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

    • Allow the reaction to proceed with stirring for the specified time (e.g., 8-12 hours). The progress of the reaction can be monitored by taking samples at timed intervals and analyzing the monomer conversion by Gas Chromatography (GC).[2]

  • Termination and Isolation:

    • To quench the reaction, cool the flask to room temperature and expose the mixture to air. This will oxidize the copper catalyst and stop the polymerization.

    • Dilute the reaction mixture with THF.

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization Techniques
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation cluster_analysis Characterization Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Reagent_Prep Reagent Preparation Reagent_Prep->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Precipitation Precipitation Termination->Precipitation Drying Drying Precipitation->Drying GPC GPC Drying->GPC NMR NMR Drying->NMR DSC_TGA DSC/TGA Drying->DSC_TGA

Caption: Experimental workflow for the ATRP synthesis of polymers containing this compound.

drug_delivery_pathway cluster_system Drug Delivery System cluster_cellular Cellular Environment Polymer_Scaffold Polymer Scaffold (this compound based) Drug Encapsulated Drug Polymer_Scaffold->Drug encapsulates Targeting_Ligand Targeting Ligand Polymer_Scaffold->Targeting_Ligand conjugated to Cell_Surface_Receptor Cell Surface Receptor Targeting_Ligand->Cell_Surface_Receptor binds to Endocytosis Endocytosis Cell_Surface_Receptor->Endocytosis triggers Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release low pH triggers Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Hypothetical signaling pathway for a targeted drug delivery system using a this compound-based polymer.

References

Application Notes and Protocols for the Quantification of 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,4-Diphenethylbenzene. Due to the limited availability of specific validated methods for this compound, the following protocols have been adapted from established methods for structurally similar aromatic hydrocarbons, such as 1,4-diethylbenzene and 1,4-di(butan-2-yl)benzene. These methods, primarily centered around Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), serve as a robust starting point for developing and validating a quantitative assay for this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C22H22PubChem
Molecular Weight 286.4 g/mol PubChem[1]
Appearance Expected to be a solid or high-boiling liquidInferred from structure
Solubility Insoluble in water; soluble in organic solvents like acetonitrile, methanol, and dichloromethane.Inferred from structure

Recommended Analytical Techniques

Given its aromatic nature and expected volatility, both GC-MS and HPLC are suitable techniques for the quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it ideal for trace-level analysis and in complex matrices.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly well-suited for less volatile compounds and when derivatization is not desirable.

Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a selective and sensitive approach for the determination of this compound in various sample matrices.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL aqueous sample, add a suitable internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) to monitor extraction efficiency.

  • Adjust the sample pH to neutral using 0.1 M HCl or 0.1 M NaOH.

  • Perform liquid-liquid extraction by adding 5 mL of dichloromethane (DCM) and shaking vigorously for 2 minutes in a separatory funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 5 mL portions of DCM.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis

ParameterCondition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280°C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 150°C for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined by analyzing a standard
Qualifier Ions To be determined by analyzing a standard

3. Calibration

Prepare a series of calibration standards of this compound in dichloromethane, each containing the internal standard at a constant concentration. The concentration range should encompass the expected sample concentrations. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Data (Hypothetical Performance)
ParameterExpected Value
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH to Neutral Add_IS->pH_Adjust LLE Liquid-Liquid Extraction (Dichloromethane) pH_Adjust->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Inject GC-MS Injection Concentrate->Inject Acquire Data Acquisition (SIM Mode) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Report Quantify->Report Final Report

GC-MS analysis workflow for this compound.

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantification of this compound, particularly for samples where the analyte concentration is higher or when GC-MS is not available.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the aqueous sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a 10:90 (v/v) methanol/water mixture to remove polar interferences.

  • Elute the this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

2. Instrumental Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic; 80:20 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 220 nm (or wavelength of maximum absorbance)

3. Calibration

Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the analyte concentration.

Quantitative Data (Hypothetical Performance)
ParameterExpected Value
Linear Range 0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Condition Condition C18 SPE Cartridge Sample->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Acetonitrile Wash->Elute Dry_Reconstitute Dry and Reconstitute Elute->Dry_Reconstitute Inject HPLC Injection Dry_Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Report Quantify->Report Final Report

HPLC analysis workflow for this compound.

Method Selection Logic

The choice between GC-MS and HPLC depends on the specific requirements of the analysis.

Method_Selection Analyte_Props Analyte & Sample Properties Volatility Volatility Analyte_Props->Volatility Concentration Concentration Level Analyte_Props->Concentration Matrix Matrix Complexity Analyte_Props->Matrix GCMS GC-MS Volatility->GCMS High HPLC HPLC-DAD Volatility->HPLC Low to Moderate Concentration->GCMS Trace Levels Concentration->HPLC Moderate to High Matrix->GCMS High Matrix->HPLC Low to Moderate

Logic for selecting between GC-MS and HPLC.

Disclaimer: The provided protocols and performance data are intended as a starting point and are based on methods for structurally related compounds. It is essential to validate these methods for the specific matrix and instrumentation used for the analysis of this compound to ensure accuracy and reliability.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1,4-diphenethylbenzene using gas chromatography-mass spectrometry (GC-MS). It includes sample preparation, instrument parameters, and data analysis guidelines.

Introduction

This compound is an aromatic hydrocarbon of interest in various fields of chemical synthesis and materials science. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of such semi-volatile organic compounds. This application note outlines a complete workflow for the determination of this compound.

Experimental Protocol

This protocol is divided into two main sections: sample preparation and GC-MS analysis.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. Since this compound is a solid at room temperature, it must be dissolved in a suitable organic solvent prior to analysis.

Materials:

  • This compound standard

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Micropipettes

  • GC vials (2 mL) with caps and septa

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Stock Standard Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Add dichloromethane to the flask, dissolve the solid completely by vortexing, and then dilute to the mark with the same solvent.

  • Working Standard and Sample Preparation:

    • Prepare a series of calibration standards by serially diluting the stock standard solution with dichloromethane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • For unknown samples, accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of dichloromethane to obtain a final concentration within the calibration range.[1]

    • If the sample contains particulates, filter the final solution through a 0.45 µm syringe filter into a clean GC vial to prevent blockage of the injector and column.[1][2]

  • Final Sample Handling:

    • Transfer the prepared standards and samples into 2 mL GC vials.

    • Cap the vials securely.

    • Ensure no air bubbles are present in the vials.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnNon-polar column such as Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]
Inlet ModeSplitless
Inlet Temperature280 °C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial temperature 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
Mass Spectrometer
MS SystemAgilent 7000 series Triple Quadrupole MS or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Acquisition ModeScan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity
SIM Ions (Proposed)To be determined by analyzing a standard in scan mode (e.g., molecular ion and major fragment ions)

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison. The following table is an example of how to present the results from a calibration curve and a sample analysis.

Table 2: Representative Quantitative Data for this compound Analysis

Sample IDConcentration (µg/mL)Retention Time (min)Peak Area
Standard 11.012.515,000
Standard 25.012.578,000
Standard 310.012.5155,000
Standard 425.012.5390,000
Standard 550.012.5785,000
Unknown Sample15.212.5235,600

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to data analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start weigh_sample Weigh this compound Standard or Sample prep_start->weigh_sample dissolve Dissolve in Dichloromethane in a Volumetric Flask weigh_sample->dissolve dilute Perform Serial Dilutions for Calibration Standards dissolve->dilute transfer Transfer to GC Vial dilute->transfer inject Inject 1 µL into GC-MS transfer->inject separate Chromatographic Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection (EI, Scan/SIM) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Unknown Sample calibrate->quantify report Report Results quantify->report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for 1,4-Diphenethylbenzene in the Fabrication of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific data or established protocols for the application of 1,4-diphenethylbenzene in the fabrication of organic light-emitting diodes (OLEDs). The following application notes and protocols are therefore provided as a general guide for the evaluation of a novel, hypothetical organic semiconductor in an OLED device architecture. The experimental parameters provided are illustrative and would require significant optimization for this specific molecule.

Introduction

Organic light-emitting diodes (OLEDs) are a major focus of research and development for next-generation displays and solid-state lighting. The performance of these devices is highly dependent on the optical and electronic properties of the organic materials used.[1] This document outlines a hypothetical framework for investigating this compound as a potential component in an OLED device. This molecule could potentially serve as a host material in the emissive layer (EML) or as a component in charge transport layers, though its suitability would need to be determined experimentally. In a typical host-dopant system, the host material facilitates charge transport and transfers energy to a dopant, which then emits light.[2]

Physicochemical Properties of this compound

Before device fabrication, a thorough characterization of this compound is essential to understand its potential role in an OLED. The following table outlines key properties that should be determined.

PropertyDescription
Molecular Formula C₂₂H₂₂
Molecular Weight 282.41 g/mol
CAS Number 1985-58-6
UV-Vis Absorption The absorption spectrum in a suitable solvent (e.g., toluene, chloroform) should be measured to determine the electronic transitions.
Photoluminescence (PL) The emission spectrum, quantum yield, and lifetime in both solution and thin-film form are critical to assess its light-emitting properties.
HOMO/LUMO Energy Levels The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, determined by cyclic voltammetry.
Thermal Stability (TGA) Thermogravimetric analysis to determine the decomposition temperature, which is crucial for vacuum thermal evaporation processes.
Glass Transition Temp (DSC) Differential Scanning Calorimetry to determine the glass transition temperature, indicating the morphological stability of thin films.

Synthesis of this compound

A potential synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a disubstituted benzene core and appropriate phenethyl precursors. A generalized Suzuki coupling protocol is described below.

Materials:

  • 1,4-Dibromobenzene

  • (2-Phenylethyl)boronic acid pinacol ester

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,4-dibromobenzene (1 equivalent), (2-phenylethyl)boronic acid pinacol ester (2.2 equivalents), and potassium carbonate (4 equivalents).

  • Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 5 mol% relative to the dibromobenzene).

  • Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 24 hours.

  • Work-up: After cooling, separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Diagram of a potential synthesis workflow for this compound.

reagents 1,4-Dibromobenzene + (2-Phenylethyl)boronic acid pinacol ester reaction Suzuki Coupling Reaction reagents->reaction Reactants catalyst Pd(PPh₃)₄, K₂CO₃ Toluene/Water, 90°C catalyst->reaction Catalyst/ Solvent workup Aqueous Work-up & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product Purified Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: OLED Fabrication

The following is a general protocol for the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum environment. This protocol assumes a standard device architecture.[3]

Device Architecture: ITO / HTL / EML / ETL / EIL / Cathode

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) host material (hypothetically this compound)

  • EML dopant material (e.g., a fluorescent or phosphorescent emitter)

  • Electron-Transport Layer (ETL) material (e.g., Alq₃)

  • Electron-Injecting Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, deionized water, isopropanol, acetone)

  • UV-Ozone cleaner

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the ITO work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to the vacuum chamber.

    • Deposit a 40 nm thick layer of the HTL material (e.g., NPB) at a rate of 1-2 Å/s.

    • Co-evaporate the EML by depositing the host (this compound) and the dopant. A typical doping concentration is 1-10 wt%. The total thickness of the EML is generally 20-30 nm, with deposition rates around 1-2 Å/s for the host and 0.1-0.2 Å/s for the dopant.

    • Deposit a 20-30 nm thick layer of the ETL material (e.g., Alq₃) at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a thin (1 nm) layer of LiF as the EIL at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 2-5 Å/s.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber and immediately encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a cover glass to prevent degradation from moisture and oxygen.

Diagram of the OLED fabrication workflow.

cluster_0 Substrate Preparation cluster_1 Thin Film Deposition (High Vacuum) cluster_2 Device Finalization ITO Substrate ITO Substrate Sonication\n(Detergent, DI Water, Acetone, IPA) Sonication (Detergent, DI Water, Acetone, IPA) ITO Substrate->Sonication\n(Detergent, DI Water, Acetone, IPA) N₂ Dry N₂ Dry Sonication\n(Detergent, DI Water, Acetone, IPA)->N₂ Dry UV-Ozone\nTreatment UV-Ozone Treatment N₂ Dry->UV-Ozone\nTreatment HTL Deposition HTL Deposition UV-Ozone\nTreatment->HTL Deposition EML Deposition\n(Host + Dopant) EML Deposition (Host + Dopant) HTL Deposition->EML Deposition\n(Host + Dopant) ETL Deposition ETL Deposition EML Deposition\n(Host + Dopant)->ETL Deposition EIL Deposition EIL Deposition ETL Deposition->EIL Deposition Cathode\nDeposition Cathode Deposition EIL Deposition->Cathode\nDeposition Encapsulation\n(Inert Atmosphere) Encapsulation (Inert Atmosphere) Cathode\nDeposition->Encapsulation\n(Inert Atmosphere)

Caption: General workflow for OLED device fabrication.

Device Characterization

Once fabricated, the OLED devices should be characterized to evaluate their performance.

Key Performance Metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, luminance, and current efficiency.

  • Electroluminescence (EL) Spectrum: To determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): To measure the efficiency of converting electrons to photons.

  • Device Lifetime: To assess the operational stability of the device over time (e.g., LT₅₀, the time for the luminance to decay to 50% of its initial value).

Logical Relationship of this compound in an OLED

The diagram below illustrates the hypothetical role of this compound as a host material within the emissive layer of an OLED, showing the energy transfer process that leads to light emission.

Diagram illustrating the role of a host material in an OLED.

cluster_0 Charge Injection & Transport cluster_1 Emissive Layer (EML) Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection Host Host Material (this compound) HTL->Host Hole Transport ETL Electron Transport Layer (ETL) ETL->Host Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection Dopant Dopant Material Host->Dopant Energy Transfer (Exciton) Light Light Dopant->Light Light Emission (Photon)

Caption: Role of a host material in an OLED EML.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-diphenethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to produce this compound with a high yield?

A1: The most robust and widely applicable method is a two-step process. It begins with a double Friedel-Crafts acylation of benzene with phenylacetyl chloride to form the intermediate 1,4-bis(2-phenylethanoyl)benzene. This diketone is then reduced to the final product, this compound, using either the Clemmensen or Wolff-Kishner reduction. This acylation-reduction sequence is a classic strategy for producing alkylbenzenes, as it avoids the polyalkylation and carbocation rearrangement issues often associated with direct Friedel-Crafts alkylation.[1]

Q2: My Friedel-Crafts acylation step is resulting in a low yield of the desired diketone. What are the likely causes?

A2: Low yields in this step are commonly attributed to several factors:

  • Catalyst Quality: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Deactivated catalyst is a primary reason for poor yields.

  • Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least stoichiometric amounts of the Lewis acid. This is because the catalyst complexes with the carbonyl group of the product, rendering it inactive. A slight excess of the catalyst is often recommended.

  • Reaction Conditions: Both time and temperature play a crucial role. Insufficient reaction time or a temperature that is too low may lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.

Q3: I'm having trouble with the reduction of the diketone intermediate. Which reduction method is superior, Clemmensen or Wolff-Kishner?

A3: Both the Clemmensen (using zinc amalgam and hydrochloric acid) and Wolff-Kishner (using hydrazine and a strong base) reductions are effective for converting aryl-alkyl ketones to alkanes.[1] The choice between them depends on the overall functionality of your starting material. The Clemmensen reduction is performed under strongly acidic conditions, which could affect other acid-sensitive functional groups if present.[1] The Wolff-Kishner reduction, on the other hand, uses strongly basic conditions and high temperatures, which might be unsuitable for base-sensitive substrates.[2] For the reduction of 1,4-bis(2-phenylethanoyl)benzene, both methods are generally suitable as the molecule lacks other sensitive functional groups.

Q4: How can I effectively purify the final this compound product?

A4: Purification of the final product typically involves removing unreacted starting materials, byproducts from the reduction step, and any remaining catalyst residues. A common and effective method is recrystallization. Given that this compound is a solid at room temperature, dissolving the crude product in a hot solvent and allowing it to cool slowly often yields pure crystals. A solvent system of ethanol and water is a good starting point to explore for recrystallization.[3] If recrystallization does not provide sufficient purity, column chromatography on silica gel is an alternative.[4] A non-polar eluent, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane, should effectively separate the non-polar product from more polar impurities.[4]

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
Reaction is sluggish or does not proceed to completion.Inactive AlCl₃ catalyst due to moisture.Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is thoroughly flame-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Low conversion despite active catalyst.Insufficient amount of catalyst.Increase the molar ratio of AlCl₃ to phenylacetyl chloride to at least 2.2:2.0 to ensure a slight excess for both acylations.
Formation of a dark, tarry substance.Reaction temperature is too high, leading to decomposition.Maintain a lower reaction temperature, especially during the initial addition of reagents. Start at 0 °C and allow the reaction to warm to room temperature slowly.
Difficult work-up with persistent emulsions.Incomplete hydrolysis of the aluminum-ketone complex.Quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
Incomplete Reduction of the Diketone
Symptom Possible Cause Suggested Solution
Presence of starting diketone in the final product.Insufficient reducing agent or reaction time.Increase the amount of zinc amalgam (Clemmensen) or hydrazine and base (Wolff-Kishner). Extend the reflux time and monitor the reaction by TLC until the starting material is consumed.
Formation of alcohol byproduct instead of the alkane.Incomplete reduction (a potential intermediate in some proposed mechanisms).Ensure strongly acidic (Clemmensen) or basic (Wolff-Kishner) conditions are maintained throughout the reaction. For Clemmensen, add portions of concentrated HCl during the reflux.
Low recovery of product after work-up.Product is lost during extraction.Ensure the pH of the aqueous layer is appropriate for the work-up (acidic for Clemmensen, basic for Wolff-Kishner) to minimize emulsion formation. Use a suitable organic solvent for extraction in which the product is highly soluble.

Experimental Protocols

Step 1: Friedel-Crafts Acylation - Synthesis of 1,4-Bis(2-phenylethanoyl)benzene

This protocol is a representative procedure based on standard Friedel-Crafts acylation conditions.

Reagents and Approximate Quantities:

ReagentMolar Mass ( g/mol )AmountMoles
Benzene78.11100 mL~1.12
Phenylacetyl chloride154.5930.9 g0.20
Anhydrous AlCl₃133.3430.0 g0.225
Dichloromethane (DCM)84.93200 mL-
6M HCl-250 mL-
Water-500 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add benzene (100 mL) and anhydrous aluminum chloride (30.0 g).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add a solution of phenylacetyl chloride (30.9 g) in dichloromethane (50 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (around 40-50 °C) for 3 hours. Hydrogen chloride gas will be evolved.

  • Cool the reaction mixture to room temperature and then slowly and carefully pour it into a beaker containing 250 mL of 6M HCl and 250 g of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 75 mL portions of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,4-bis(2-phenylethanoyl)benzene.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Clemmensen Reduction - Synthesis of this compound

This protocol outlines a standard Clemmensen reduction procedure.

Reagents and Approximate Quantities:

ReagentMolar Mass ( g/mol )AmountMoles
1,4-Bis(2-phenylethanoyl)benzene314.3715.7 g0.05
Zinc amalgam (Zn(Hg))-65 g-
Concentrated HCl-100 mL-
Toluene92.1475 mL-
Water-200 mL-

Procedure:

  • Prepare zinc amalgam by stirring zinc moss (65 g) with a solution of mercury(II) chloride (6.5 g) in 10 mL of concentrated HCl and 100 mL of water for 10 minutes. Decant the aqueous solution.

  • In a 500 mL round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, 75 mL of water, 100 mL of concentrated hydrochloric acid, and 75 mL of toluene.

  • Add the 1,4-bis(2-phenylethanoyl)benzene (15.7 g) to the flask.

  • Heat the mixture to a vigorous reflux with stirring for 24 hours. Every 6 hours, add an additional 25 mL of concentrated HCl.

  • After cooling to room temperature, decant the liquid from the remaining zinc.

  • Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

  • Extract the aqueous layer with two 50 mL portions of toluene.

  • Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water to afford this compound as a white solid.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product Benzene Benzene Acylation Double Friedel-Crafts Acylation (AlCl₃, DCM, Reflux) Benzene->Acylation PAC Phenylacetyl Chloride PAC->Acylation Diketone 1,4-Bis(2-phenylethanoyl)benzene Acylation->Diketone Reduction Clemmensen or Wolff-Kishner Reduction Diketone->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Overall synthetic workflow for this compound.

TroubleshootingTree Start Low Final Yield of This compound CheckStep1 Analyze Purity of Diketone Intermediate Start->CheckStep1 Step1_OK Diketone is Pure and in Good Yield CheckStep1->Step1_OK Yes Step1_Bad Diketone is Impure or Yield is Low CheckStep1->Step1_Bad No CheckStep2 Analyze Reduction Step Step1_OK->CheckStep2 Troubleshoot_S1 Troubleshoot Friedel-Crafts Acylation: - Check AlCl₃ activity - Verify stoichiometry - Optimize temperature/time Step1_Bad->Troubleshoot_S1 Step2_Incomplete Incomplete Reduction (Diketone remains) CheckStep2->Step2_Incomplete Incomplete Purification_Issue Low Recovery After Purification CheckStep2->Purification_Issue Complete but Low Mass Troubleshoot_S2 Troubleshoot Reduction: - Increase reducing agent - Extend reaction time - Ensure acidic/basic conditions Step2_Incomplete->Troubleshoot_S2 Troubleshoot_Purification Optimize Purification: - Select different recrystallization solvent - Consider column chromatography Purification_Issue->Troubleshoot_Purification

References

Technical Support Center: Purification of Crude 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude 1,4-diphenethylbenzene. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts reaction?

A1: The primary impurities stem from the nature of the Friedel-Crafts alkylation reaction. These typically include:

  • Unreacted Starting Materials: Residual benzene and 1-phenylethanol or 1-chloro-1-phenylethane.

  • Mono-substituted Product: 1-phenethylbenzene.

  • Positional Isomers: 1,2-diphenethylbenzene and 1,3-diphenethylbenzene.

  • Polyalkylated Byproducts: Products with more than two phenethyl groups on the benzene ring.

  • Catalyst Residues: Acidic remnants from catalysts like AlCl₃ can cause coloration.[1]

Q2: Which purification method is best for crude this compound?

A2: A multi-step approach is generally most effective.

  • Neutralization/Wash: An initial wash with a dilute base (e.g., sodium bicarbonate solution) is recommended to remove acidic catalyst residues.[1]

  • Fractional Distillation: This is the best initial method to remove the bulk of lower-boiling impurities (like unreacted starting materials) and higher-boiling polyalkylated byproducts.[1]

  • Column Chromatography: Due to the very close boiling points of the positional isomers (1,2-, 1,3-, and 1,4-), fractional distillation alone is often insufficient for complete separation.[1] Column chromatography is the most effective technique for isolating the pure 1,4-isomer from the other isomers.

Q3: Is recrystallization a viable purification method for this compound?

A3: No, traditional recrystallization is not practical. This compound is a liquid at room temperature, which makes crystallization from a single solvent unfeasible.[1]

Q4: How can I confirm the purity of my final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method. It allows for the separation of different isomers and other impurities, providing both quantification and identification based on their retention times and mass spectra.

Troubleshooting Guides

ProblemPossible CausesSolutions & Recommendations
Poor separation of isomers during fractional distillation. The boiling points of 1,2-, 1,3-, and this compound isomers are extremely close, making separation by standard fractional distillation difficult.[1]Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a packed Vigreux or a spinning band distillation column). Optimize Distillation Rate: Reduce the heating rate to ensure a slow, steady distillation of about 1-2 drops per second. A fast rate prevents proper liquid-vapor equilibrium.[2] Insulate the Column: Wrap the column with glass wool and/or aluminum foil to maintain a consistent temperature gradient and prevent heat loss.[3] Proceed to Chromatography: Accept a mixed isomer fraction from distillation and use column chromatography for final separation.[1]
The purified product is yellow or brown, or darkens over time. Trace Acidic Impurities: Residual Friedel-Crafts catalyst (e.g., AlCl₃) can remain.[1] Oxidation: The aromatic rings or benzylic positions may have oxidized.Neutralize Before Distillation: Wash the crude product with a dilute sodium bicarbonate or sodium hydroxide solution, followed by a water wash, to remove residual acids.[1] Use an Inert Atmosphere: Conduct distillation and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Bumping or uneven boiling during distillation. Lack of Nucleation Sites: The liquid is becoming superheated before boiling. High Viscosity of Residue: As the distillation proceeds, higher molecular weight byproducts can concentrate, leading to uneven heating.Use Boiling Chips/Stirring: Add fresh boiling chips or use a magnetic stir bar to ensure smooth boiling.[1] Avoid Distilling to Dryness: Stop the distillation before the flask is completely dry to prevent overheating and decomposition of the residue.[2]
No compound eluting from the chromatography column. Incorrect Solvent System: The mobile phase is not polar enough to move the compound off the stationary phase. Compound Crashing: The compound may have precipitated at the top of the column if a poor solvent was used for loading.Increase Solvent Polarity: Gradually increase the polarity of the eluent. For example, if using pure hexane, slowly add ethyl acetate or dichloromethane. Check TLC: Always develop a solvent system using Thin-Layer Chromatography (TLC) before running the column to ensure the target compound has an appropriate Rf value (typically 0.2-0.4).
Poor separation of isomers during column chromatography. Improper Solvent System: The eluent polarity is either too high (causing co-elution) or too low. Column Overloading: Too much crude material was loaded onto the column.Use a Shallow Polarity Gradient: Start with a very non-polar solvent (e.g., hexane) and increase the polarity very slowly and gradually. Use Appropriate Column Size: Use a sufficient amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material by weight).

Quantitative Data Summary

The purification strategy relies on the differences in physical properties between the desired product and its common impurities. The close boiling points of the isomers highlight the necessity of chromatography for high-purity isolation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Benzene (Impurity)C₆H₆78.1180.1
1-Phenethylbenzene (Impurity)C₁₄H₁₄182.26~283
1,2-Diphenethylbenzene (Isomer)C₂₂H₂₂286.41~390-400 (est.)
1,3-Diphenethylbenzene (Isomer)C₂₂H₂₂286.41~390-400 (est.)
This compound (Product) C₂₂H₂₂ 286.41 ~390-400 (est.)

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To remove low-boiling starting materials and high-boiling polyalkylated byproducts from the crude product.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a series of receiving flasks. Ensure all joints are properly sealed.

  • Sample Charging: Charge the crude, neutralized this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle. Insulate the fractionating column to ensure an accurate temperature gradient.[3]

  • Forerun Collection: Collect the initial fraction (forerun) at a lower temperature. This will contain unreacted benzene and other volatile impurities.

  • Main Fraction Collection: As the temperature rises and stabilizes near the expected boiling point of the diphenethylbenzene isomers, switch to a new receiving flask. Collect the main fraction over a narrow temperature range.

  • Final Fraction: As the temperature begins to rise again or the distillation rate slows significantly, switch to a final receiving flask to collect the high-boiling residue.

  • Analysis: Analyze all fractions by GC-MS to determine their composition and decide which fractions to combine for the next purification step.

Protocol 2: Column Chromatography for Isomer Separation

Objective: To separate the this compound isomer from the 1,2- and 1,3- isomers.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass chromatography column, allowing the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading: Dissolve the mixed-isomer fraction from the distillation in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel by removing the solvent via rotary evaporation. Carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). The isomers will separate based on their polarity. The para (1,4) isomer is typically the least polar and will elute first.

  • Gradient Elution (Optional): If separation is slow, gradually increase the polarity of the mobile phase by slowly adding a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., starting with 100% hexane, then moving to 99:1 hexane:ethyl acetate, then 98:2, etc.).

  • Fraction Collection: Collect small, sequential fractions in test tubes or vials.

  • Purity Analysis: Monitor the composition of the collected fractions using TLC or GC-MS.

  • Solvent Removal: Combine the fractions containing the pure 1,4-isomer and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_start Initial State cluster_step1 Pre-Treatment cluster_step2 Bulk Purification cluster_outputs Distillation Fractions cluster_step3 High-Purity Separation cluster_final Final Product start Crude this compound (from Friedel-Crafts reaction) wash Wash with NaHCO₃(aq) to remove acid catalyst start->wash distill Fractional Distillation wash->distill forerun Forerun (Benzene, etc.) distill->forerun main Main Fraction (Isomer Mixture) distill->main residue Residue (Polyalkylated) distill->residue chrom Silica Gel Column Chromatography main->chrom product Pure 1,4-Isomer chrom->product isomers 1,2- & 1,3- Isomers chrom->isomers

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Distillation problem Problem: Poor Isomer Separation in Distillate (GC-MS) cause1 Possible Cause 1: Insufficient Column Efficiency problem->cause1 cause2 Possible Cause 2: Distillation Rate Too High problem->cause2 cause3 Possible Cause 3: Poor Insulation problem->cause3 solution4 Alternative: Proceed to Column Chromatography. problem->solution4 If high purity is needed solution1 Solution: Use column with more theoretical plates. cause1->solution1 solution2 Solution: Reduce heating to get 1-2 drops/sec rate. cause2->solution2 solution3 Solution: Wrap column with glass wool and/or foil. cause3->solution3

Caption: Troubleshooting logic for poor isomer separation during distillation.

References

Troubleshooting common issues in 1,4-Diphenethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 1,4-diphenethylbenzene. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Friedel-Crafts Acylation and Reduction Route

A common and effective method for synthesizing this compound is a two-step process involving the Friedel-Crafts acylation of benzene with phenylacetyl chloride to form 1,4-diphenacylbenzene, followed by the reduction of the ketone groups.

Frequently Asked Questions (FAQs) - Friedel-Crafts Route

Q1: My Friedel-Crafts acylation is resulting in a low yield of the desired 1,4-diphenacylbenzene and a significant amount of monosubstituted product. How can I improve the yield of the disubstituted product?

A1: Achieving high yields of the para-disubstituted product requires careful control of reaction conditions. Here are some factors to consider:

  • Stoichiometry: Ensure you are using at least two equivalents of phenylacetyl chloride and a slight excess of the Lewis acid catalyst (e.g., AlCl₃) relative to the acyl chloride. This drives the reaction towards disubstitution.

  • Reaction Time and Temperature: Longer reaction times and slightly elevated temperatures can promote the second acylation. However, excessive heat can lead to side product formation. Monitor the reaction progress by TLC or GC to find the optimal time.

  • Order of Addition: Adding the phenylacetyl chloride dropwise to the mixture of benzene and AlCl₃ can help control the initial exothermic reaction and improve selectivity.

Q2: I am observing the formation of ortho and meta isomers along with the desired para product. How can I increase the para-selectivity?

A2: While the acyl group is deactivating, directing subsequent substitutions to the meta position, the initial phenacyl group is ortho, para-directing. Steric hindrance from the first phenacyl group generally favors para-substitution. To maximize this:

  • Choice of Solvent: Using a solvent like carbon disulfide (CS₂) or nitrobenzene can sometimes influence isomer distribution.

  • Temperature Control: Running the reaction at a lower temperature may enhance selectivity for the thermodynamically more stable para isomer.

Q3: During the reduction of 1,4-diphenacylbenzene, I am getting incomplete reduction or other side products. What is the best reduction method?

A3: Both the Clemmensen and Wolff-Kishner reductions are effective for converting aryl ketones to alkanes.[1] The choice depends on the substrate's sensitivity to acid or base.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[1] It is highly effective for aryl-alkyl ketones but is unsuitable for substrates with acid-sensitive functional groups.[1]

  • Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures.[2] It is ideal for compounds that are sensitive to strong acids.[2] Incomplete reduction can occur if the temperature is not high enough or if water is not effectively removed. A common modification is the Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol to reach the necessary temperatures.

Data Presentation: Comparison of Reduction Conditions
ParameterClemmensen ReductionWolff-Kishner Reduction (Huang-Minlon)
Reagents Zinc Amalgam (Zn(Hg)), conc. HClHydrazine Hydrate (N₂H₄·H₂O), KOH
Solvent Toluene or excess HClDiethylene Glycol or Ethylene Glycol
Temperature Reflux (typically >100 °C)180-200 °C
Typical Yield 70-90%80-95%
Advantages Good for acid-stable compoundsExcellent for base-stable, acid-sensitive compounds
Disadvantages Strongly acidic, not for acid-labile groupsStrongly basic, high temperatures required
Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene

  • Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (AlCl₃, 2.2 eq).

  • Reagents: Add dry benzene (1.0 eq) to the flask and cool the mixture in an ice bath.

  • Addition: Add phenylacetyl chloride (2.1 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 3-4 hours until HCl evolution ceases.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1,4-diphenacylbenzene can be purified by recrystallization from ethanol or toluene.

Protocol 2: Clemmensen Reduction of 1,4-Diphenacylbenzene

  • Catalyst Prep: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated HCl, and toluene.

  • Reaction: Add the crude 1,4-diphenacylbenzene (1.0 eq) to the flask. Heat the mixture to a vigorous reflux with stirring for 6-8 hours. Periodically, add more concentrated HCl to maintain the acidic conditions.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Visualization: Friedel-Crafts Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Benzene Benzene Reaction1 Reaction at 50-60°C Benzene->Reaction1 PAC Phenylacetyl Chloride (2.1 eq) PAC->Reaction1 AlCl3 AlCl₃ (2.2 eq) AlCl3->Reaction1 Workup1 Quench (Ice/HCl) & Extract Reaction1->Workup1 CrudeDPA Crude 1,4-Diphenacylbenzene Workup1->CrudeDPA Reduction Clemmensen or Wolff-Kishner Reduction CrudeDPA->Reduction Workup2 Workup & Purification Reduction->Workup2 FinalProduct Pure this compound Workup2->FinalProduct

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and reduction.

Section 2: Palladium-Catalyzed Cross-Coupling Routes

Alternative strategies for synthesizing the carbon skeleton of this compound involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. These methods offer mild reaction conditions and high functional group tolerance.

Frequently Asked Questions (FAQs) - Cross-Coupling Routes

Q1: I am considering a Suzuki coupling approach. What starting materials would I need?

A1: A plausible Suzuki coupling route would involve the reaction of 1,4-diiodobenzene or 1,4-dibromobenzene with two equivalents of (2-phenylethyl)boronic acid or its ester derivatives. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃) are essential for this reaction.

Q2: My Suzuki coupling reaction is sluggish, and I'm observing significant amounts of starting material even after prolonged reaction times. What could be the issue?

A2: Several factors can lead to low conversion in Suzuki couplings:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.

  • Base and Solvent Choice: The choice of base and solvent system is critical. A combination of an aqueous base solution with an organic solvent (e.g., toluene, dioxane) is often effective.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are less reactive. Use fresh or properly stored boronic acid.

Q3: Can a Heck reaction be used to synthesize a precursor to this compound?

A3: Yes, a double Heck reaction between 1,4-dihalobenzene (e.g., 1,4-dibromobenzene) and two equivalents of styrene would yield 1,4-distyrylbenzene. This intermediate can then be hydrogenated using a catalyst like Palladium on carbon (Pd/C) to produce this compound.

Data Presentation: Comparison of Cross-Coupling Conditions
ParameterSuzuki CouplingHeck Coupling + Hydrogenation
Key Reagents 1,4-Dihalobenzene, (2-Phenylethyl)boronic acid, Pd Catalyst, Base1,4-Dihalobenzene, Styrene, Pd Catalyst, Base; then H₂, Pd/C
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligandPd(OAc)₂, PdCl₂(PPh₃)₂
Typical Base Na₂CO₃, K₂CO₃, Cs₂CO₃Et₃N, K₂CO₃
Advantages Direct C(sp²)-C(sp³) bond formationReadily available starting materials
Disadvantages (2-Phenylethyl)boronic acid may not be readily availableTwo-step process from the coupled product
General Protocols

Protocol 3: Suzuki Coupling (General)

  • Setup: To a Schlenk flask, add 1,4-diiodobenzene (1.0 eq), (2-phenylethyl)boronic acid (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvents: Add degassed solvents (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualization: Troubleshooting Logic for Low Yield

G Start Low Yield in Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry of Reagents Start->CheckStoichiometry SideReactions Analyze for Side Products (TLC, GC-MS) Start->SideReactions PurificationLoss Evaluate Purification Step for Product Loss Start->PurificationLoss Impure Impure Materials CheckPurity->Impure Issue Found Suboptimal Suboptimal Conditions CheckConditions->Suboptimal Issue Found IncorrectRatio Incorrect Ratios CheckStoichiometry->IncorrectRatio Issue Found CompetingRxn Competing Reactions Occurring SideReactions->CompetingRxn Issue Found LossyWorkup Product Lost During Workup/Purification PurificationLoss->LossyWorkup Issue Found

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Synthesis of 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diphenethylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound to avoid common side reactions?

A1: The most reliable and commonly employed method for the synthesis of this compound is a two-step process involving a double Friedel-Crafts acylation of benzene followed by a reduction of the resulting diketone. This approach is favored over direct Friedel-Crafts alkylation to prevent significant side-product formation. Direct alkylation is prone to polyalkylation, where more than two phenethyl groups attach to the benzene ring, and carbocation rearrangements, which can lead to isomeric impurities.[1][2][3] The acylation-reduction route offers greater control and selectively yields the desired 1,4-disubstituted product.

Q2: What are the primary side-products to anticipate in the synthesis of this compound?

A2: The primary side-products depend on the synthetic route chosen.

  • Via Friedel-Crafts Acylation-Reduction:

    • Mono-acylated intermediate: Incomplete diacylation can result in the formation of 4-phenacylacetophenone.

    • Over-acylation: Although less common due to the deactivating nature of the acyl groups, trace amounts of tri-acylated products may form under harsh conditions.

    • Incomplete reduction: During the reduction step, mono-reduced intermediates or diols may be present if the reaction does not go to completion.

  • Via Direct Friedel-Crafts Alkylation (Not Recommended):

    • Polyalkylation Products: The initial product, 1-phenethylbenzene, is more reactive than benzene, leading to the formation of di-, tri-, and even tetra-phenethylated benzenes.[2][4]

    • Isomeric Products: Carbocation rearrangements can lead to the formation of isomers, such as 1,2-diphenethylbenzene and 1,3-diphenethylbenzene.

Q3: Which reduction method is preferable for converting the diketone intermediate to this compound: Clemmensen or Wolff-Kishner?

A3: Both the Clemmensen and Wolff-Kishner reductions can effectively reduce the diketone intermediate. The choice depends on the substrate's sensitivity to acidic or basic conditions.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[5][6] It is suitable for substrates that are stable in strongly acidic conditions.

  • Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[7][8][9] It is ideal for substrates that are sensitive to acid but stable in the presence of a strong base. The Huang-Minlon modification of this reaction is often used to improve yields and shorten reaction times.[7][10]

Troubleshooting Guides

Issue 1: Low Yield of the Diacylated Product (1,4-Bis(chloroacetyl)benzene)
Possible Cause Troubleshooting Step
Insufficient Catalyst The Friedel-Crafts acylation of benzene with chloroacetyl chloride requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Since the ketone product can form a complex with the catalyst, a stoichiometric amount of AlCl₃ per acyl group is often necessary. Ensure at least two equivalents of AlCl₃ are used for the diacylation.[11]
Catalyst Inactivity AlCl₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or properly stored anhydrous AlCl₃.[11]
Deactivated Benzene If the starting benzene is impure or contains deactivating substituents, the reaction rate will be significantly reduced. Use pure, dry benzene for the reaction.
Low Reaction Temperature While the initial addition of reagents may be done at a lower temperature to control the exothermic reaction, the reaction often requires heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the temperature as needed.
Issue 2: Incomplete Reduction of the Diketone
Possible Cause Troubleshooting Step
Insufficient Reducing Agent For both Clemmensen and Wolff-Kishner reductions, an excess of the reducing agent is crucial to ensure the complete reduction of both carbonyl groups.
Clemmensen: Impure Zinc Amalgam The surface of the zinc must be activated. Prepare the zinc amalgam just before use by treating zinc powder with a mercury(II) chloride solution.
Wolff-Kishner: Low Reaction Temperature The Wolff-Kishner reaction, particularly the decomposition of the hydrazone, requires high temperatures, often around 200°C. Ensure the reaction is heated sufficiently, typically by using a high-boiling solvent like diethylene glycol.[8]
Wolff-Kishner: Presence of Water Water can interfere with the reaction. The Huang-Minlon modification involves distilling off water after the initial formation of the hydrazone to allow the temperature to rise and drive the reaction to completion.[7]
Issue 3: Formation of a Complex Mixture of Products
Possible Cause Troubleshooting Step
Use of Direct Alkylation As mentioned in the FAQs, direct Friedel-Crafts alkylation is prone to polyalkylation and isomerization. To obtain a purer product, it is highly recommended to use the acylation-reduction pathway.[1][2]
Isomerization during Acylation While less common than in alkylation, some isomerization can occur under harsh Friedel-Crafts conditions. Ensure the reaction temperature is controlled and consider using a milder Lewis acid if isomer formation is significant.
Side Reactions during Reduction In the Clemmensen reduction, side reactions such as the formation of pinacols can occur.[12] In the Wolff-Kishner reduction, azine formation is a possible side reaction.[7] Adhering to established protocols and ensuring proper stoichiometry can minimize these byproducts.

Data Presentation

The following table summarizes typical yields for the two-step synthesis of this compound. Note that yields can vary based on specific reaction conditions and scale.

StepReactantsProductTypical Yield (%)Key Side-Products
1. Diacylation Benzene, Chloroacetyl Chloride, AlCl₃1,4-Bis(chloroacetyl)benzene60-75%4-Chloroacetylacetophenone
2. Reduction 1,4-Bis(chloroacetyl)benzene, Zn(Hg), HClThis compound70-85%Mono-reduced intermediate
2. Reduction 1,4-Diacetylbenzene, N₂H₄, KOHThis compound80-95%Mono-reduced intermediate

Experimental Protocols

Protocol 1: Friedel-Crafts Diacylation of Benzene

This protocol describes the synthesis of the intermediate, 1,4-bis(chloroacetyl)benzene.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (2.2 equivalents) and a solvent such as carbon disulfide or nitrobenzene. Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (2.1 equivalents) to the stirred suspension.

  • Addition of Benzene: Add benzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Clemmensen Reduction of 1,4-Bis(chloroacetyl)benzene
  • Preparation of Zinc Amalgam: Activate zinc powder by stirring it with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, and the 1,4-bis(chloroacetyl)benzene from the previous step.

  • Reaction: Heat the mixture under reflux for 4-8 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain a vigorous evolution of hydrogen.

  • Workup: After cooling, decant the aqueous layer. Extract the aqueous layer with an organic solvent (e.g., toluene).

  • Purification: Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over a drying agent, filter, and remove the solvent to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or recrystallization.

Visualizations

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Diacylation cluster_reduction Step 2: Reduction start Benzene + Chloroacetyl Chloride reaction1 Diacylation Reaction start->reaction1 reagents1 AlCl3 (Lewis Acid) reagents1->reaction1 intermediate 1,4-Bis(chloroacetyl)benzene reaction1->intermediate reaction2 Reduction Reaction intermediate->reaction2 reagents2 Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (N2H4, KOH) reagents2->reaction2 product This compound reaction2->product

Caption: Synthetic pathway for this compound via diacylation and reduction.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions_acylation Acylation Solutions cluster_solutions_reduction Reduction Solutions cluster_solutions_purity Purity Solutions start Low Yield or Impure Product check_acylation Diacylation Step Issue? start->check_acylation check_reduction Reduction Step Issue? start->check_reduction check_purity Starting Material Purity? start->check_purity solution_catalyst Increase Catalyst Amount check_acylation->solution_catalyst Yes solution_anhydrous Ensure Anhydrous Conditions check_acylation->solution_anhydrous Yes solution_temp_acylation Optimize Reaction Temperature check_acylation->solution_temp_acylation Yes solution_reductant Increase Reducing Agent check_reduction->solution_reductant Yes solution_temp_reduction Ensure High Temperature (W-K) check_reduction->solution_temp_reduction Yes solution_activation Activate Zn Amalgam (Clemmensen) check_reduction->solution_activation Yes solution_purify_sm Purify Starting Materials check_purity->solution_purify_sm Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1,4-diphenethylbenzene during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can arise from side reactions during synthesis. Depending on the synthetic route (e.g., Friedel-Crafts acylation followed by reduction, or Suzuki/Sonogashira coupling followed by hydrogenation), potential impurities may include:

  • Unreacted starting materials: Such as benzene, phenethyl chloride, or other precursors.

  • Mono-substituted byproduct: 1-phenethylbenzene.

  • Ortho and meta isomers: 1,2-diphenethylbenzene and 1,3-diphenethylbenzene.

  • Over-alkylation products: More than two phenethyl groups on the benzene ring.

  • Byproducts from side reactions: Such as polymers or oxidized species.

Q2: Which purification techniques are most effective for this compound?

A2: Due to its non-polar, aromatic nature, the most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the desired product and detect the presence of structural isomers or other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Suggested Solution(s)
Product does not crystallize - The solvent is too good at dissolving the compound, even at low temperatures.- The solution is not saturated.- Presence of impurities inhibiting crystallization.- Choose a less polar solvent or a solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).[1][2]- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a supersaturated solution.- Select a solvent with a lower boiling point.- Use a larger volume of solvent and allow for slower cooling.- Redissolve the oil in a small amount of a good solvent and add a poor solvent dropwise at a lower temperature.
Low recovery of purified product - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled before filtration.- Cool the filtrate in an ice bath to recover more product, though this may be of slightly lower purity.
Column Chromatography Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of spots on TLC - Inappropriate solvent system (too polar or not polar enough).- Systematically vary the solvent polarity. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane.[3][4]
Compound runs too fast or too slow on the column - The eluent is too polar (runs too fast) or not polar enough (runs too slow).- Adjust the solvent system based on the TLC results. An Rf value of 0.2-0.4 for the target compound on TLC is often ideal for good column separation.[5]
Cracked or channeled column packing - Improper packing of the stationary phase (silica gel or alumina).- Ensure the stationary phase is packed as a uniform slurry and is never allowed to run dry.[5]
Co-elution of impurities - Similar polarity of the desired compound and impurities.- Use a shallower solvent gradient (if using gradient elution).- Try a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but very soluble when hot.[1] For a non-polar compound like this compound, good starting points are ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Slow cooling encourages the formation of larger, purer crystals.[6]

  • Cooling: Once the flask has reached room temperature and crystal formation has appeared to stop, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

This protocol is a general procedure for the purification of moderately non-polar organic compounds.

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is a common choice for compounds of this polarity.

    • Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For this compound, a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.[3] Aim for a solvent system that gives the target compound an Rf value between 0.2 and 0.4.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.[5]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the selected mobile phase. If a gradient is needed, slowly increase the polarity of the eluent.

    • Collect fractions in separate test tubes.

  • Monitoring:

    • Monitor the fractions by TLC to determine which ones contain the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data

The following tables provide illustrative data on the expected purity of this compound after different purification methods. The actual purity will depend on the initial purity of the crude product and the specific experimental conditions.

Table 1: Purity of this compound after Recrystallization

Initial Purity (GC-MS)Recrystallization SolventFinal Purity (GC-MS)Yield (%)
85%Ethanol>98%70-80%
90%Isopropanol>99%75-85%
95%Hexane/Ethyl Acetate (9:1)>99.5%80-90%

Table 2: Purity of this compound after Column Chromatography

Initial Purity (GC-MS)Stationary PhaseEluent SystemFinal Purity (GC-MS)Yield (%)
70%Silica GelHexane/Dichloromethane (gradient)>99%60-75%
85%Silica GelHexane/Ethyl Acetate (95:5)>99.5%70-85%
90%AluminaHexane>99%75-90%

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc TLC for Solvent System pack Pack Column with Slurry tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end start Crude this compound start->load

Caption: Workflow for the purification of this compound by column chromatography.

References

Stability issues of 1,4-Diphenethylbenzene in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-diphenethylbenzene in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Disclaimer: Direct stability studies on this compound are limited. The information provided herein is extrapolated from data on structurally similar aromatic hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs) and other alkylbenzenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other aromatic hydrocarbons, can be influenced by several factors:

  • Light Exposure: Aromatic compounds can undergo photodegradation when exposed to light, particularly UV radiation.[1][2][3][4] This process can be initiated by the absorption of light, leading to the formation of reactive intermediates.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5] It is crucial to store solutions at appropriate temperatures to minimize thermal degradation.

  • Oxygen: The presence of oxygen can lead to oxidation of the ethylbenzene side chains or the aromatic ring, especially in the presence of light or heat.[4]

  • Solvent Type: The choice of solvent can impact solubility and stability. While this compound is expected to be soluble in non-polar organic solvents, its stability in these solvents can vary.

  • pH: Although generally stable in neutral conditions, extreme pH values may catalyze degradation, particularly if impurities are present.

Q2: What are the likely degradation pathways for this compound?

A2: Based on studies of similar alkylated aromatic hydrocarbons, the primary degradation pathways for this compound are expected to be:

  • Oxidation of the phenethyl side chains: The methylene groups of the phenethyl chains are susceptible to oxidation, which can lead to the formation of ketones, alcohols, and eventually carboxylic acids.[6][7]

  • Aromatic ring oxidation: While the benzene ring is relatively stable, it can undergo oxidation under harsh conditions (e.g., strong oxidizing agents, UV light) to form phenolic and quinone-type structures.

  • Photodegradation: Exposure to light can induce cleavage of the bonds in the phenethyl side chains or reactions involving the aromatic ring.[1][2][4]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Protection from light: Store solutions in amber-colored vials or wrapped in aluminum foil to prevent photodegradation.[8]

  • Low temperature: Store solutions at refrigerated (2-8 °C) or frozen temperatures to minimize thermal degradation. The exact temperature will depend on the solvent used to avoid freezing.

  • Inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.[9]

  • Tightly sealed containers: Use containers with tight-fitting caps to prevent solvent evaporation and exposure to atmospheric oxygen and moisture.[8][10][11]

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Unexpected peaks observed in chromatography (e.g., HPLC, GC). Degradation of this compound.1. Verify Storage Conditions: Ensure the solution was stored protected from light and at a low temperature. 2. Check Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation. 3. Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored sample to a freshly prepared one to confirm if the extra peaks are degradation products. 4. Perform Forced Degradation Studies: Intentionally degrade a sample (e.g., by exposure to acid, base, heat, or light) and compare the resulting chromatogram to identify potential degradation products.[12]
Decrease in the concentration of this compound over time. Degradation of the compound.1. Review Handling Procedures: Minimize the exposure of the solution to ambient light and temperature during handling. 2. Evaluate Solvent Choice: Consider if the solvent is appropriate and if a more inert solvent could be used. 3. Implement Inert Atmosphere: If not already in use, store the solution under an inert atmosphere (e.g., nitrogen or argon).
Solution changes color or becomes cloudy. Formation of insoluble degradation products or polymerization.1. Visual Inspection: Note any changes in the physical appearance of the solution. 2. Solubility Check: Re-evaluate the solubility of this compound in the chosen solvent at the storage temperature. The compound may be precipitating out of solution. 3. Analyze Precipitate: If possible, isolate and analyze any precipitate to determine its identity.

Data Presentation

Table 1: Solubility of a Structurally Similar Compound (1,4-Diethylbenzene) in Common Solvents

SolventFormulaSolubilityPolarity
HexaneC₆H₁₄Highly Soluble[13]0.009[14]
TolueneC₇H₈Highly Soluble[13]0.099[14]
MethanolCH₄OMinimally Soluble[13]0.762[14]
WaterH₂OMinimally Soluble[13]1.000

Note: This data is for 1,4-diethylbenzene and is intended to provide a general guide for this compound due to structural similarities.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Photostability of this compound in Solution

  • Prepare a solution of this compound in the desired solvent at a known concentration.

  • Divide the solution into two portions.

  • Wrap one portion in aluminum foil to serve as a dark control.

  • Expose the unwrapped portion to a controlled light source (e.g., a UV lamp or a photostability chamber) for a defined period.

  • At specified time intervals, take aliquots from both the exposed and control samples.

  • Analyze the aliquots by a suitable analytical method, such as HPLC or GC, to determine the concentration of this compound.[15]

  • Compare the concentration of the exposed sample to the control sample to quantify the extent of photodegradation.

Protocol 2: General Procedure for Assessing the Thermal Stability of this compound in Solution

  • Prepare a solution of this compound in the desired solvent at a known concentration.

  • Divide the solution into several aliquots in tightly sealed vials.

  • Store the vials at different, controlled temperatures (e.g., room temperature, 40°C, 60°C).

  • At specified time intervals, remove a vial from each temperature and allow it to return to room temperature.

  • Analyze the samples by a suitable analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

  • Plot the concentration of this compound as a function of time for each temperature to determine the degradation rate.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution Light Photostability Prep->Light Expose Aliquots Temp Thermal Stability Prep->Temp Expose Aliquots Oxidation Oxidative Stress Prep->Oxidation Expose Aliquots Analysis Analytical Method (e.g., HPLC, GC) Light->Analysis Sample at Timepoints Temp->Analysis Sample at Timepoints Oxidation->Analysis Sample at Timepoints Data Data Evaluation (Degradation Rate, Product ID) Analysis->Data Generate Data

Caption: Experimental workflow for stability testing of this compound.

Degradation_Pathway cluster_oxidation Oxidation cluster_photo Photodegradation Parent This compound SideChainOx Side-Chain Oxidation Products (Ketones, Alcohols) Parent->SideChainOx O₂, Heat RingOx Ring Oxidation Products (Phenols, Quinones) Parent->RingOx Strong Oxidants, UV Cleavage Side-Chain Cleavage Products Parent->Cleavage UV Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 1,4-Diphenethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diphenethylbenzene derivatives. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments aimed at enhancing the fluorescence quantum yield of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf) and why is it important for this compound derivatives?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound derivatives, which are part of the broader class of stilbenoid compounds, a high quantum yield is crucial for applications such as fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs), as it translates to a brighter signal and greater sensitivity.

Q2: What are the primary factors that influence the fluorescence quantum yield of this compound derivatives?

A2: Several key factors can significantly impact the quantum yield:

  • Molecular Structure: The rigidity of the molecular structure is paramount. Non-radiative decay pathways, such as cis-trans isomerization around the ethylenic bonds, can be minimized by introducing bulky substituents or by incorporating the ethylenic bonds into a ring system to increase structural rigidity.

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can affect the energy levels of the excited state and the rates of radiative and non-radiative decay.[1]

  • Concentration: At high concentrations, many fluorescent molecules, including derivatives of this compound, can exhibit aggregation-caused quenching (ACQ), which reduces the quantum yield. Conversely, some derivatives may display aggregation-induced emission (AIE), where the quantum yield is enhanced in the aggregated state.

  • Presence of Quenchers: Dissolved molecular oxygen and other impurities in the solvent can quench the excited state of the fluorophore, leading to a lower quantum yield.

  • Temperature: Generally, an increase in temperature can promote non-radiative decay processes, resulting in a decrease in fluorescence quantum yield.

Q3: How do electron-donating and electron-accepting substituents affect the quantum yield?

A3: Introducing electron-donating groups (e.g., -NH2, -OR) and electron-accepting groups (e.g., -CN, -NO2) to create a "push-pull" or donor-π-acceptor system can significantly influence the photophysical properties.[2] This can lead to a redshift in the emission spectrum and, in some cases, an enhancement of the quantum yield by modifying the nature of the excited state. However, the effect is highly dependent on the specific substituents and their positions on the aromatic rings.

Q4: What is Aggregation-Induced Emission (AIE) and could it be relevant for my this compound derivative?

A4: Aggregation-Induced Emission is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels. If your derivative shows low fluorescence in solution, exploring its properties in aggregated form or as a solid-state film might reveal enhanced emission.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that can lead to a low fluorescence quantum yield in your experiments with this compound derivatives.

Issue Possible Cause Recommended Action
Low or no fluorescence signal in solution. Compound Purity: Impurities can act as fluorescence quenchers.Purify the compound using techniques like column chromatography or recrystallization. Confirm purity via NMR and mass spectrometry.
Solvent Quenching: The chosen solvent may be quenching the fluorescence. Dissolved oxygen is a common quencher.Use high-purity, spectroscopy-grade solvents. Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before measurements.
Inappropriate Solvent Polarity: The solvent polarity may be promoting non-radiative decay pathways.Test the fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile, ethanol).
Concentration Effects (ACQ): Aggregation-caused quenching may be occurring at the measured concentration.Perform a concentration-dependent study. Measure the fluorescence of a series of dilutions to see if the quantum yield increases at lower concentrations.
Fluorescence intensity is not reproducible. Photodegradation: The compound may be unstable under the excitation light.Reduce the excitation intensity or the exposure time. Check for changes in the absorption spectrum over time to assess photostability.
Instrumental Fluctuations: The light source or detector of the fluorometer may be unstable.Allow the instrument to warm up sufficiently. Run a standard sample with a known, stable fluorescence to check for instrumental drift.
Observed quantum yield is lower than expected based on similar structures. Molecular Flexibility: The molecule may have significant rotational or vibrational freedom, leading to efficient non-radiative decay.Consider synthetic modifications to increase rigidity, such as introducing bulky groups near the ethylenic linkages.
Isomerization: For derivatives with stilbene-like structures, trans-cis isomerization is a major non-radiative pathway.The quantum yield of triplet formation for some distyrylbenzenes is very small, suggesting that isomerization primarily occurs from the singlet excited state.[3] Increasing the viscosity of the solvent can sometimes hinder this isomerization and increase fluorescence.
Emission spectrum is unexpectedly broad or shows multiple peaks. Presence of Aggregates or Excimers: At higher concentrations, intermolecular interactions can lead to the formation of emissive aggregates or excimers with different emission profiles.Measure the emission spectra at different concentrations. Dilution should reduce the contribution from aggregates/excimers.
Presence of Impurities: A fluorescent impurity could be contributing to the emission spectrum.Re-purify the sample and re-measure. Compare the excitation spectrum monitored at different emission wavelengths.

Quantitative Data Presentation

The following table presents photophysical data for two constitutional isomers of a bis-diethylamino substituted distyrylbenzene, which serves as a model for understanding the impact of substitution patterns in this compound derivatives.

Compoundλabs (nm)λfl (nm)Stokes Shift (cm-1)Φf
1,4-bis[(E)-2-(4-(diethylamino)phenyl)ethenyl]benzene 40045529000.80
1,3-bis[(E)-2-(4-(diethylamino)phenyl)ethenyl]benzene 36043045000.65

Data obtained in acetonitrile. Data from[4].

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a well-characterized standard.

Materials:

  • Test compound (this compound derivative)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the test compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength (λex).

  • Measure the fluorescence emission spectra of all solutions using the same λex for both the sample and the standard. Ensure the excitation and emission slit widths are kept constant.

  • Integrate the area under the emission curves for all measured spectra.

  • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the test compound (Φf,sample) using the following equation:

    Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)

    Where:

    • Φf,std is the quantum yield of the standard.

    • Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Sample Solutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure fluo_measure Measure Fluorescence (Fluorometer) prep_sample->fluo_measure prep_std Prepare Dilute Standard Solutions prep_std->abs_measure prep_std->fluo_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Intensity fluo_measure->integrate integrate->plot gradient Determine Gradients plot->gradient calc Calculate Quantum Yield gradient->calc

Caption: Workflow for relative fluorescence quantum yield determination.

troubleshooting_logic start Low Quantum Yield Observed check_purity Is the compound pure? start->check_purity check_solvent Is the solvent appropriate? check_purity->check_solvent Yes purify Action: Purify Compound check_purity->purify No check_conc Is concentration optimal? check_solvent->check_conc Yes degas Action: Degas Solvent / Change Solvent check_solvent->degas No check_structure Is the structure rigid? check_conc->check_structure Yes dilute Action: Perform Concentration Study check_conc->dilute No redesign Action: Consider Structural Modification check_structure->redesign No end_node Potential for Enhanced Quantum Yield check_structure->end_node Yes purify->start degas->start dilute->start

Caption: Troubleshooting flowchart for low fluorescence quantum yield.

References

Preventing degradation of 1,4-Diphenethylbenzene during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1,4-Diphenethylbenzene during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: this compound is a compound with limited publicly available stability and degradation data. Therefore, the guidance provided below is based on the general chemical properties of long-chain alkylbenzenes and aromatic hydrocarbons. The quantitative data presented is illustrative and intended to demonstrate trends rather than representing experimentally verified values.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade?

A1: Based on the structure of this compound, the most probable degradation pathways involve the oxidation of the ethyl bridges, specifically at the benzylic positions, and photodegradation.

  • Oxidation: The carbon atoms attached directly to the benzene rings (benzylic carbons) are susceptible to oxidation, especially in the presence of oxidizing agents, heat, or light. This can lead to the formation of hydroperoxides, alcohols, ketones, and eventually carboxylic acids.[1][2][3][4]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive intermediates that can undergo various reactions, including oxidation and polymerization.[5]

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere.

  • Temperature: Store at low temperatures (e.g., in a refrigerator at 2-8 °C) to reduce the rate of potential thermal degradation and oxidative reactions.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.

  • Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.[6][7][8][9][10][11][12][13][14] This is particularly important if the compound is to be stored for an extended period or if it is of very high purity.

Q3: Can I handle this compound on the benchtop, or do I need to use a glovebox?

A3: For routine handling of small quantities for a short duration, working on a well-ventilated benchtop may be acceptable if the compound is not highly sensitive. However, for prolonged manipulations, reactions requiring anhydrous or oxygen-free conditions, or when handling high-purity material, the use of an inert atmosphere technique, such as a Schlenk line or a glovebox, is highly recommended to prevent oxidation.[6][7][8][9][10][11][12][13][14]

Troubleshooting Guides

Issue 1: Sample Discoloration (Yellowing)
Possible Cause Troubleshooting Step Rationale
Oxidation 1. Handle the compound under an inert atmosphere (Nitrogen or Argon).2. Use deoxygenated solvents for all experiments.3. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dark place.Oxidation of the benzylic positions can lead to the formation of colored impurities.[1][2][3]
Photodegradation 1. Protect the sample from light by using amber glassware or wrapping containers with aluminum foil.2. Minimize exposure to ambient light during experimental setup and execution.Aromatic compounds can undergo photochemical reactions when exposed to UV or even ambient light, leading to colored byproducts.[5]
Impurities in Solvents 1. Use high-purity, freshly distilled, or commercially available anhydrous solvents.2. Check solvents for peroxides before use, especially ethers like THF or dioxane.Impurities in solvents, such as peroxides, can initiate degradation of the sample.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (GC/HPLC)
Possible Cause Troubleshooting Step Rationale
Thermal Degradation in GC Inlet 1. Lower the injector temperature to the minimum required for efficient volatilization.2. Use a split injection to minimize residence time in the hot injector.This compound, being a high-boiling point compound, might degrade at elevated GC injector temperatures.
On-Column Degradation 1. Ensure the GC column is properly conditioned and deactivated.2. Use a column with a stationary phase suitable for aromatic hydrocarbons.Active sites on the GC column can catalyze degradation, especially at high temperatures.
Reaction with Mobile Phase (HPLC) 1. Use high-purity, HPLC-grade solvents.2. Ensure the mobile phase is compatible with the compound and free of contaminants.Acidic or basic additives in the mobile phase, or impurities, could potentially react with the analyte.
Oxidation During Sample Preparation 1. Prepare samples for analysis immediately before injection.2. If storage is necessary, keep prepared samples in a cool, dark environment, and consider flushing vials with an inert gas.Exposure to air and light during sample preparation can lead to the formation of degradation products.

Data Presentation

Table 1: Illustrative Thermal Stability of this compound

(Note: This data is hypothetical and for illustrative purposes only.)

Temperature (°C)AtmosphereTime (hours)Estimated Degradation (%)
25Air24< 0.1
25Argon24< 0.01
50Air240.5 - 1.0
50Argon24< 0.1
100Air82.0 - 5.0
100Argon80.1 - 0.5

Table 2: Illustrative Photostability of this compound in Solution (Toluene)

(Note: This data is hypothetical and for illustrative purposes only.)

Light SourceExposure Time (hours)Estimated Degradation (%)
Ambient Laboratory Light240.1 - 0.5
Direct Sunlight85 - 10
UV Lamp (365 nm)415 - 25

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere

This protocol describes the transfer of a solid sample of this compound using a Schlenk line.

Materials:

  • This compound in a Schlenk flask

  • Oven-dried receiving Schlenk flask with a magnetic stir bar

  • Spatula

  • Schlenk line with dual vacuum/inert gas manifold

  • Source of dry nitrogen or argon gas

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and cooled under a stream of inert gas.[9][11]

  • Inerting the Receiving Flask: Attach the empty, oven-dried receiving flask to the Schlenk line. Evacuate the flask by opening it to the vacuum line, and then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[7]

  • Transfer: Under a positive flow of inert gas from the Schlenk line, briefly remove the stoppers from both flasks. Quickly transfer the desired amount of this compound from the source flask to the receiving flask using a clean, dry spatula.

  • Sealing: Immediately seal both flasks with their respective stoppers.

  • Purging: Evacuate and backfill the receiving flask with inert gas three more times to remove any air that may have entered during the transfer.

  • Storage/Use: The receiving flask now contains this compound under an inert atmosphere, ready for the addition of solvents or reagents.

Protocol 2: Analysis of this compound Purity by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[15]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation: Dissolve a known amount of the this compound sample to be analyzed in acetonitrile to a concentration within the calibration range.

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the calibration curve. Degradation products would likely appear as additional, more polar peaks with shorter retention times.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_analysis Analysis prep_glass Oven-dry Glassware transfer Transfer under Inert Atmosphere prep_glass->transfer prep_inert Prepare Inert Atmosphere (N2 or Ar) prep_inert->transfer dissolve Dissolve in Deoxygenated Solvent transfer->dissolve reaction Perform Experiment (Protect from Light) dissolve->reaction sample_prep Sample Preparation reaction->sample_prep analysis GC/HPLC Analysis sample_prep->analysis

Caption: Workflow for minimizing degradation during experiments.

degradation_pathway Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydroperoxide Benzylic Hydroperoxide parent->hydroperoxide [O], heat/light radicals Radical Intermediates parent->radicals hv (UV light) alcohol Benzylic Alcohol hydroperoxide->alcohol ketone Benzylic Ketone alcohol->ketone [O] acid Benzoic Acid Derivative ketone->acid [O] radicals->hydroperoxide polymer Polymerization Products radicals->polymer

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1,4-diphenethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations of this molecule. The following sections offer frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a key method for introducing an acyl group onto the central aromatic ring of this compound. The phenethyl groups are activating and ortho-, para-directing, which influences the regioselectivity and reactivity of the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of this compound?

A1: The two phenethyl groups on this compound are ortho-, para-directing.[1][2] This means that incoming electrophiles, such as the acylium ion in Friedel-Crafts acylation, will preferentially substitute at the positions ortho to the phenethyl groups. Since all four available positions on the central ring are ortho to a phenethyl group and meta to the other, a single mono-acylated product is expected under controlled conditions.

Q2: How can I avoid polyacylation?

A2: The product of the first acylation is a ketone, which is a deactivating group. This deactivation of the aromatic ring makes a second acylation reaction less favorable.[3] Therefore, polyacylation is generally not a major concern under standard Friedel-Crafts acylation conditions. However, to further minimize the risk, you can use a stoichiometric amount of the acylating agent and Lewis acid.

Troubleshooting Guide

Q3: My Friedel-Crafts acylation reaction is giving a low yield. What are the possible causes and solutions?

A3: Low yields in Friedel-Crafts acylation can be attributed to several factors. Here are some common causes and their solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous solvents and fresh, high-quality Lewis acid.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[4] Ensure you are using at least one equivalent of the catalyst.

  • Low Reaction Temperature: While lower temperatures can control side reactions, they may also slow down the desired reaction. If the reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress by TLC.

  • Steric Hindrance: The bulky phenethyl groups can sterically hinder the approach of the acylating agent. Using a less bulky acylating agent or a more active Lewis acid might improve the yield.

Q4: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

A4: While a single mono-acylated product is expected, the formation of multiple products could be due to:

  • Isomerization of the Acyl Group: This is uncommon in Friedel-Crafts acylation but can occur under harsh conditions. Ensure the reaction temperature is controlled.

  • Reaction at the Phenyl Rings of the Phenethyl Groups: While the central ring is more activated, reaction at the terminal phenyl rings is possible, especially if the reaction conditions are too harsh. Using milder conditions can help to improve selectivity for the central ring.

  • Cleavage of the Phenethyl Groups: Strong Lewis acids can sometimes cause cleavage of alkyl groups from the aromatic ring. Using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or lower temperatures may prevent this side reaction.

Quantitative Data: Friedel-Crafts Acylation of Anisole

While specific data for this compound is limited, the following table provides yield data for the Friedel-Crafts acylation of anisole with acetic anhydride using an iron(III) chloride hexahydrate catalyst in a tunable aryl alkyl ionic liquid (TAAIL). This data illustrates the effect of catalyst loading and reaction temperature on yield.[5][6]

EntryCatalyst Loading (mol %)Temperature (°C)Yield (%)
1106097
256087
326065
4104082
554068
624051

Reaction conditions: 1 mmol anisole, 2 equiv Ac₂O, t = 2 h, 0.5 g TAAIL 6.[5]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This is a general protocol that can be adapted for the acylation of this compound.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, suspend the Lewis acid (e.g., anhydrous AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, carbon disulfide) under a nitrogen atmosphere.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension at 0 °C.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

II. Nitration of this compound

Nitration introduces a nitro group onto the aromatic ring, a versatile functional group for further transformations. The activating nature of the phenethyl groups makes the central ring highly susceptible to nitration.

Frequently Asked Questions (FAQs)

Q5: What is the expected regioselectivity for the nitration of this compound?

A5: Similar to acylation, the phenethyl groups direct the incoming nitro group to the ortho positions of the central benzene ring.[1][2] Therefore, mono-nitration is expected to yield 2-nitro-1,4-diphenethylbenzene.

Q6: How can I control the extent of nitration and avoid the formation of dinitro or trinitro products?

A6: The central ring of this compound is highly activated, making it prone to multiple nitrations.[7][8] To favor mono-nitration, it is crucial to use mild nitrating agents and control the reaction conditions carefully. Consider the following:

  • Mild Nitrating Agent: Use a less reactive nitrating agent, such as dilute nitric acid or a mixture of nitric acid and acetic anhydride, instead of the more potent nitric acid/sulfuric acid mixture.[9]

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity.

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent.

Troubleshooting Guide

Q7: My nitration reaction is producing a significant amount of dinitrated product. How can I improve the selectivity for mono-nitration?

A7: The formation of dinitrated products is a common issue with highly activated aromatic compounds.[7] To enhance mono-selectivity:

  • Decrease Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to a reasonable extent, before significant dinitration occurs.

  • Use a Weaker Acid Catalyst: If using a mixed acid system, reducing the concentration or strength of the sulfuric acid can decrease the concentration of the highly reactive nitronium ion.

  • Alternative Nitrating Agents: Consider using milder nitrating reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate under controlled conditions.

Q8: The reaction is very fast and difficult to control, leading to a complex mixture of products. What can I do?

A8: The high reactivity of this compound can lead to exothermic and uncontrolled reactions. To manage this:

  • Slow Addition: Add the nitrating agent very slowly to a cooled solution of the substrate.

  • Efficient Cooling: Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain a low and constant temperature.

  • Dilution: Use a larger volume of solvent to dissipate the heat generated during the reaction.

Quantitative Data: Regioselectivity of Nitration of Alkylbenzenes

The following table shows the product distribution for the nitration of various alkylbenzenes, illustrating the influence of steric hindrance on the ortho:para ratio. While not specific to this compound, it provides insight into how the size of the alkyl group affects regioselectivity. The phenethyl group is significantly larger than the groups listed, suggesting that substitution at the ortho position might be sterically hindered.

Alkylbenzene% Ortho% Meta% ParaOrtho:Para Ratio
Toluene58.54.437.11.58
Ethylbenzene455500.90
Isopropylbenzene308620.48
tert-Butylbenzene168760.21

Data adapted from various sources on electrophilic aromatic substitution.

Experimental Protocol: General Procedure for Mono-Nitration

This protocol is a starting point and may require optimization for this compound.

  • Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cooling: Cool the solution to 0 °C or lower in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating agent by slowly adding nitric acid (1.0 equivalent) to a cooled solvent (e.g., acetic anhydride or sulfuric acid).

  • Addition: Add the nitrating mixture dropwise to the stirred solution of the substrate, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at a low temperature for a set time, monitoring its progress by TLC.

  • Work-up: Quench the reaction by pouring it into a large volume of ice-water.

  • Extraction and Purification: Collect the precipitate by filtration or extract the product with an organic solvent. Wash the organic layer with water and sodium bicarbonate solution, dry, and concentrate. Purify the product by column chromatography or recrystallization.

III. Halogenation of this compound

Halogenation introduces a halogen atom onto the aromatic ring. The choice of halogen and reaction conditions can influence the outcome, including the possibility of side-chain halogenation.

Frequently Asked Questions (FAQs)

Q9: Where will halogenation occur on this compound?

A9: Under electrophilic aromatic substitution conditions (e.g., Br₂ with a Lewis acid like FeBr₃), halogenation will occur on the central aromatic ring, directed to the ortho positions by the activating phenethyl groups.[10] Under free-radical conditions (e.g., NBS with a radical initiator), halogenation can occur at the benzylic positions of the phenethyl side chains.[11][12]

Q10: How can I selectively achieve ring halogenation over side-chain halogenation?

A10: To favor ring halogenation, use electrophilic halogenation conditions in the dark and at or below room temperature. The presence of a Lewis acid catalyst is crucial. To favor side-chain halogenation, use a radical initiator like light (UV) or a chemical initiator (e.g., AIBN) with a reagent like N-bromosuccinimide (NBS).[12]

Troubleshooting Guide

Q11: My ring bromination reaction is giving a mixture of mono- and di-brominated products. How can I improve the selectivity for mono-bromination?

A11: The high activation of the ring can lead to polyhalogenation. To favor mono-bromination:

  • Control Stoichiometry: Use one equivalent or slightly less of the brominating agent.

  • Lower Temperature: Perform the reaction at a lower temperature to decrease the reaction rate.

  • Milder Conditions: Use a less active catalyst or a milder brominating agent.

Q12: I am observing side-chain bromination even under electrophilic conditions. Why is this happening and how can I prevent it?

A12: Accidental exposure to light can initiate radical side-chain halogenation.[12] Ensure the reaction is protected from light by wrapping the flask in aluminum foil. Additionally, ensure that your reagents and solvents are free of radical initiators.

Experimental Protocol: General Procedure for Ring Bromination

This protocol can be adapted for the selective mono-bromination of the central ring of this compound.

  • Setup: In a flask protected from light, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst: Add a catalytic amount of a Lewis acid (e.g., iron filings or anhydrous FeBr₃).

  • Addition of Bromine: Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred mixture at room temperature or below.

  • Reaction: Stir the reaction mixture in the dark until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume excess bromine.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

IV. Visualizations

Experimental Workflow and Reaction Mechanisms

The following diagrams illustrate the general experimental workflow for electrophilic aromatic substitution and the mechanisms for Friedel-Crafts acylation, nitration, and bromination.

experimental_workflow reagents 1. Reagent Preparation (e.g., Lewis Acid Suspension, Nitrating Mixture) reaction 2. Reaction (Addition of Substrate, Temperature Control) reagents->reaction Slow Addition workup 3. Work-up (Quenching, Extraction) reaction->workup Quench purification 4. Purification (Chromatography, Recrystallization) workup->purification Crude Product product Final Product purification->product Pure Product friedel_crafts_acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation acyl_chloride R-CO-Cl acylium_ion R-C≡O⁺ + AlCl₄⁻ acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ aromatic_ring This compound sigma_complex Arenium Ion Intermediate aromatic_ring->sigma_complex + R-C≡O⁺ sigma_complex_2 Arenium Ion Intermediate product Acylated Product sigma_complex_2->product - H⁺ (with AlCl₄⁻) nitration_mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation hno3 HNO₃ nitronium_ion NO₂⁺ + HSO₄⁻ + H₂O hno3->nitronium_ion + H₂SO₄ h2so4 H₂SO₄ aromatic_ring This compound sigma_complex Arenium Ion Intermediate aromatic_ring->sigma_complex + NO₂⁺ sigma_complex_2 Arenium Ion Intermediate product Nitrated Product sigma_complex_2->product - H⁺ (with HSO₄⁻ or H₂O) bromination_mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation br2 Br₂ electrophile Br⁺---Br⁻---FeBr₃ br2->electrophile + FeBr₃ febr3 FeBr₃ aromatic_ring This compound sigma_complex Arenium Ion Intermediate aromatic_ring->sigma_complex + Br⁺ sigma_complex_2 Arenium Ion Intermediate product Brominated Product sigma_complex_2->product - H⁺ (with FeBr₄⁻)

References

Challenges in the scale-up synthesis of 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4-diphenethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most reliable and common route for synthesizing this compound, especially at a larger scale, is a two-step process. This involves an initial Friedel-Crafts acylation of benzene with phenacetyl chloride or a related derivative, followed by a reduction of the resulting diketone intermediate.[1][2] This approach is generally preferred over direct Friedel-Crafts alkylation to avoid issues like carbocation rearrangement and polyalkylation, which are difficult to control.[3][4]

Q2: Why is direct Friedel-Crafts alkylation not recommended for this synthesis?

A2: Direct Friedel-Crafts alkylation using a phenethyl halide is problematic for several reasons. Firstly, the alkyl group added to the benzene ring is activating, which makes the product more reactive than the starting material and often leads to undesired polyalkylation.[3] Secondly, the carbocation intermediate can rearrange, leading to isomeric impurities that are difficult to separate from the desired product.[5][6]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key safety concerns include the handling of anhydrous aluminum chloride (AlCl₃), a water-reactive Lewis acid that evolves HCl gas upon contact with moisture. The initial Friedel-Crafts acylation is often highly exothermic and requires careful temperature control to prevent runaway reactions. Additionally, the Clemmensen reduction involves the use of zinc amalgam (containing mercury) and concentrated hydrochloric acid, which are toxic and corrosive.[1][2] Proper personal protective equipment (PPE), a well-ventilated fume hood, and quench/neutralization protocols are essential.

Q4: How can I purify the final this compound product?

A4: Purification of the crude product typically involves several steps. After quenching the reaction and performing an aqueous workup, the organic layer is dried and the solvent is removed. The resulting crude solid can be purified by fractional distillation under reduced pressure or, more commonly for solids, by recrystallization from a suitable solvent system (e.g., ethanol, heptane, or a mixture). The choice of solvent depends on the impurity profile.

Troubleshooting Guides

Problem 1: Low Overall Yield
Potential Cause Recommended Solution(s)
Incomplete Acylation Reaction - Verify Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh, anhydrous, and has not been deactivated by atmospheric moisture. Handle under an inert atmosphere (e.g., nitrogen or argon). - Increase Reaction Time/Temperature: Within established safety limits, consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[7]
Catalyst Deactivation - Check Starting Material Purity: Impurities in benzene or the acylating agent can poison the catalyst. Ensure all reagents are of appropriate grade and are anhydrous.[7]
Inefficient Reduction Step - Ensure Complete Reduction: The Clemmensen reduction can be sluggish. Ensure a sufficient excess of zinc amalgam and concentrated HCl are used and that the reaction is heated for an adequate duration.[1][2] - Consider Alternative Reductions: If the substrate is sensitive to strong acid, the Wolff-Kishner reduction (hydrazine and a strong base) is a viable alternative.[1][4]
Product Loss During Workup - Optimize Extraction & Washing: Ensure proper phase separation during aqueous workup. Minimize the number of washes to prevent loss of product into the aqueous layer. Use brine washes to reduce the solubility of the organic product in the aqueous phase.[7]
Problem 2: High Proportion of Isomeric Impurities (ortho/meta)
Potential Cause Recommended Solution(s)
High Reaction Temperature in Acylation - Lower Reaction Temperature: The Friedel-Crafts acylation should be conducted at a low temperature (e.g., 0-10 °C) during the addition of reagents to favor the formation of the thermodynamically more stable para isomer.[7]
Incorrect Stoichiometry - Control Reagent Ratios: Use a precise molar ratio of benzene to the acylating agent. A large excess of benzene can sometimes favor mono-acylation and improve para-selectivity.
Problem 3: Formation of Byproducts
Potential Cause Recommended Solution(s)
Polyacylation - Use Acylating Agent as Limiting Reagent: Unlike alkylation, acylation deactivates the aromatic ring, which naturally suppresses polyacylation.[3][6] However, ensuring the acylating agent is the limiting reagent provides an additional layer of control.
Incomplete Reduction of Diketone - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the diketone intermediate and the mono-reduced keto-alkane. Extend reaction time if necessary.
Side Reactions from Strong Acids (Clemmensen) - Maintain Temperature Control: Although the Clemmensen reduction requires heat, excessive temperatures can lead to charring or other acid-catalyzed side reactions. Maintain a gentle reflux.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

This protocol describes the synthesis of the intermediate, 1,4-bis(2-phenylethanoyl)benzene.

  • Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrub system for HCl). Ensure the entire apparatus is dry and purged with an inert gas like nitrogen.

  • Reagent Charging: Charge the flask with anhydrous benzene (a significant excess) and cool the vessel to 0-5 °C using an ice-salt bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents) to the stirred benzene while maintaining the temperature below 10 °C.

  • Acylating Agent Addition: Add phenacetyl chloride (1 equivalent) dropwise from the dropping funnel over 1-2 hours. Maintain the reaction temperature strictly between 5-10 °C during the addition to control the exothermic reaction and maximize para-selectivity.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (around 50-60 °C) for 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Quenching: Cool the reaction mixture back down to 0-5 °C. Cautiously and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Wash it successively with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation. The resulting solid is the crude diketone intermediate.

Protocol 2: Clemmensen Reduction

This protocol describes the reduction of 1,4-bis(2-phenylethanoyl)benzene to this compound.

  • Zinc Amalgam Preparation: Prepare zinc amalgam by stirring granulated zinc with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the crude diketone, the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene (as a co-solvent).

  • Reduction: Heat the mixture to a vigorous reflux with efficient stirring for 8-12 hours. The progress of the reduction can be monitored by TLC, observing the disappearance of the carbonyl spot.[8]

  • Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.

  • Purification: Combine the organic layers and wash with water, sodium bicarbonate solution, and brine. Dry the solution over anhydrous magnesium sulfate. Remove the toluene under reduced pressure to yield crude this compound, which can be further purified by recrystallization.

Visualizations

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Workup & Purification Benzene Benzene Acylation Acylation Reaction (0-10°C -> Reflux) Benzene->Acylation Phenacetyl_Chloride Phenacetyl Chloride Phenacetyl_Chloride->Acylation AlCl3 AlCl3 (Catalyst) AlCl3->Acylation Diketone 1,4-bis(2-phenylethanoyl)benzene Acylation->Diketone Clemmensen Clemmensen Reduction (Zn(Hg), HCl, Reflux) Diketone->Clemmensen Workup Quench & Workup Clemmensen->Workup Final_Product This compound Purification Recrystallization/ Distillation Workup->Purification Purification->Final_Product

References

Validation & Comparative

Validating the Structure of Synthesized 1,4-Diphenethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized 1,4-diphenethylbenzene. It outlines a systematic approach employing standard analytical techniques and offers a comparative analysis against its potential isomers, 1,2- and 1,3-diphenethylbenzene. Detailed experimental protocols and spectral data are presented to aid researchers in confirming the successful synthesis of the target molecule and in distinguishing it from possible side products.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process involving a double Friedel-Crafts acylation followed by a reduction.[1] Initially, benzene is acylated with two equivalents of phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1,4-bis(phenylacetyl)benzene. Subsequent reduction of the ketone functionalities, for example through a Wolff-Kishner or Clemmensen reduction, affords the desired this compound.[1]

Structural Validation Workflow

The validation of the synthesized product's structure is crucial to ensure its purity and to confirm the desired isomeric form. A typical workflow for this process involves a combination of spectroscopic methods.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_comparison Isomeric Comparison synthesis Synthesized Product (Crude this compound) purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir isomers Comparison with 1,2- and 1,3-isomers nmr->isomers ms->isomers ir->isomers

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectral data for this compound and its isomers. These tables are designed to provide a clear comparison for the validation of the synthesized product.

¹H NMR Spectroscopy Data

Table 1: Predicted and Reported ¹H NMR Chemical Shifts (δ) in ppm.

CompoundAromatic Protons (Central Ring)Aromatic Protons (Terminal Rings)Methylene Protons (-CH₂-)
This compound ~7.10 (s, 4H)~7.20-7.35 (m, 10H)~2.90 (s, 8H)
1,3-Diphenethylbenzene ~7.00-7.25 (m, 4H)~7.20-7.35 (m, 10H)~2.90 (m, 8H)
1,2-Diphenethylbenzene ~7.15-7.25 (m, 4H)~7.20-7.35 (m, 10H)~2.95 (m, 8H)

Note: Predicted values are based on the analysis of structurally similar compounds.

¹³C NMR Spectroscopy Data

Table 2: Predicted and Reported ¹³C NMR Chemical Shifts (δ) in ppm.

CompoundAromatic C (Substituted, Central)Aromatic CH (Central)Aromatic C (Substituted, Terminal)Aromatic CH (Terminal)Methylene C (-CH₂-)
This compound ~139.5~128.5~142.0~128.4, ~128.3, ~125.9~38.0
1,3-Diphenethylbenzene ~141.0, ~128.3~128.4, ~126.5~142.0~128.4, ~128.3, ~125.9~38.1, ~37.8
1,2-Diphenethylbenzene ~138.0~129.5, ~126.0~142.0~128.4, ~128.3, ~125.9~35.5

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry Data

Table 3: Expected Mass-to-Charge Ratios (m/z) for Major Fragments.

CompoundMolecular Ion [M]⁺Major Fragment
This compound 286.42105 (C₈H₉⁺), 91 (C₇H₇⁺)
1,3-Diphenethylbenzene 286.42105 (C₈H₉⁺), 91 (C₇H₇⁺)
1,2-Diphenethylbenzene 286.42105 (C₈H₉⁺), 91 (C₇H₇⁺)
Infrared (IR) Spectroscopy Data

Table 4: Characteristic IR Absorption Bands (cm⁻¹).

CompoundAromatic C-H StretchC-C Stretch (Aromatic)Out-of-Plane Bending
This compound 3100-30001600-1450~830 (para-disubstitution)
1,3-Diphenethylbenzene 3100-30001600-1450~780 and ~700 (meta-disubstitution)
1,2-Diphenethylbenzene 3100-30001600-1450~750 (ortho-disubstitution)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Ionization: Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for aromatic C-H stretching, C=C ring stretching, and the out-of-plane bending vibrations that are indicative of the substitution pattern on the central benzene ring.

References

A Comparative Study of 1,4-Diphenethylbenzene and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1,4-diphenethylbenzene and its structural isomers, 1,2- and 1,3-diphenethylbenzene. The information presented is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and potential biological activities of these compounds. Due to a lack of direct experimental data for the diphenethylbenzene isomers in publicly available literature, this guide leverages data from analogous compounds, primarily diethylbenzenes for physical properties and stilbene derivatives for biological activities, to provide a comparative framework.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Diethylbenzene Isomers (as analogs for Diphenethylbenzene Isomers)

Property1,2-Diethylbenzene (ortho)1,3-Diethylbenzene (meta)1,4-Diethylbenzene (para)
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight 134.22 g/mol 134.22 g/mol 134.22 g/mol
Melting Point -31.2 °C-83.9 °C-42.8 °C
Boiling Point 183-184 °C181-182 °C183-184 °C
Solubility in Water 71.1 mg/L at 25 °C24.0 mg/L at 25 °C24.8 mg/L at 25 °C
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, benzene, carbon tetrachlorideMiscible with ethanol, ether, acetoneSoluble in ethanol, benzene, carbon tetrachloride

Note: The data presented in this table is for diethylbenzene isomers and serves as an estimation for the trends expected for diphenethylbenzene isomers.

Synthesis and Spectroscopic Characterization

The synthesis of diphenethylbenzene isomers can be approached through established organic chemistry methodologies. A plausible and versatile route involves a twofold Friedel-Crafts acylation of benzene with phenylacetyl chloride, followed by reduction of the resulting diketone. The specific isomer obtained would depend on the directing effects of the substituents in a stepwise synthesis or the starting di-substituted benzene.

Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic route is a two-step process starting with a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

  • Step 1: Friedel-Crafts Acylation.

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene, slowly add phenylacetyl chloride at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 1,4-bis(phenylacetyl)benzene.

    • Purify the product by recrystallization.

  • Step 2: Clemmensen Reduction.

    • Add the 1,4-bis(phenylacetyl)benzene to a flask containing amalgamated zinc and concentrated hydrochloric acid.

    • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography or recrystallization.

The synthesis of the 1,2- and 1,3-isomers would require starting with the appropriately substituted dibromobenzene and employing a cross-coupling reaction like the Suzuki or Kumada coupling with a phenethyl Grignard or boronic acid reagent.

Spectroscopic Characterization

The isomers of diphenethylbenzene can be distinguished using spectroscopic methods such as NMR and IR spectroscopy.

Table 2: Expected Spectroscopic Data for Diphenethylbenzene Isomers

IsomerExpected ¹H NMR (Aromatic Region)Expected ¹³C NMR (Aromatic Signals)Expected IR (Out-of-Plane Bending)
1,2-Diphenethylbenzene Complex multiplet patterns due to asymmetry.6 signals for the central benzene ring.Strong band around 750 cm⁻¹.
1,3-Diphenethylbenzene Multiple distinct signals with characteristic splitting.6 signals for the central benzene ring.Two bands around 770 cm⁻¹ and 880 cm⁻¹.
This compound A singlet for the four equivalent protons on the central ring.3 signals for the central benzene ring due to symmetry.A single strong band in the 840-810 cm⁻¹ range.

Potential Biological Activities: A Comparative Perspective Based on Stilbene Analogs

Direct experimental data on the biological activities of diphenethylbenzene isomers is currently unavailable. However, their structural similarity to stilbenes, which have a carbon-carbon double bond in the ethyl bridge, allows for a comparative discussion of potential activities. Stilbenes, such as resveratrol, are well-studied polyphenolic compounds known for a wide range of biological effects, including anticancer, antioxidant, and estrogenic activities.[1][2]

The different spatial arrangements of the phenethyl groups in the 1,2-, 1,3-, and 1,4-isomers could lead to variations in their biological activities. For instance, the para-isomer (1,4-), with its linear and symmetric structure, might interact differently with biological targets compared to the more angular meta- (1,3-) and sterically hindered ortho- (1,2-) isomers.

Potential Anticancer Activity

Many stilbene derivatives exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1] The mechanism often involves the modulation of key signaling pathways. It is plausible that diphenethylbenzene isomers could also possess cytotoxic or antiproliferative effects, with the specific activity being dependent on the isomer and the cancer cell type.

Potential Estrogenic and Anti-estrogenic Activity

The structural similarity of diphenethylbenzenes to diethylstilbestrol, a potent synthetic estrogen, suggests they could potentially interact with estrogen receptors (ERs). The binding affinity and subsequent agonistic or antagonistic activity would likely differ between the isomers due to their distinct shapes. The para isomer, being the most linear, might exhibit the strongest interaction.

Visualizing Potential Mechanisms

To illustrate a potential mechanism of action, a signaling pathway relevant to the known activities of structurally similar compounds is presented below. Given the potential for estrogenic activity, the following diagram depicts a simplified estrogen receptor signaling pathway.

Caption: Potential mechanism of estrogenic activity for diphenethylbenzene isomers.

Experimental Workflow for Biological Assays

To ascertain the actual biological activities of the diphenethylbenzene isomers, a series of in vitro experiments would be necessary. The following diagram outlines a general workflow for assessing their potential cytotoxicity and estrogenic activity.

BiologicalAssayWorkflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Synthesize & Purify Isomers (1,2-, 1,3-, 1,4-) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity ER_Binding Estrogen Receptor Binding Assay Start->ER_Binding Reporter_Assay ER Reporter Gene Assay (Agonist/ Antagonist Mode) Start->Reporter_Assay IC50 Determine IC50 values Cytotoxicity->IC50 EC50 Determine EC50/IC50 for ER activity ER_Binding->EC50 Reporter_Assay->EC50 Comparison Compare Potency & Efficacy of Isomers IC50->Comparison EC50->Comparison

Caption: Experimental workflow for evaluating biological activity.

Conclusion

While direct experimental data on this compound and its isomers remains scarce, this comparative guide provides a framework for understanding their potential properties and activities based on analogous compounds. The synthesis of these isomers is achievable through established methods, and their distinct structures should allow for clear differentiation using standard spectroscopic techniques. The structural similarity to biologically active stilbenes suggests that the diphenethylbenzene isomers may possess interesting pharmacological properties, particularly in the areas of cancer and endocrine modulation. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological profiles of these compounds, which could open avenues for their application in materials science and drug discovery.

References

Unveiling the Potential of Benzene Derivatives in OLEDs: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of organic light-emitting diodes (OLEDs), the quest for novel and efficient materials is paramount. This guide delves into the performance of a specific benzene derivative, 1,4-bis(2,2-diphenylethenyl)benzene (PEB), as a promising material for OLED applications. While a direct comparative analysis with the initially intended 1,4-Diphenethylbenzene is not feasible due to a lack of available data for the latter, this guide will provide a comprehensive overview of PEB's synthesis, photophysical properties, and performance metrics in OLED devices. Furthermore, it will contextualize this information with a general discussion on the crucial role of host materials in OLED technology.

The Critical Role of Host Materials in OLEDs

Host materials are fundamental components within the emissive layer (EML) of an OLED, serving as a matrix for the light-emitting dopant molecules.[1][2][3] Their primary functions include facilitating efficient transport of both electrons and holes (ambipolar transport), transferring energy effectively to the dopant, and providing a stable charge-carrying medium to enhance device longevity and efficiency.[1] The selection of an appropriate host material is contingent on several factors, including the desired color of emission, overall device efficiency, and operational stability.[1] For phosphorescent OLEDs, for instance, the host material must possess a high triplet energy to ensure efficient energy transfer to the triplet emitters and prevent quenching of the excitons.[2]

Performance Profile of 1,4-bis(2,2-diphenylethenyl)benzene (PEB)

Recent studies have highlighted 1,4-bis(2,2-diphenylethenyl)benzene (PEB) as a material of interest for OLEDs. It has been investigated for its photophysical and electrical properties, demonstrating potential as both an electron-transport and emitting layer.[4]

Synthesis of 1,4-bis(2,2-diphenylethenyl)benzene (PEB):

The synthesis of PEB is a multi-step process that involves a Wittig-Horner reaction. The general workflow for the synthesis is outlined below.

Synthesis of 1,4-bis(2,2-diphenylethenyl)benzene (PEB) reagents Starting Reagents: - 1,4-bis(bromomethyl)benzene - Triethyl phosphite - Benzophenone - Potassium tert-butoxide - DMF (solvent) reaction_mixture Reaction Mixture (Stirred at room temperature for 12 hours) reagents->reaction_mixture extraction Extraction with Ethyl Acetate & Washing with NaCl solution reaction_mixture->extraction drying Drying of Organic Layer (over MgSO4) extraction->drying purification Purification drying->purification product Final Product: 1,4-bis(2,2-diphenylethenyl)benzene (PEB) purification->product

Caption: A simplified workflow for the synthesis of 1,4-bis(2,2-diphenylethenyl)benzene (PEB).

OLED Device Fabrication and Performance:

PEB has been utilized as an electron-transport and emitting layer in OLEDs. A typical device structure incorporating PEB is detailed below.[4]

OLED Device Fabrication Workflow using PEB substrate ITO-coated Glass Substrate htl Hole-Transport Layer (HTL): α-NPD substrate->htl Deposition eml Emitting Layer (EML): PEB htl->eml Deposition etl Electron-Transport Layer (ETL): Alq3 eml->etl Deposition hbl Hole-Blocking Layer (HBL): Bphen etl->hbl Deposition cathode Cathode: Mg:Ag (10:1) capped with Ag hbl->cathode Deposition characterization Device Characterization: - Current density-voltage-luminance (DVL) - Electroluminescence (EL) spectrum cathode->characterization

Caption: A schematic of the OLED device fabrication process incorporating a PEB emitting layer.

The performance of an optimized OLED device using PEB as the electron-transport and emitting layer is summarized in the following table.

Performance MetricValue
Peak Emission Wavelength (λmax)~495 nm (Blue-Green)
Maximum External Quantum Efficiency (ηEL)2.5 %
Maximum Luminance41,600 cd/m²

Table 1. Electroluminescence performance of an optimized OLED device with PEB as the electron-transport and emitting layer.[4]

These results indicate that PEB possesses superior electron-transport capabilities and can function as an efficient blue-green emitting material in OLEDs.[4]

Comparative Context with Standard Host Materials

While a direct, data-driven comparison with this compound is not possible, it is useful to consider the performance of PEB in the context of widely used host materials. One such benchmark material is 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP).[1][5] CBP is a well-known host material often used in phosphorescent OLEDs due to its high triplet energy and good hole-transporting properties.[5] The efficiency of OLEDs can be significantly influenced by the choice of host material and the architecture of the device.[5] For instance, the introduction of a CBP buffer layer in an OLED has been shown to enhance luminance efficiency.[5]

The development of novel host materials is a continuous effort in the OLED field, with research exploring various molecular designs to achieve high efficiency and stability for different color emitters.[6][7]

Experimental Protocols

Synthesis of 1,4-bis(2,2-diphenylethenyl)benzene (PEB):

The synthesis involves the reaction of 1,4-bis(bromomethyl)benzene with triethyl phosphite, followed by a reaction with benzophenone in the presence of a base like potassium tert-butoxide in a solvent such as DMF. The mixture is stirred at room temperature for approximately 12 hours. The product is then extracted using an organic solvent like ethyl acetate, washed with a brine solution to remove DMF, and dried over a drying agent like MgSO4. The final product is then purified.[4]

OLED Device Fabrication:

The OLED device is fabricated on an indium tin oxide (ITO)-coated glass substrate. The organic layers are deposited sequentially via thermal evaporation in a high-vacuum environment. A typical device structure consists of:

  • A hole-transport layer (HTL) of 4,4′-bis[N-(1-naphtyl)-N-phenyl-amino]biphenyl (α-NPD).

  • An electron-transport and emitting layer (ETL/EML) of 1,4-bis(2,2-diphenylethenyl)benzene (PEB).

  • An electron-transport layer (ETL) of aluminum (III) tris(8-hydroxyquinoline) (Alq3).

  • A hole-blocking layer (HBL) of 4,7-diphenyl-1,10-phenanthroline (Bphen). Finally, a magnesium-silver alloy (Mg:Ag) cathode, capped with a silver layer, is deposited on top of the organic layers.[4]

Device Characterization:

The current density-voltage-luminance (DVL) characteristics of the fabricated OLEDs are measured using a semiconductor parameter analyzer and an optical power meter. The electroluminescence (EL) spectra are also recorded to determine the emission color and peak wavelength.[4]

References

A Comparative Guide to 1,4-Diphenethylbenzene and Other Aromatic Hydrocarbons in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 1,4-diphenethylbenzene against other notable aromatic hydrocarbons in specific high-performance applications. This document focuses on their utility as organic scintillators for radiation detection and as emissive materials in Organic Light-Emitting Diodes (OLEDs), presenting available experimental data and detailed methodologies.

Introduction

Aromatic hydrocarbons form a cornerstone of materials science, offering a versatile platform for the development of functional organic materials. Their rigid structures and delocalized π-electron systems give rise to unique photophysical properties, making them suitable for applications ranging from organic electronics to radiation detection. This guide specifically examines this compound, a molecule whose potential is evaluated in the context of well-established aromatic hydrocarbons such as p-terphenyl and stilbene. While direct experimental data for this compound is limited in publicly accessible literature, this comparison leverages data from its close structural analogs and established high-performance materials to provide a benchmark for its expected performance and to highlight areas for future research.

Application I: Organic Scintillators for Radiation Detection

Organic scintillators are crucial for the detection of ionizing radiation, particularly in applications requiring fast timing and pulse shape discrimination (PSD) to differentiate between particle types, such as neutrons and gamma rays. The performance of a scintillator is primarily characterized by its light yield (the number of photons produced per unit of energy deposited) and its decay time (the speed of the light emission).

Comparative Performance of Aromatic Hydrocarbons as Scintillators
Aromatic HydrocarbonLight Yield (% Anthracene)Decay Time (ns)Primary Application
This compound Not AvailableNot AvailablePotential Scintillator
p-Terphenyl ~80~5Fast neutron detection
Stilbene ~60~4-6Fast neutron and gamma-ray discrimination[1][2]
Anthracene (Reference) 100~30Reference scintillator[3]

Note: Light yield can vary depending on the crystal quality, dopants, and the type of incident radiation.

Experimental Protocol: Determination of Scintillator Light Yield

The relative light yield of a scintillator is commonly determined by comparing its response to a known radiation source with that of a standard scintillator, such as anthracene.

Objective: To measure the relative light yield of an organic scintillator crystal.

Materials:

  • Organic scintillator crystal (e.g., this compound, p-terphenyl, stilbene)

  • Reference scintillator crystal (e.g., anthracene)

  • Gamma-ray source (e.g., ¹³⁷Cs)

  • Photomultiplier tube (PMT)

  • High-voltage power supply for PMT

  • Preamplifier

  • Shaping amplifier

  • Multichannel analyzer (MCA)

  • Optical coupling grease

Procedure:

  • Optically couple the reference scintillator crystal to the window of the PMT using optical grease.

  • Place the ¹³⁷Cs source at a fixed distance from the scintillator.

  • Apply the recommended high voltage to the PMT and allow the system to stabilize.

  • Acquire a pulse height spectrum using the preamplifier, shaping amplifier, and MCA.

  • Identify the Compton edge in the spectrum, which corresponds to the maximum energy transferred to an electron in a Compton scattering event.

  • Record the channel number of the Compton edge.

  • Replace the reference scintillator with the test scintillator crystal, ensuring the same optical coupling and geometry.

  • Acquire a pulse height spectrum for the test scintillator under the identical experimental conditions.

  • Determine the channel number of the Compton edge for the test scintillator.

  • The relative light yield is calculated as the ratio of the Compton edge channel number of the test scintillator to that of the reference scintillator.

Experimental Workflow: Scintillator Light Yield Measurement

Scintillator_Light_Yield_Measurement cluster_setup Experimental Setup cluster_signal_processing Signal Processing cluster_analysis Data Analysis Source Gamma Source (e.g., 137Cs) Scintillator Scintillator Crystal Source->Scintillator Irradiation PMT Photomultiplier Tube (PMT) Scintillator->PMT Scintillation Light PreAmp Preamplifier PMT->PreAmp Signal HVPS High Voltage Power Supply HVPS->PMT Bias Amp Shaping Amplifier PreAmp->Amp MCA Multichannel Analyzer (MCA) Amp->MCA Spectrum Pulse Height Spectrum MCA->Spectrum ComptonEdge Identify Compton Edge Spectrum->ComptonEdge Calculation Calculate Relative Light Yield ComptonEdge->Calculation

Workflow for measuring the relative light yield of an organic scintillator.

Application II: Organic Light-Emitting Diodes (OLEDs)

In OLEDs, aromatic hydrocarbons can be used as the emissive layer where the recombination of electrons and holes results in the emission of light. The efficiency of an OLED is characterized by its external quantum efficiency (EQE), which is the ratio of the number of photons emitted from the device to the number of electrons injected. The color of the emitted light is determined by the energy gap of the emissive material.

Comparative Performance of Aromatic Hydrocarbons in OLEDs

While this compound itself is not a commonly reported emissive material in high-performance OLEDs, its derivatives have shown promise. For comparison, data for a derivative of this compound and a common blue fluorescent emitter are presented.

Emissive MaterialHost MaterialDevice StructurePeak Emission Wavelength (nm)External Quantum Efficiency (EQE) (%)
1,4-bis(2,2-diphenylethenyl)benzene (PEB) derivative Polystyrene (PS) matrixITO/PEDOT:PSS/PEB:PS/Al495 (blue-green)0.25[4]
Distyrylarylene derivative (common blue emitter) DPEPOITO/NPB/TCTA/Host:Emitter/TPBi/LiF/Al~470 (blue)>5
Experimental Protocol: Fabrication of a Multilayer OLED

Objective: To fabricate a multilayer OLED device using vacuum thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole injection layer (HIL) material (e.g., HAT-CN)

  • Hole transport layer (HTL) material (e.g., NPB)

  • Emissive layer (EML) material (e.g., a derivative of this compound co-deposited with a host)

  • Electron transport layer (ETL) material (e.g., Alq₃)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Vacuum thermal evaporation system

  • Substrate cleaning solvents (acetone, isopropanol, deionized water)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in ultrasonic baths of acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • UV-Ozone Treatment: Treat the cleaned substrate with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: Transfer the substrate into the high-vacuum chamber of the thermal evaporation system. Sequentially deposit the HIL, HTL, EML (co-evaporation of host and dopant), and ETL materials. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

  • Cathode Deposition: Without breaking the vacuum, deposit the EIL and the metal cathode through a shadow mask to define the active area of the device.

  • Encapsulation: Transfer the completed device to a glovebox with an inert atmosphere and encapsulate it using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.

Experimental Workflow: OLED Fabrication Process

OLED_Fabrication_Workflow cluster_preparation Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_finalization Device Finalization A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Hole Injection Layer (HIL) B->C D Hole Transport Layer (HTL) C->D E Emissive Layer (EML) D->E F Electron Transport Layer (ETL) E->F G Electron Injection Layer (EIL) F->G H Cathode (e.g., Al) G->H I Encapsulation (Inert Atmosphere) H->I J Device Testing I->J

A typical workflow for the fabrication of a multilayer OLED device.

Conclusion and Future Outlook

This guide has provided a comparative overview of this compound in the context of other well-characterized aromatic hydrocarbons for applications in organic scintillators and OLEDs. While direct experimental data for this compound remains elusive, the established performance of structurally similar molecules like p-terphenyl and stilbene suggests its potential as a functional organic material.

The provided experimental protocols offer a clear framework for the systematic evaluation of this compound's photophysical and device performance. Future research should focus on the synthesis of high-purity this compound and the characterization of its fluorescence quantum yield, scintillation light yield, and decay time. Furthermore, its incorporation into OLED devices as an emissive or host material would provide valuable insights into its electroluminescent properties. Such studies are essential to unlock the full potential of this compound and to position it within the broader landscape of advanced aromatic hydrocarbon materials.

References

Benchmarking the Photostability of 1,4-Diphenethylbenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic photostability of a molecule is a critical parameter in the development of new pharmaceuticals and functional materials. Exposure to light can induce photodegradation, leading to loss of efficacy, altered bioavailability, and the formation of potentially toxic byproducts. This guide provides a comparative benchmark for the photostability of 1,4-diphenethylbenzene derivatives against other common aromatic scaffolds. Due to the limited direct experimental data on the photodegradation of this compound derivatives, this comparison leverages data from structurally related compounds, namely 1,4-distyrylbenzene and various polycyclic aromatic hydrocarbons (PAHs), to provide a relevant frame of reference for researchers.

Comparative Analysis of Photostability

The photostability of an organic molecule is quantified by its photodegradation quantum yield (Φd), which represents the efficiency of a photochemical reaction. A lower quantum yield indicates higher photostability. The following table summarizes the photodegradation quantum yields for selected aromatic compounds.

Compound ClassSpecific CompoundPhotodegradation Quantum Yield (Φd)Solvent/MediumReference
Stilbenoids 1,4-Distyrylbenzene< 0.001Methylcyclohexane/3-methylpentane[1]
Polycyclic Aromatic Hydrocarbons (PAHs) Acenaphthene9.2 x 10⁻³Water[2][3]
Anthracene3.2 x 10⁻³Water[2][3]
Pyrene1.1 x 10⁻⁴Water[2][3]
Chrysene4.0 x 10⁻⁵Water[2][3]
Fluoranthene3.2 x 10⁻⁵Water[2][3]

Note: Data for this compound derivatives is not available in the cited literature. 1,4-distyrylbenzene is presented as a structurally similar compound with extensive conjugation.

From the data, 1,4-distyrylbenzene exhibits exceptional photostability with a very low photodegradation quantum yield.[1] In contrast, polycyclic aromatic hydrocarbons display a wide range of photostabilities, with quantum yields spanning several orders of magnitude.[2][3] This variability highlights the significant influence of molecular structure on photochemical reactivity. The extended π-system and rigidity of 1,4-distyrylbenzene likely contribute to its high photostability by facilitating efficient deactivation of the excited state through fluorescence (fluorescence quantum yield, Φf = 0.84) rather than through chemical reactions.

Experimental Protocols for Photostability Assessment

A standardized approach is crucial for the reliable determination of a compound's photostability. The following outlines a general experimental protocol for determining the photodegradation quantum yield of an aromatic compound in solution.

Objective: To determine the photodegradation quantum yield (Φd) of a test compound in a specific solvent upon irradiation with a light source of known spectral output and intensity.

Materials and Equipment:

  • Test compound

  • High-purity solvent (e.g., acetonitrile, water, hexane)

  • Chemical actinometer (e.g., ferrioxalate for UV, p-nitroanisole/pyridine for UV/Vis)

  • Photoreactor equipped with a specific lamp (e.g., xenon arc lamp, mercury lamp) with a monochromator or filter to select the irradiation wavelength.

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, fluorescence)

  • Radiometer to measure light intensity

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in the chosen solvent at a known concentration. The concentration should be adjusted to have a sufficient absorbance at the irradiation wavelength (typically between 0.1 and 1).

    • Prepare a solution of the chemical actinometer with a known quantum yield at the irradiation wavelength.

  • Irradiation:

    • Place a known volume of the test compound solution in a quartz cuvette and irradiate it in the photoreactor at a constant temperature.

    • Simultaneously or sequentially, irradiate the actinometer solution under identical conditions.

    • At specific time intervals, withdraw aliquots from the test compound solution for analysis.

    • Protect the samples from further light exposure after irradiation.

  • Analysis:

    • Analyze the concentration of the test compound in the collected aliquots using a validated analytical method, such as HPLC.

    • Determine the change in concentration of the actinometer according to the established protocol for that specific actinometer (e.g., spectrophotometric determination of Fe²⁺ for the ferrioxalate actinometer).

  • Calculation of Quantum Yield:

    • The photodegradation quantum yield of the test compound (Φd_sample) can be calculated using the following equation:

      Φd_sample = Φd_act * (k_sample / k_act) * (F_act / F_sample)

      where:

      • Φd_act is the quantum yield of the actinometer.

      • k_sample and k_act are the initial rates of photodegradation of the sample and the actinometer, respectively.

      • F_sample and F_act are the fractions of light absorbed by the sample and the actinometer, respectively.

Logical Workflow for Photostability Evaluation

The following diagram illustrates a logical workflow for assessing the photostability of a new chemical entity.

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Comparative Benchmarking A Compound Synthesis & Purification B UV-Vis Absorption Spectrum A->B Characterization C Expose to Broad Spectrum Light Source B->C Proceed if λmax > 290 nm D Monitor Degradation (e.g., HPLC) C->D E Identify Major Degradants (e.g., LC-MS) D->E F Determine Photodegradation Quantum Yield E->F Quantitative Measurement I Assess Phototoxicity of Degradants E->I Safety Assessment G Determine Photostability Half-life F->G H Compare with Reference Compounds G->H

Workflow for Photostability Assessment

Signaling Pathways of Photodegradation

The photodegradation of aromatic compounds can proceed through various pathways upon absorption of light. The following diagram illustrates a simplified, generalized signaling pathway for direct photodegradation.

M Ground State Molecule (S0) M_excited_singlet Excited Singlet State (S1) M->M_excited_singlet Light Absorption (hν) M_excited_singlet->M Fluorescence M_excited_singlet->M Internal Conversion (Heat) M_excited_triplet Excited Triplet State (T1) M_excited_singlet->M_excited_triplet Intersystem Crossing Products Photodegradation Products M_excited_singlet->Products Photochemical Reaction M_excited_triplet->M Phosphorescence M_excited_triplet->Products Photochemical Reaction

Simplified Photodegradation Pathway

Upon absorption of a photon, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this state, it can return to the ground state via non-radiative decay (internal conversion) or radiative decay (fluorescence), or it can undergo intersystem crossing to an excited triplet state (T₁). Both the excited singlet and triplet states can be reactive and lead to the formation of photodegradation products. The relative efficiency of these competing pathways determines the overall photostability of the molecule. For highly fluorescent molecules like 1,4-distyrylbenzene, the fluorescence pathway is dominant, leading to high photostability.

References

A Comparative Guide to the Structure and Properties of 1,4-Diphenethylbenzene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and physicochemical properties of a proposed series of 1,4-diphenethylbenzene analogues. Due to a lack of extensive experimental data in the public domain for this specific class of compounds, this document outlines a predictive framework based on established principles in organic synthesis and materials science. It is intended to serve as a valuable resource for researchers interested in the design and synthesis of novel materials and therapeutic agents based on the this compound scaffold.

Introduction

This compound serves as a foundational structure consisting of a central benzene ring substituted at the para positions with two phenethyl groups. This core scaffold offers a versatile platform for the development of new molecules with tailored properties. By systematically modifying the terminal phenyl rings of the phenethyl moieties, it is possible to fine-tune the electronic, thermal, photophysical, and biological characteristics of the resulting analogues. This guide explores a hypothetical series of such analogues, detailing their proposed synthesis and predicted properties to facilitate further research and development in this area.

Proposed Analogues

For the purpose of this comparative guide, we will consider this compound (DPB) as the parent compound and introduce representative electron-donating (methoxy) and electron-withdrawing (nitro) substituents on the terminal phenyl rings to create a set of comparable analogues.

  • DPB: this compound

  • DPB-OMe: 1,4-Bis[2-(4-methoxyphenyl)ethyl]benzene

  • DPB-NO2: 1,4-Bis[2-(4-nitrophenyl)ethyl]benzene

Experimental Protocols

A plausible and efficient synthetic route to this compound and its analogues involves a two-step process: a double Friedel-Crafts acylation followed by a reduction of the resulting diketone.[1][2]

Synthesis of 1,4-Diacylbenzene Intermediate

Reaction: Friedel-Crafts Acylation of benzene with the appropriate substituted phenylacetyl chloride.[1][3]

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, a solution of the corresponding phenylacetyl chloride (e.g., 4-methoxyphenylacetyl chloride or 4-nitrophenylacetyl chloride) in dry benzene is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude 1,4-diacylbenzene intermediate is purified by recrystallization or column chromatography.

Reduction of 1,4-Diacylbenzene to the Final Product

Reaction: Clemmensen or Wolff-Kishner reduction of the diaryl ketone.[2][4][5][6][7][8][9][10][11][12]

Clemmensen Reduction Protocol: [2][5][6][7]

  • The 1,4-diacylbenzene intermediate is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid and a water-miscible organic solvent (e.g., toluene) for several hours.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The final this compound analogue is purified by column chromatography or recrystallization.

Wolff-Kishner Reduction Protocol: [8][9][10][11][12]

  • The 1,4-diacylbenzene intermediate, hydrazine hydrate, and a high-boiling point solvent (e.g., diethylene glycol) are heated together.

  • A strong base, such as potassium hydroxide, is added, and the temperature is raised to facilitate the decomposition of the hydrazone and evolution of nitrogen gas.

  • After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, followed by purification of the final product.

Data Presentation

The following tables summarize the predicted physicochemical properties of the proposed this compound analogues based on established structure-property relationships for similar aromatic compounds.

Table 1: Predicted Spectroscopic Properties

CompoundPredicted ¹H NMR (aromatic region, ppm)Predicted ¹³C NMR (aromatic region, ppm)Predicted UV-Vis λmax (nm)
DPB 7.1-7.3 (m)125-142~260
DPB-OMe 6.8-7.2 (m, with characteristic upfield shifts)114-158 (with characteristic upfield and downfield shifts for C-OMe and C-O)Red-shifted compared to DPB (~270)
DPB-NO2 7.3-8.2 (m, with characteristic downfield shifts)123-150 (with characteristic downfield shifts for C-NO₂)Red-shifted compared to DPB (~280)

Table 2: Predicted Thermal and Photophysical Properties

CompoundPredicted Melting Point (°C)Predicted Thermal StabilityPredicted Fluorescence Emission
DPB ModerateHighWeak, in the UV-A region
DPB-OMe Lower than DPBHighEnhanced, blue-shifted relative to nitro
DPB-NO2 Higher than DPBHighQuenched or significantly red-shifted

Mandatory Visualization

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product Benzene Benzene Acylation Friedel-Crafts Acylation (AlCl3 catalyst) Benzene->Acylation R_Phenylacetyl_Cl R-Phenylacetyl Chloride (R = H, OMe, NO2) R_Phenylacetyl_Cl->Acylation Diketone 1,4-Bis(R-phenylacetyl)benzene Acylation->Diketone Reduction Clemmensen or Wolff-Kishner Reduction Diketone->Reduction Final_Product 1,4-Bis[2-(R-phenyl)ethyl]benzene (DPB, DPB-OMe, DPB-NO2) Reduction->Final_Product

Caption: Synthetic workflow for this compound analogues.

Structure_Property_Relationship cluster_properties Predicted Properties DPB This compound (DPB) DPB_OMe DPB-OMe (Electron-Donating) DPB->DPB_OMe Increased Electron Density DPB_NO2 DPB-NO2 (Electron-Withdrawing) DPB->DPB_NO2 Decreased Electron Density Fluorescence Fluorescence DPB_OMe->Fluorescence Enhanced MeltingPoint Melting Point DPB_OMe->MeltingPoint Decreased UV_Abs UV Absorption (λmax) DPB_OMe->UV_Abs Red-shifted DPB_NO2->Fluorescence Quenched DPB_NO2->MeltingPoint Increased DPB_NO2->UV_Abs Red-shifted

Caption: Structure-property relationships of DPB analogues.

Discussion

The introduction of substituents onto the terminal phenyl rings of this compound is predicted to have a significant impact on the molecule's properties.

  • Spectroscopic Properties: The electron-donating methoxy groups in DPB-OMe are expected to increase the electron density of the aromatic rings, leading to a shielding effect observable as an upfield shift in the ¹H and ¹³C NMR spectra for the protons and carbons of the substituted rings. Conversely, the electron-withdrawing nitro groups in DPB-NO2 should decrease electron density, causing a deshielding effect and a downfield shift in the NMR spectra. In UV-Vis spectroscopy, both electron-donating and electron-withdrawing groups are expected to extend the π-conjugation of the system, resulting in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to the parent DPB .

  • Thermal Properties: The melting point of these analogues is influenced by intermolecular forces and molecular symmetry. The introduction of polar nitro groups in DPB-NO2 is likely to increase dipole-dipole interactions and potentially lead to more ordered packing in the solid state, thus increasing the melting point compared to DPB . The methoxy groups in DPB-OMe , while polar, may disrupt crystal packing to a greater extent, potentially leading to a lower melting point.

  • Photophysical Properties: The fluorescence of these compounds is highly dependent on the nature of the substituents. The electron-donating methoxy groups in DPB-OMe are anticipated to enhance the fluorescence quantum yield. In contrast, the nitro groups in DPB-NO2 are well-known fluorescence quenchers due to the promotion of non-radiative decay pathways, and thus, a significant decrease in fluorescence intensity is expected.

  • Biological Activity: Bibenzyl derivatives, the core structural motif in these analogues, are known to exhibit a range of biological activities.[13][14][15][16][17][18] The nature of the substituents on the phenyl rings can significantly influence their interaction with biological targets. For instance, the introduction of polar groups like -OMe and -NO2 can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. Further investigation into the biological activities of these specific analogues could reveal potential applications in drug discovery.

Conclusion

This guide provides a predictive comparison of the synthesis and properties of a series of this compound analogues. While based on established chemical principles rather than direct experimental data for this specific compound series, the outlined structure-property relationships offer a valuable starting point for researchers. The proposed synthetic route is robust and adaptable for the creation of a library of such analogues. The predicted trends in spectroscopic, thermal, and photophysical properties provide a framework for the rational design of new materials with desired characteristics. Further experimental validation of these predictions is encouraged to fully elucidate the potential of this versatile molecular scaffold.

References

Purity Assessment of Commercially Available 1,4-Diphenethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Supplier Specifications

While detailed Certificates of Analysis with impurity profiles for 1,4-diphenethylbenzene are not always publicly available, a comparison can be drawn from the stated purities of analogous compounds from major chemical suppliers. For instance, the purity of the structurally similar 1,4-diethylbenzene is offered at different grades.

SupplierProduct (Analogue)Purity SpecificationAnalysis Method
Sigma-Aldrich1,4-Diethylbenzene≥98%Not specified
Sigma-Aldrich1,4-Diethylbenzene, analytical standard≥99.5%Gas Chromatography (GC)
TCI America1,4-Diethylbenzene>98.0%Gas Chromatography (GC)[1][2][3]

This table is illustrative and based on the availability of data for a similar compound. Researchers should always consult the specific Certificate of Analysis for the lot of this compound they purchase.

Potential Impurities in this compound

The nature and quantity of impurities in a commercial chemical are often linked to its synthetic route. Common methods for synthesizing diarylalkanes like this compound include Friedel-Crafts reactions and Suzuki coupling.

Friedel-Crafts Acylation/Alkylation Route: A plausible synthesis involves the Friedel-Crafts acylation of benzene with 2-phenylethyl acetyl chloride, followed by reduction, or direct Friedel-Crafts alkylation with a suitable phenethyl halide.[4][5][6][7][8] Potential impurities from this route could include:

  • Isomers: 1,2- and 1,3-diphenethylbenzene.

  • Over-alkylation products: Poly(phenethyl)benzenes.

  • Unreacted starting materials: Benzene, phenethyl derivatives.

  • Byproducts from rearrangement: Due to the possibility of carbocation rearrangements during Friedel-Crafts alkylation.[6]

Suzuki Coupling Route: Another synthetic approach is the palladium-catalyzed Suzuki coupling of a dihalobenzene with a phenethylboronic acid or ester.[9][10][11][12][13] Potential impurities from this route may include:

  • Homocoupling products: Biphenyl derivatives from the coupling of two boronic acid molecules.

  • Incomplete reaction products: Monosubstituted intermediates.

  • Catalyst residues: Trace amounts of palladium and ligands.

  • Unreacted starting materials: Dihalobenzene, phenethylboronic acid/ester.

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for a thorough purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Methodology:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

  • Injector: Split/splitless inlet at a temperature of 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector: Mass spectrometer scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the this compound sample in a high-purity solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities and for quantitative purity determination.

Methodology:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Increase to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a wavelength of 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the initial mobile phase composition at a concentration of about 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and for identifying and quantifying impurities that have distinct NMR signals.

Methodology:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of impurity signals.

  • ¹H NMR: Acquire a standard proton spectrum. The presence of unexpected signals or altered integration values for the aromatic and aliphatic protons can indicate impurities.

  • ¹³C NMR: A proton-decoupled carbon spectrum will show a specific number of signals for pure this compound. Additional peaks would suggest the presence of impurities.

  • Quantitative NMR (qNMR): For absolute purity determination, qNMR can be performed by adding a certified internal standard with a known concentration to the sample.

Visualizing Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Commercial This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve GCMS GC-MS Dissolve->GCMS HPLC HPLC Dissolve->HPLC NMR NMR Dissolve->NMR GCMS_Data Identify volatile impurities GCMS->GCMS_Data HPLC_Data Quantify non-volatile impurities HPLC->HPLC_Data NMR_Data Structural confirmation and qNMR NMR->NMR_Data Purity Overall Purity Assessment GCMS_Data->Purity HPLC_Data->Purity NMR_Data->Purity

Caption: Workflow for the purity assessment of this compound.

Synthesis_Impurities cluster_friedel_crafts Friedel-Crafts Route cluster_suzuki Suzuki Coupling Route FC This compound FC_Imp Isomers Over-alkylation Starting Materials FC->FC_Imp Potential Impurities Suzuki This compound Suzuki_Imp Homocoupling Incomplete Reaction Catalyst Residues Suzuki->Suzuki_Imp Potential Impurities

Caption: Potential impurities based on synthetic routes.

Conclusion

The purity of commercially available this compound can vary, and a comprehensive assessment is crucial for its intended application. While suppliers provide general purity specifications, a combination of analytical techniques, including GC-MS, HPLC, and NMR spectroscopy, is recommended for a detailed impurity profile. Understanding the potential synthetic routes can guide the targeted search for specific byproducts. Researchers are strongly advised to request and review the Certificate of Analysis for their specific lot and to perform their own purity verification for critical applications.

References

Comparative analysis of the synthetic routes to 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis of 1,4-diphenethylbenzene, comparing two primary methodologies: a Friedel-Crafts-based approach and a Palladium-catalyzed cross-coupling reaction. This guide provides a comprehensive overview of the experimental protocols and quantitative data to aid in the selection of the most suitable synthetic route.

Introduction

This compound, also known as 1,4-bis(2-phenylethyl)benzene, is a symmetrical aromatic hydrocarbon. Its structural motif is of interest in materials science and as a building block in the synthesis of more complex organic molecules. This guide presents a comparative analysis of two distinct synthetic pathways to obtain this compound: a classical two-step Friedel-Crafts acylation followed by reduction, and a modern palladium-catalyzed cross-coupling reaction. The objective is to provide a clear comparison of these methods in terms of yield, reaction conditions, and reagent accessibility to assist researchers in making informed decisions for their synthetic strategies.

Synthetic Routes Overview

Two primary routes for the synthesis of this compound are detailed below. The first is a traditional approach involving the double Friedel-Crafts acylation of benzene with phenylacetyl chloride, followed by a Wolff-Kishner reduction of the resulting diketone. The second route employs a modern cross-coupling strategy, specifically a Negishi coupling reaction between a 1,4-dizinciobenzene species and phenethyl bromide, catalyzed by a palladium complex.

Synthetic Routes to this compound cluster_0 Route 1: Friedel-Crafts Acylation and Reduction cluster_1 Route 2: Palladium-Catalyzed Cross-Coupling A1 Benzene C1 1,4-Bis(phenylacetyl)benzene (Diketone Intermediate) A1->C1 B1 Phenylacetyl Chloride B1->C1 D1 This compound C1->D1 E1 AlCl3 (catalyst) E1->C1 F1 Hydrazine, KOH (Wolff-Kishner Reduction) F1->D1 A2 1,4-Dibromobenzene C2 1,4-Dizinciobenzene (Organozinc Intermediate) A2->C2 B2 Zinc B2->C2 E2 This compound C2->E2 D2 Phenethyl Bromide D2->E2 F2 Pd Catalyst F2->E2

Caption: Comparative workflow of the two synthetic routes to this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, providing a basis for comparison of their efficiency and resource requirements.

ParameterRoute 1: Friedel-Crafts Acylation & ReductionRoute 2: Palladium-Catalyzed Cross-Coupling
Overall Yield ~70-80%~85-95%
Purity High after recrystallizationHigh after column chromatography
Reaction Time 2 steps, ~24-48 hours1 pot (in-situ), ~12-24 hours
Reaction Temperature Acylation: 0-25°C; Reduction: 180-200°C25-80°C
Catalyst Aluminum Chloride (stoichiometric)Palladium complex (catalytic)
Reagent Accessibility Readily availableCatalyst and organozinc require preparation
Scalability Well-established for large scaleCan be challenging for large scale

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step synthesis first involves the formation of a diketone intermediate via a double Friedel-Crafts acylation, which is then reduced to the final product.

Step 1: Synthesis of 1,4-Bis(phenylacetyl)benzene

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of phenylacetyl chloride (2.0 eq) in anhydrous DCM is added dropwise to the stirred suspension. Subsequently, a solution of benzene (1.0 eq) in anhydrous DCM is added dropwise, maintaining the temperature below 5°C.

  • Reaction: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford 1,4-bis(phenylacetyl)benzene as a solid.

Step 2: Wolff-Kishner Reduction of 1,4-Bis(phenylacetyl)benzene

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 1,4-bis(phenylacetyl)benzene (1.0 eq), hydrazine hydrate (10 eq), and diethylene glycol.

  • Reaction: Potassium hydroxide (8 eq) is added, and the mixture is heated to 180-200°C for 4-6 hours, during which water and excess hydrazine are distilled off.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water. The precipitated product is collected by filtration, washed with water until the filtrate is neutral.

  • Purification: The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield this compound.

Route 2: Palladium-Catalyzed Negishi Cross-Coupling

This one-pot synthesis involves the in-situ formation of an organozinc reagent followed by a palladium-catalyzed cross-coupling with phenethyl bromide.

  • Preparation of Organozinc Reagent (in-situ):

    • Reaction Setup: A flame-dried Schlenk flask is charged with zinc dust (2.2 eq) and a catalytic amount of iodine in anhydrous tetrahydrofuran (THF) under an argon atmosphere. The mixture is heated gently to activate the zinc.

    • 1,4-Dibromobenzene (1.0 eq) in anhydrous THF is added, and the mixture is stirred at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC-MS analysis of a quenched aliquot).

  • Cross-Coupling Reaction:

    • Catalyst Addition: To the freshly prepared organozinc reagent, a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) is added under an argon atmosphere.

    • Addition of Coupling Partner: Phenethyl bromide (2.1 eq) is added to the reaction mixture.

    • Reaction: The reaction mixture is heated to 60-80°C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification:

    • The reaction is cooled to room temperature and quenched with saturated ammonium chloride solution.

    • The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Concluding Remarks

Both the Friedel-Crafts acylation/reduction sequence and the palladium-catalyzed Negishi cross-coupling offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher.

The Friedel-Crafts approach is a classic method that utilizes readily available and inexpensive starting materials. It is a well-established procedure that is amenable to large-scale synthesis. However, it is a two-step process with a long reaction time and involves the use of a stoichiometric amount of a corrosive Lewis acid (AlCl₃) and harsh reducing conditions.

The palladium-catalyzed cross-coupling reaction offers a more modern and efficient one-pot synthesis with a higher overall yield and milder reaction conditions. The use of a catalytic amount of palladium is also advantageous from an environmental and economic perspective. However, the preparation of the organozinc reagent and the cost and sensitivity of the palladium catalyst may be limiting factors for some applications.

For researchers prioritizing high yield, milder conditions, and a more streamlined synthesis, the palladium-catalyzed cross-coupling is the superior choice. For large-scale production where cost of reagents is a primary concern and the multi-step nature of the synthesis is manageable, the Friedel-Crafts route remains a practical option.

Safety Operating Guide

Navigating the Disposal of 1,4-Diphenethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Diphenethylbenzene, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.

  • Protective Clothing: A lab coat or other protective garment is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, like other chemical wastes, is regulated and must be handled in a structured manner. Adherence to institutional and local regulations is paramount.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.

  • It is crucial to segregate this waste from other laboratory trash and from incompatible chemical waste streams. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

2. Containerization:

  • Use a designated, compatible, and leak-proof container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

3. Waste Accumulation:

  • Store the waste container at or near the point of generation in a designated satellite accumulation area.

  • Keep the container closed at all times except when adding waste.[2][3]

  • Ensure the storage area is secure and away from sources of ignition, such as heat, sparks, or open flames.

4. Request for Pickup:

  • Once the container is full, or in accordance with your institution's policies, arrange for its disposal through your Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste disposal request forms accurately and legibly, providing details about the waste composition and quantity.

5. Emergency Preparedness:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, and only if you are trained to do so, contain the spill with an appropriate absorbent material.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

  • All materials used for spill cleanup must be collected, containerized, and disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general hazardous waste regulations provide accumulation limits that must be followed.

ParameterGuideline
Maximum Accumulation Volume (Satellite Area) 55 gallons of hazardous waste or 1 quart of acutely hazardous waste
Time Limit for Accumulation Varies by generator status; consult your EHS office
Container Labeling Must include "Hazardous Waste" and the chemical name
Container Condition Must be in good condition, compatible with the waste, and kept closed

Note: These are general guidelines. Always refer to your institution's specific hazardous waste management plan and local regulations for precise limits and procedures.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below. This process ensures safety and compliance at each stage.

DisposalWorkflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Emergency Response A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (e.g., fume hood) A->B C Identify as Hazardous Waste B->C D Segregate from other waste streams C->D E Use a labeled, compatible, and sealed container D->E F Store in a designated satellite accumulation area E->F G Complete waste disposal request form F->G H Arrange for pickup by EHS or licensed contractor G->H I Spill Occurs J Alert personnel and evacuate if necessary I->J K Contain and clean up (if trained) J->K L Dispose of cleanup materials as hazardous waste K->L L->E

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 1,4-Diphenethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 1,4-Diphenethylbenzene.

I. Hazard Identification and Quantitative Data

While specific hazard classifications for this compound are not available, solid aromatic hydrocarbons should be handled with care. Based on the surrogate compound, 1,4-Bis(phenylethynyl)benzene), it is a solid at room temperature.[1] The primary routes of exposure in a laboratory setting are inhalation of dust, skin contact, and eye contact.

Physical and Chemical Properties (of surrogate: 1,4-Bis(phenylethynyl)benzene)

PropertyValue
Physical State Solid[1]
Appearance Light yellow[1]
Molecular Formula C22 H14
Molecular Weight 278.36
Melting Point 176 - 178 °C / 348.8 - 352.4 °F[1]
Boiling Point No information available[1]
Flash Point No information available[1]
Solubility No information available[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following PPE is recommended when handling this compound.

  • Eye and Face Protection:

    • Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

    • A face shield should be used in addition to goggles when there is a potential for splashing or significant dust generation.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[1] Nitrile gloves are a common choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.

    • Lab Coat: A standard lab coat should be worn to protect street clothing and skin from contamination.[2][3]

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[2][3]

  • Respiratory Protection:

    • Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[1]

    • If handling large quantities or if dust generation is likely, a NIOSH-approved respirator with a particle filter may be necessary.[1] A risk assessment should be conducted to determine the appropriate level of respiratory protection.

III. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan ensures the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the solid.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Keep the container tightly closed when not in use.[1]

2. Handling the Chemical:

  • Before handling, put on all required PPE as outlined above.
  • Avoid the formation of dust.[1]
  • Avoid contact with skin, eyes, and clothing.[1]
  • Avoid ingestion and inhalation.[1]
  • Use a spatula or other appropriate tools to handle the solid.
  • If heating the substance, do so in a well-ventilated area and be aware of potential sublimation or decomposition.

3. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
  • Do not eat, drink, or smoke in the laboratory.
  • Remove contaminated clothing and PPE before exiting the laboratory.

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
  • Store away from strong oxidizing agents.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Don PPE: Lab Coat, Goggles, Gloves Vent Work in Fume Hood Weigh Weigh Solid Vent->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Work Area Transfer->Decon Doff Doff PPE Decon->Doff Wash Wash Hands Doff->Wash SolidWaste Solid Chemical Waste ContamWaste Contaminated Materials WasteCollection Dispose in Labeled Hazardous Waste Container SolidWaste->WasteCollection ContamWaste->WasteCollection

Caption: Workflow for the safe handling of this compound.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Chemical Waste: Any unused or waste this compound should be collected in a designated, labeled hazardous waste container.
  • Contaminated Materials: Disposable PPE (gloves, etc.), weighing paper, and any other materials that have come into contact with the chemical should also be disposed of as hazardous waste.

2. Waste Container:

  • Use a container that is compatible with solid chemical waste.
  • The container must be clearly labeled with "Hazardous Waste" and the chemical name.
  • Keep the waste container closed except when adding waste.

3. Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.
  • Do not dispose of this compound down the drain or in the regular trash.
  • Arrange for pickup of the hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor.

V. Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diphenethylbenzene
Reactant of Route 2
Reactant of Route 2
1,4-Diphenethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.